molecular formula C12H23CaO15P B084505 Calcium sucrose phosphate CAS No. 12676-30-1

Calcium sucrose phosphate

カタログ番号: B084505
CAS番号: 12676-30-1
分子量: 478.35 g/mol
InChIキー: KBFVUAOIGKSBPT-HCJAYUHRSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium sucrose phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H23CaO15P and its molecular weight is 478.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Calcium Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFVUAOIGKSBPT-HCJAYUHRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23CaO15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925698
Record name Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12676-30-1
Record name Calcium sucrose phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium sucrose (B13894) phosphate (B84403) (CaSP), a complex valued for its applications in dental remineralization and potentially as a biocompatible carrier for drug delivery. This document details experimental protocols based on existing literature, presents quantitative data in a structured format, and offers visual workflows for key processes.

Introduction to Calcium Sucrose Phosphate

This compound is not a single, stoichiometrically defined compound but rather a complex mixture. It is generally composed of calcium salts of sucrose monophosphate and diphosphate, along with inorganic calcium orthophosphate.[1] The organic phosphate component is key to its functionality, enhancing the solubility of calcium and phosphate ions.[2][3] This high solubility allows for a significant release of these ions, which is crucial for applications such as enamel remineralization.[4] The material is typically a fine, white, non-hygroscopic powder with a neutral taste.[3] Its primary application is in dental care products, where it aids in preventing dental caries by promoting the remineralization of tooth enamel.[4]

Synthesis of this compound

Synthesis Protocol 1: Phosphorylation of Sucrose with Phosphorus Oxychloride

This method is based on the phosphorylation of sucrose in the presence of a calcium source, followed by purification to remove byproducts.[5]

Experimental Protocol:

  • Preparation of Sucrose-Lime Slurry:

    • Dissolve sucrose in water to create a concentrated solution.

    • Add a calcium oxy-compound, preferably slaked lime (calcium hydroxide), to the sucrose solution to form a slurry.

    • Cool the mixture to a temperature between 0 and 15°C with vigorous agitation.[5]

  • Phosphorylation:

    • Gradually add phosphorus oxychloride (POCl₃) to the cooled slurry over a period of time while maintaining vigorous agitation. The reaction is preferably carried out in a dilute condition to favor the production of a granular product.[5]

  • Removal of Calcium Chloride Byproduct:

    • A significant byproduct of this reaction is calcium chloride, which makes the final product highly deliquescent.[5]

    • To address this, introduce a sodium phosphate solution (e.g., disodium (B8443419) hydrogen phosphate) to the reaction mixture. This precipitates the chloride ions as calcium acid orthophosphate and leaves sodium chloride, which is more acceptable in food and oral care products.[5]

  • Product Recovery:

    • The this compound product can be recovered in two ways:

      • Precipitation: Add ethanol (B145695) to the solution with stirring to precipitate the this compound.[5]

      • Evaporation: Evaporate the solution to dryness.[5]

    • If a solvent like trichloroethylene (B50587) is used during the reaction, the mixture can be centrifuged to remove suspended solids before precipitation or evaporation.[5]

Workflow for Synthesis Protocol 1

Synthesis_Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_recovery Recovery sucrose Sucrose Solution slurry Sucrose-Lime Slurry sucrose->slurry slaked_lime Slaked Lime slaked_lime->slurry cooling Cooling (0-15°C) & Vigorous Agitation slurry->cooling phosphorylation Phosphorylation cooling->phosphorylation pocl3 Phosphorus Oxychloride pocl3->phosphorylation byproduct_removal Byproduct Removal phosphorylation->byproduct_removal sodium_phosphate Sodium Phosphate Solution sodium_phosphate->byproduct_removal precipitation Ethanol Precipitation byproduct_removal->precipitation evaporation Evaporation to Dryness byproduct_removal->evaporation final_product Calcium Sucrose Phosphate Powder precipitation->final_product evaporation->final_product

Caption: Workflow for the synthesis of this compound via phosphorylation of sucrose.

Synthesis Protocol 2: Precipitation in Sucrose Solution

This alternative method involves the precipitation of calcium phosphate in the presence of sucrose, which acts to increase the solubility of the calcium source.[6]

Experimental Protocol:

  • Preparation of Calcium-Sucrose Solution:

    • Dissolve sucrose in water to create an aqueous solution. Sugars and sugar alcohols increase the solubility of calcium hydroxide (B78521) in water.[6]

    • Add calcium hydroxide or calcium oxide to the sucrose solution and stir until a transparent solution is obtained.[6]

  • Precipitation:

    • Slowly add phosphoric acid (H₃PO₄) or an aqueous solution of it dropwise to the calcium-sucrose solution.[6]

    • The mixture will become turbid as calcium phosphate precipitates, forming a complex with the sucrose.[6]

  • Product Recovery:

    • The precipitated this compound can be collected by filtration, centrifugal separation, or spray drying.[7]

    • The resulting powder should be washed and dried.

Workflow for Synthesis Protocol 2

Synthesis_Protocol_2 cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery sucrose_sol Aqueous Sucrose Solution ca_sucrose_sol Transparent Calcium- Sucrose Solution sucrose_sol->ca_sucrose_sol ca_source Calcium Hydroxide or Oxide ca_source->ca_sucrose_sol precipitation Precipitation ca_sucrose_sol->precipitation h3po4 Phosphoric Acid h3po4->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying final_product Calcium Sucrose Phosphate Powder drying->final_product

Caption: Workflow for the synthesis of this compound via precipitation in a sucrose solution.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to ensure its composition, structure, and morphology are suitable for its intended application.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX)

SEM provides high-resolution imaging of the powder's morphology, particle size, and surface texture. EDX allows for the elemental analysis of the material, which is crucial for determining the calcium-to-phosphorus (Ca/P) ratio.

Experimental Protocol for SEM-EDX:

  • Sample Preparation:

    • Mount a small amount of the dry this compound powder onto an aluminum SEM stub using double-sided carbon tape.

    • Ensure a thin, even layer of powder for optimal imaging and analysis.

    • Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam. Carbon coating is preferred for quantitative elemental analysis as it does not interfere with the primary elements of interest.[8]

  • SEM Imaging:

    • Load the prepared stub into the SEM chamber.

    • Use an accelerating voltage in the range of 15-20 kV for imaging.[8]

    • Acquire secondary electron (SE) images to visualize the surface topography and morphology of the particles.

    • Acquire backscattered electron (BSE) images to observe compositional contrast within the sample.

  • EDX Analysis:

    • Select representative areas or individual particles for elemental analysis.

    • Acquire EDX spectra at an accelerating voltage of 15 kV.[8]

    • Set the counting time to a sufficient duration (e.g., 150 seconds) to obtain a good signal-to-noise ratio.[8]

    • Perform quantitative analysis to determine the weight and atomic percentages of calcium, phosphorus, carbon, and oxygen.

    • Calculate the Ca/P molar ratio from the atomic percentages.

Workflow for Characterization

Characterization_Workflow cluster_sem_edx SEM-EDX Analysis cluster_ftir FTIR Spectroscopy cluster_xrd X-ray Diffraction cluster_results Data Interpretation start Synthesized CaSP Powder sem_prep Sample Preparation (Mounting & Coating) start->sem_prep ftir_prep Sample Preparation (KBr Pellet) start->ftir_prep xrd_prep Sample Preparation (Powder Mount) start->xrd_prep sem_imaging SEM Imaging (SE & BSE) sem_prep->sem_imaging edx_analysis EDX Analysis sem_imaging->edx_analysis morphology Morphology & Particle Size sem_imaging->morphology elemental Elemental Composition & Ca/P Ratio edx_analysis->elemental ftir_analysis FTIR Spectrum Acquisition ftir_prep->ftir_analysis functional Functional Groups ftir_analysis->functional xrd_analysis XRD Pattern Acquisition xrd_prep->xrd_analysis crystallinity Crystallinity & Phase ID xrd_analysis->crystallinity

Caption: General workflow for the characterization of this compound powder.

Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocol for FTIR:

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the CaSP powder (approx. 1 mg) with spectroscopic grade KBr (approx. 150 mg).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Expected Characteristic FTIR Bands:

  • Phosphate (PO₄³⁻) groups:

    • Strong, broad absorption bands around 1100-1000 cm⁻¹ (asymmetric stretching, ν₃).

    • A weaker band around 960 cm⁻¹ (symmetric stretching, ν₁).

    • Bands in the region of 600-550 cm⁻¹ (bending modes, ν₄).

  • Sucrose moiety:

    • A broad band in the 3600-3200 cm⁻¹ region due to O-H stretching of the hydroxyl groups.[9]

    • C-H stretching vibrations around 2900 cm⁻¹.

    • A complex fingerprint region between 1500 and 500 cm⁻¹ corresponding to C-O stretching and C-C bending vibrations, which are characteristic of the saccharide structure.[9]

  • P-O-C linkages: The formation of sucrose phosphate would likely result in characteristic P-O-C stretching vibrations, typically observed in the 1000-980 cm⁻¹ region.[2]

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase composition of the material. This compound is generally considered to be X-ray amorphous, meaning it lacks long-range crystalline order.[10]

Experimental Protocol for XRD:

  • Sample Preparation:

    • Place a sufficient amount of the CaSP powder into a sample holder, ensuring a flat and level surface.

  • Pattern Acquisition:

    • Use a diffractometer with CuKα radiation.

    • Scan the sample over a 2θ range of approximately 10° to 60°.

Expected XRD Pattern:

  • An amorphous material will not produce sharp Bragg diffraction peaks. Instead, the XRD pattern is expected to show one or more broad humps or halos, which are characteristic of short-range order.[10] For amorphous calcium phosphate, this broad feature is often centered around 30-35° 2θ.[11] The presence of the sucrose component would contribute to the amorphous scattering. The absence of sharp peaks would confirm the amorphous nature of the synthesized CaSP.

Quantitative Data

The following tables summarize the quantitative data available for this compound from various sources.

Table 1: Composition of this compound

ParameterValueReference
Calcium Content10-12% by weight[2][4]
Phosphate Content8-10% by weight[2][4]
Organic Phosphate~9.5% by weight[1]
Inorganic Phosphate~2.5% by weight[1]
Molecular FormulaC₁₂H₂₃CaO₁₅P[1]
Molecular Weight478.35 g/mol [1]

Table 2: Physicochemical Properties and Performance Data

ParameterMethod/ConditionResultReference
Enamel Remineralization
Ca/P Ratio ChangeEDX analysis after 21 days of treatmentSignificant increase (p < 0.001)[11]
MicrohardnessAfter demineralization130.5 ± 60.4[11]
MicrohardnessBaseline357.9 ± 31.2[11]
Solubility In waterHighly soluble[2][4]
Physical Form Fine, white powder[3]

Applications in Drug Development

The biocompatibility and biodegradability of calcium phosphates make them attractive as drug delivery vehicles.[12] While the primary application of CaSP is in oral care, its properties suggest potential in drug development:

  • Carrier for Therapeutic Agents: The amorphous and porous nature of CaSP could allow for the loading of therapeutic agents. Its high solubility could be tailored for controlled release applications.

  • Bone Tissue Engineering: As a source of calcium and phosphate, it could be incorporated into scaffolds for bone regeneration, potentially also delivering osteogenic drugs.

Further research is required to fully explore and validate these potential applications.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound based on available literature. While detailed academic protocols for synthesis are scarce, the methodologies outlined from patent literature offer a solid foundation for further research and development. The characterization techniques described, particularly SEM-EDX, provide robust methods for analyzing the physicochemical properties of the synthesized material. The significant gaps in publicly available FTIR and XRD data for pure CaSP highlight an area for future academic investigation. The unique properties of CaSP, particularly its high solubility and biocompatibility, continue to make it a material of great interest for both dental applications and potentially for broader use in the pharmaceutical and biomedical fields.

References

A Technical Guide to the Physicochemical Properties of Calcium Sucrose Phosphate (CaSP)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Calcium Sucrose (B13894) Phosphate (B84403) (CaSP), a complex of calcium salts of sucrose phosphate and inorganic calcium phosphate. It is primarily recognized for its applications in oral healthcare, specifically in the non-invasive management of early dental caries. This guide details its core physicochemical properties, including its chemical identity, high aqueous solubility, and ion-releasing capabilities. Quantitative data are systematically presented in tabular format. Furthermore, this paper outlines the detailed experimental protocols used to characterize its efficacy, particularly in enamel remineralization. The mechanism of action, which is intrinsically linked to its physicochemical nature, is also elucidated and visualized. This whitepaper is intended for researchers, scientists, and professionals in the fields of materials science, dentistry, and pharmaceutical development.

Core Physicochemical Properties

Calcium Sucrose Phosphate (CaSP) is a fine, white, nonhygroscopic powder with a neutral taste.[1] It is structurally a complex mixture of calcium sucrose mono- and di-phosphate, disucrose monophosphate, and inorganic calcium orthophosphate.[1][2] Its unique structure underpins its functional efficacy, particularly its high solubility and ability to deliver a supersaturated solution of calcium and phosphate ions.

Solubility and Ion Release

A defining characteristic of CaSP is its high solubility in water.[3][4][5] Unlike many other calcium phosphate compounds, CaSP dissolves to generate an aqueous solution with substantial concentrations of calcium (10-12% by weight) and phosphate (8-10% by weight) ions without precipitating.[3][5] This property is critical for its primary application in dentistry, as it ensures that calcium and phosphate ions are readily bioavailable in the oral cavity at levels surpassing those typically found in saliva, creating an optimal environment for enamel remineralization.[3][4]

Composition

CaSP is a multi-component complex. It is specifically formulated to contain approximately 11.5% calcium.[1][6] The phosphate content is divided into organic and inorganic forms, with one source specifying 9.5% organic phosphate and 2.5% inorganic phosphate.[2] This composition is crucial for its function, providing a stable yet highly soluble source of the mineral ions essential for repairing demineralized tooth structure.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound based on available literature.

Table 1: General Physicochemical Identifiers

Property Value Reference
Chemical Name This compound [2][7]
CAS Number 12676-30-1 [2][7][8]
Molecular Formula C₁₂H₂₃CaO₁₅P [2][7][8]
Molecular Weight 478.35 g/mol [2][7][8]

| Appearance | Fine, white, nonhygroscopic powder |[1] |

Table 2: Compositional Analysis

Component Concentration (by weight) Reference
Calcium 10-12% (approx. 11.5%) [1][3][5][6]
Total Phosphate 8-10% [3][5]
Organic Phosphate 9.5% [2]

| Inorganic Phosphate | 2.5% |[2] |

Table 3: In Vitro Enamel Remineralization Performance

Parameter Condition Mean Value Reference
Enamel Ca/P Ratio Baseline 2.32 ± 0.09 [4]
Post-treatment (7 days) 2.36 ± 0.09 [4]
Post-treatment (21 days) 2.44 ± 0.20 [4]
Enamel Microhardness (VHN) Baseline 357.9 ± 31.2 [4]

| | Post-demineralization | 130.5 ± 60.4 |[4] |

Mechanism of Action in Dental Remineralization

The primary function of CaSP is to promote the remineralization of tooth enamel that has been demineralized by acid.[3][5][9] This process relies on a straightforward physicochemical mechanism rather than a complex biological signaling pathway. When enamel is exposed to acids from plaque bacteria, it loses calcium and phosphate ions. CaSP counteracts this by delivering a high concentration of these same ions to the tooth surface.[3][4][5] This shifts the thermodynamic equilibrium, favoring the redeposition of minerals back into the enamel lattice to form new, acid-resistant hydroxyapatite (B223615) crystals.[3][5] Additionally, the sucrose phosphate component can absorb onto the enamel, further reducing acid solubility and inhibiting plaque adherence.[1][3]

G cluster_properties CaSP Intrinsic Properties cluster_effects Functional Effects cluster_challenge Oral Challenge casp This compound (CaSP) solubility High Aqueous Solubility casp->solubility exhibits adsorption Adsorption of Sucrose Phosphate casp->adsorption allows ion_release High Concentration of Ca²⁺ & PO₄³⁻ Ions solubility->ion_release leads to remin Enhanced Remineralization ion_release->remin drives plaque Inhibition of Plaque Adherence adsorption->plaque acid_res Increased Enamel Acid Resistance adsorption->acid_res remin->acid_res demin Demineralization (Acid Attack) remin->demin counteracts

Caption: Logical flow from CaSP's properties to its functional effects.

Experimental Protocols

The characterization of CaSP and its functional properties involves several key experimental methodologies.

Protocol for In Vitro Enamel Remineralization Assessment

This protocol is designed to quantify the ability of CaSP to remineralize artificially created enamel lesions.

  • Sample Preparation: Sound, non-carious human premolars are selected and sectioned to create enamel slabs (e.g., 3x3x1.5 mm).[6] The surfaces are polished to a mirror finish.

  • Baseline Characterization: The pristine enamel slabs are analyzed to establish baseline values for:

    • Surface Microhardness: Measured using a Vickers microhardness tester (VHN).[4]

    • Elemental Composition: The Calcium-to-Phosphate (Ca/P) ratio is determined using Energy Dispersive X-ray Spectroscopy (EDX).[4][10]

    • Surface Morphology: Visualized using a Scanning Electron Microscope (SEM).[4][10]

  • Artificial Demineralization: Enamel slabs are immersed in a demineralizing solution (e.g., a buffered acidic solution) for a defined period (e.g., 72-96 hours) to create artificial caries-like lesions.[6]

  • Treatment Regimen (pH Cycling): The demineralized slabs are divided into groups (e.g., Control, CaSP toothpaste slurry). They undergo a daily pH cycling regimen for a period of 7 to 21 days, involving alternating immersion in the treatment slurry and artificial saliva to simulate oral conditions.[6]

  • Final Analysis: After the treatment period, the slabs are re-analyzed using the same techniques as the baseline (VHN, EDX, SEM) to quantify the extent of remineralization by comparing the final values to both the baseline and demineralized states.[4][6][10]

G start Select Human Premolars prep Prepare Enamel Slabs (Sectioning & Polishing) start->prep baseline Baseline Analysis (EDX, SEM, Microhardness) prep->baseline demin Induce Artificial Lesion (Demineralization) baseline->demin groups Divide into Treatment Groups (e.g., Control vs. CaSP) demin->groups cycle pH Cycling Regimen (Daily Treatment for 7-21 Days) groups->cycle final Final Analysis (EDX, SEM, Microhardness) cycle->final data Compare Data: Baseline vs. Demineralized vs. Final final->data

Caption: Experimental workflow for in vitro remineralization studies.
Protocol for Particle Size Distribution Analysis

  • Instrumentation: A laser diffraction particle size analyzer is used.

  • Sample Dispersion: A small amount of CaSP powder is dispersed in a suitable liquid medium (e.g., deionized water or isopropanol).[11][12]

  • Stabilization: To prevent agglomeration and ensure an accurate reading of primary particles, a short duration of ultrasonication is applied.[11] A dispersing agent (e.g., sodium hexametaphosphate) may also be added to the medium to stabilize the suspension.[12]

  • Measurement: The suspension is circulated through the measurement cell of the analyzer. The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.

  • Data Reporting: Results are reported as a volume-based distribution, typically providing values for d10, d50 (median diameter), and d90 percentiles, which indicate the particle size below which 10%, 50%, and 90% of the sample's volume exists, respectively.[13]

Protocol for Salivary Ion Concentration Analysis (Clinical)

This protocol evaluates the in vivo effect of a CaSP-containing product on the chemical composition of saliva.

  • Participant Selection: A cohort of participants is selected and divided into a test group (using CaSP toothpaste) and a control group (using a standard toothpaste).[1]

  • Saliva Collection: Unstimulated saliva samples (e.g., 1 mL) are collected from each participant at several time points:

    • Baseline: Before brushing.

    • Post-Brushing: At timed intervals, such as 30 minutes and 6 hours after brushing.[1]

  • Biochemical Analysis: The collected saliva samples are analyzed for the concentration of calcium and phosphate ions using established colorimetric or spectroscopic laboratory methods.[1]

  • Statistical Analysis: Statistical tests (e.g., ANOVA, Student's t-test) are used to compare the ion concentrations between the test and control groups and across the different time points to determine if the CaSP product significantly increases salivary calcium and phosphate levels and for how long (substantivity).[1]

Conclusion

The physicochemical properties of this compound—notably its high solubility and resultant capacity to deliver supersaturated levels of calcium and phosphate ions—are the cornerstones of its functionality. These characteristics enable its effective use as a remineralizing agent in oral care products. The experimental protocols detailed herein provide a robust framework for the continued evaluation and characterization of CaSP and similar biomaterials. For researchers and drug development professionals, an understanding of these fundamental properties and evaluation methods is essential for innovating new applications and optimizing existing formulations.

References

"calcium sucrose phosphate chemical structure and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium sucrose (B13894) phosphate (B84403) (CaSP), a complex used primarily in dental applications for the remineralization of tooth enamel. This document details its chemical structure and formula, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Identity and Composition

Calcium sucrose phosphate is not a single, simple molecule but rather a complex mixture. It consists of calcium sucrose mono- and di-phosphates, disucrose monophosphate, and inorganic calcium phosphate.[1][2] This composition allows it to deliver a high concentration of soluble calcium and phosphate ions.[3][4][5]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 12676-30-1[1][6][7]
Molecular Formula C₁₂H₂₃CaO₁₅P[1][6][7]
Molecular Weight 478.35 g/mol [1][6]
Appearance Fine, white, non-hygroscopic powder[2][5]

Table 2: Typical Composition of this compound Complex

ComponentPercentage by WeightSource(s)
Calcium (Ca) ~11-12%[1][3][5][8]
Organic Phosphate ~9.5%[1]
Inorganic Phosphate ~2.5%[1]
Total Phosphate (as P) ~8-10%[3][4][8]

Below is a diagram illustrating the conceptual relationship between the components of the this compound complex.

cluster_CaSP This compound (CaSP) Complex cluster_components Primary Components cluster_ions Delivers Bioavailable Ions CaSP CaSP Complex SucrosePhosphate Sucrose Phosphates (mono- & di-esters) CaSP->SucrosePhosphate InorganicCaP Inorganic Calcium Phosphate CaSP->InorganicCaP Ca_ion Calcium Ions (Ca²⁺) CaSP->Ca_ion Solubilizes to provide P_ion Phosphate Ions (PO₄³⁻) CaSP->P_ion

Composition of the this compound Complex.

Mechanism of Action in Dental Remineralization

The primary application of CaSP is in preventing dental caries by promoting the remineralization of enamel.[3][4] Dental caries is a dynamic process involving the demineralization of tooth enamel by acids produced by oral bacteria, and the subsequent remineralization by ions present in saliva.[9] CaSP enhances the natural remineralization process by providing a supersaturated solution of calcium and phosphate ions directly to the tooth surface.[3][4][8] This "common ion effect" helps to reduce the solubility of enamel in acidic conditions and rebuild the mineral structure of early enamel lesions.[3][5]

The diagram below illustrates the role of this compound in the dental demineralization-remineralization cycle.

cluster_oral_env Oral Environment cluster_intervention CaSP Intervention enamel Healthy Tooth Enamel (Hydroxyapatite) demineralized Demineralized Enamel (Early Lesion / White Spot) enamel->demineralized Bacterial Acids (Low pH) demineralized->enamel Remineralization (Neutral pH) casp CaSP Application (e.g., Toothpaste) casp->demineralized Provides high concentration of Ca²⁺ and PO₄³⁻ ions

The role of CaSP in the enamel remineralization cycle.

Experimental Protocols and Data

Numerous in vitro studies have been conducted to evaluate the efficacy of CaSP in remineralizing artificial carious lesions. These studies often compare CaSP-containing products to other remineralizing agents like casein phosphopeptide-amorphous calcium phosphate (CPP-ACP).

The following diagram outlines a typical workflow for assessing the remineralization potential of CaSP on enamel samples.

start Start: Collect Sound Human Premolars prep 1. Prepare Enamel Slabs (e.g., 3x3x1.5 mm) start->prep baseline 2. Baseline Measurement (e.g., Microhardness, Micro-CT) prep->baseline demin 3. Artificial Demineralization (Acidic Buffer, e.g., 72-96 hrs) baseline->demin post_demin 4. Post-Demineralization Measurement demin->post_demin grouping 5. Randomly Assign to Groups (Control, CaSP, CPP-ACP, etc.) post_demin->grouping ph_cycle 6. pH Cycling Regimen (Alternating demin/remin cycles with toothpaste slurry application) grouping->ph_cycle final_measure 7. Final Measurement (After specified period, e.g., 14-21 days) ph_cycle->final_measure analysis 8. Data Analysis (ANOVA, t-tests) final_measure->analysis end End: Compare Efficacy analysis->end

A typical experimental workflow for in vitro remineralization studies.

This protocol is a composite based on methodologies described in several in vitro studies.[8][10][11]

  • Specimen Preparation: Caries-free human premolars are collected and stored in a thymol (B1683141) saline solution. Enamel slabs (e.g., 3x3x1.5 mm) are cut from the buccal surfaces and polished.

  • Baseline Measurement: The initial surface microhardness and/or mineral density of the enamel slabs are measured using a microhardness tester or micro-computed tomography (micro-CT).

  • Artificial Demineralization: To create artificial carious lesions, specimens are immersed in a demineralization solution (e.g., 2.2 mM CaCl₂, 2.2 mM KH₂PO₄, 50 mM acetic acid, pH 4.4) for a period of 72 to 96 hours at 37°C.

  • Group Allocation: The demineralized slabs are randomly divided into experimental groups (e.g., Group 1: CaSP toothpaste; Group 2: CPP-ACP toothpaste; Group 3: Control/Placebo).

  • pH Cycling and Treatment: The specimens undergo a daily pH cycling regimen for 7 to 21 days to simulate oral conditions. This typically involves:

    • Twice-daily brushing with a slurry of the assigned toothpaste for 2 minutes.

    • Immersion in a demineralization solution for several hours.

    • Immersion in a remineralization solution (artificial saliva) for the remaining time.

  • Final Analysis: After the treatment period, the final microhardness and/or mineral density are measured. The percentage of recovery is calculated. Surface morphology changes are often examined using Scanning Electron Microscopy (SEM).

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, paired t-tests) to determine significant differences between the treatment groups.

Studies consistently show that CaSP is effective in remineralizing early enamel lesions and is often found to be comparable or superior to other agents like CPP-ACP.[1][4][10]

Table 3: Summary of Comparative Remineralization Data from In Vitro Studies

Parameter MeasuredFindingSource(s)
Enamel Volume Change The CaSP group showed a significant remineralization effect, leading to a greater increase in enamel volume compared to control groups.[10]
Enamel Mineral Density Both CaSP and CPP-ACP groups showed significant improvements in mineral density post-treatment.[10]
Surface Microhardness Ten studies reported an increase in enamel microhardness after CaSP application. CaSP was found to be a better remineralizing agent than CPP-ACP in increasing microhardness.[4]
Calcium-Phosphorous (Ca/P) Ratio The Ca/P ratio was found to increase significantly in the CaSP group after a 4-week treatment period, indicating mineral gain.[8][11]
Salivary Ion Levels Clinical trials indicated that the use of CaSP toothpaste leads to an increase in salivary calcium levels.[1][5]

Synthesis Overview

The industrial synthesis of this compound is described in patent literature.[12] The process generally involves the phosphorylation of sucrose in a solution containing a calcium compound.

A generalized workflow for the synthesis is as follows:

  • A solution of sucrose is prepared and cooled (preferably 0-15°C).

  • A calcium oxy-compound, such as slaked lime (calcium hydroxide), is added to the sucrose solution.

  • Phosphorus oxychloride (POCl₃) is gradually added to the agitated mixture. This is the key phosphorylation step.

  • A sodium phosphate solution is introduced to react with byproducts, primarily to precipitate calcium chloride.

  • The final this compound product is recovered, which can be achieved through methods like ethanol (B145695) precipitation or evaporation.[12]

This process is designed to produce a stable, non-hygroscopic powder with minimal calcium chloride contamination.[12]

References

The Multifaceted Mechanism of Calcium Sucrose Phosphate in Enamel Remineralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dental caries remains a significant global health issue, driven by the demineralization of tooth enamel by acidic byproducts of bacterial metabolism. Enamel remineralization, the natural or chemically-aided repair process, is a cornerstone of non-invasive caries management. Calcium sucrose (B13894) phosphate (B84403) (CaSP) has emerged as a promising non-fluoride remineralizing agent. This technical guide provides an in-depth analysis of the mechanism of action of CaSP in enamel remineralization, supported by quantitative data from in-vitro studies, detailed experimental protocols, and visual representations of the key processes. CaSP's efficacy is attributed to its unique chemical structure, which facilitates the sustained release of high concentrations of bioavailable calcium and phosphate ions, inhibits demineralization, and modulates the cariogenic properties of dental plaque.

Introduction: The Demineralization-Remineralization Dynamic

Enamel, the hardest substance in the human body, is primarily composed of hydroxyapatite (B223615) crystals. The integrity of enamel is maintained by a dynamic equilibrium between demineralization and remineralization at the tooth surface. When the oral pH drops below a critical level (typically around 5.5) due to the fermentation of dietary sugars by plaque bacteria, the surrounding fluids become undersaturated with respect to hydroxyapatite, leading to the dissolution of enamel crystals—a process known as demineralization.[1][2] Conversely, when the pH returns to neutral, saliva, which is supersaturated with calcium and phosphate ions, facilitates the redeposition of these minerals onto the enamel surface, promoting remineralization.[1][2] An imbalance favoring demineralization results in the net loss of tooth mineral and the initiation of dental caries.

Calcium Sucrose Phosphate: Composition and Physicochemical Properties

This compound is a complex of calcium and sucrose phosphate, often combined with inorganic calcium orthophosphate.[2][3] Its chemical composition provides a high concentration of soluble calcium (10-12% by weight) and phosphate (8-10% by weight).[2][4] A key advantage of CaSP is its high solubility in water, which allows for the rapid release of calcium and phosphate ions at concentrations that surpass those typically found in saliva.[2][4] This property is crucial for creating a supersaturated environment at the enamel surface, driving the remineralization process.

Core Mechanism of Action in Enamel Remineralization

The anticariogenic and remineralizing effects of this compound are multifactorial, involving several synergistic actions at the tooth-plaque interface.

Enhanced Bioavailability of Calcium and Phosphate Ions

The primary mechanism of CaSP is its ability to deliver a high flux of calcium and phosphate ions directly to the enamel surface.[1][2] Upon dissolution in saliva, CaSP releases these ions, increasing their concentration in the oral environment.[3] This elevated concentration gradient promotes the diffusion of calcium and phosphate into the subsurface of early carious lesions, where they can precipitate and rebuild the partially demineralized hydroxyapatite crystals.[5] This process is often referred to as the "common ion effect," where the increased concentration of constituent ions drives the equilibrium towards the formation of solid hydroxyapatite.[2][5]

Inhibition of Demineralization

Beyond promoting remineralization, CaSP actively inhibits demineralization. This is attributed to the adsorption of the sucrose phosphate anion onto the enamel surface.[5] This adsorbed layer is thought to act as a physical barrier, reducing the rate of acid dissolution of the hydroxyapatite crystals.[5] By shielding the enamel from acid attack, the sucrose phosphate component of CaSP helps to preserve the mineral integrity of the tooth.

Interaction with Dental Plaque

This compound has been shown to modulate the properties of dental plaque. It can inhibit the formation and adherence of plaque to the enamel surface.[2][3] Furthermore, CaSP can neutralize acids produced within the plaque biofilm, helping to maintain a more neutral pH and reducing the duration and intensity of demineralization challenges.[5]

The proposed mechanism of action of this compound in enamel remineralization is a multi-step process involving the release of key ions and their interaction with the tooth surface and dental plaque.

cluster_OralEnvironment Oral Environment cluster_EnamelSurface Enamel Surface & Plaque cluster_Remineralization Remineralization & Protection CaSP This compound (CaSP) in Saliva Ions High Concentration of Ca²⁺ and PO₄³⁻ Ions CaSP->Ions Dissolution SucroseP Sucrose Phosphate Anions CaSP->SucroseP Dissolution Plaque Dental Plaque CaSP->Plaque Interaction Enamel Demineralized Enamel (Hydroxyapatite Crystal Lattice) Ions->Enamel Common Ion Effect: Ion Deposition SucroseP->Enamel Adsorption to Enamel Surface RemineralizedEnamel Remineralized Enamel (Strengthened Crystal Lattice) Enamel->RemineralizedEnamel ReducedDemin Reduced Demineralization Enamel->ReducedDemin PlaqueInhibition Plaque Inhibition & Acid Neutralization Plaque->PlaqueInhibition

Figure 1. Mechanism of CaSP in Enamel Remineralization.

Quantitative Data from In-Vitro Studies

Numerous in-vitro studies have demonstrated the efficacy of this compound in remineralizing artificial carious lesions. The primary endpoints in these studies are typically changes in enamel surface microhardness and mineral content.

Surface Microhardness

Surface microhardness is a reliable indicator of the mineral content of enamel. An increase in microhardness following treatment signifies remineralization. Vickers Hardness Number (VHN) and Knoop Hardness Number (KHN) are common metrics used.

StudyAgent(s)Baseline Microhardness (Mean ± SD)Demineralized Microhardness (Mean ± SD)Remineralized Microhardness (Mean ± SD)% Surface Microhardness Recovery (%SMHR)
Raghu & Ananthakrishna (2016)[6]CaSP357.9 ± 31.2 VHN130.5 ± 60.4 VHNNot ReportedNot Reported
Sebastian et al. (2022)[7][8]CaSPNot ReportedNot Reported114.71 ± 12.27 KHNHighest among groups
Sebastian et al. (2022)[7][8]CPP-ACPNot ReportedNot Reported56.42 ± 19.90 KHNLower than CaSP
Sebastian et al. (2022)[7][8]Nano-HAPNot ReportedNot Reported85.14 ± 22.82 KHNIntermediate
Comparative Study (Anonymous)P11-4305.05 ± 65.9 VHNNot ReportedHigher than CaSPNot Reported
Comparative Study (Anonymous)[9]CaSP305.9 ± 39.3 VHNNot ReportedLower than P11-4Not Reported
Comparative Study (Anonymous)[9]CPP-ACPF278.8 ± 34.1 VHNNot ReportedLower than CaSPNot Reported
Mineral Content (SEM-EDX Analysis)

Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) allows for the qualitative and quantitative assessment of the elemental composition of the enamel surface. An increase in the calcium to phosphorus (Ca/P) ratio is indicative of remineralization.

StudyAgent(s)Baseline Ca/P Ratio (Mean ± SD)Demineralized Ca/P Ratio (Mean ± SD)Remineralized Ca/P Ratio (Mean ± SD)
Raghu & Ananthakrishna (2016)[6]CaSP2.32 ± 0.09Not Reported2.44 ± 0.20 (at 21 days)
Hegde et al. (2012)[10]CPP-ACPNot ReportedNot Reported1.93 ± 0.02 (at 35 days)
Mitra et al. (2020)[11]ControlNot ReportedNot Reported1.49 ± 0.02
Mitra et al. (2020)[11]Fluoride VarnishNot ReportedNot Reported2.08 ± 0.03
Mitra et al. (2020)[11]CPP-ACPNot ReportedNot Reported1.58 ± 0.02
Mitra et al. (2020)[11]CPP-ACPFNot ReportedNot Reported1.64 ± 0.03

Detailed Experimental Protocols

The following sections outline the typical methodologies employed in in-vitro studies evaluating the remineralization potential of this compound.

In-Vitro pH Cycling Model

This model simulates the dynamic pH changes that occur in the oral cavity.

start Start: Enamel Slab Preparation demin Demineralization (Acidic Solution, e.g., pH 4.5-5.0) start->demin rinse1 Rinse with Deionized Water demin->rinse1 treatment Treatment with CaSP Slurry/Paste rinse1->treatment rinse2 Rinse with Deionized Water treatment->rinse2 remin Remineralization (Artificial Saliva, pH 7.0) rinse2->remin cycle Repeat Cycle (e.g., 7-21 days) remin->cycle cycle->demin end End: Analysis (Microhardness, SEM-EDX) cycle->end

Figure 2. Typical In-Vitro pH Cycling Experimental Workflow.

Protocol Details:

  • Specimen Preparation: Sound human or bovine enamel slabs are prepared, typically from extracted molars, and embedded in acrylic resin. The surfaces are polished to create a standardized baseline.

  • Baseline Measurement: Initial surface microhardness and/or elemental composition are measured.

  • Artificial Lesion Creation (Demineralization): Specimens are immersed in a demineralizing solution (e.g., a buffered solution containing calcium, phosphate, and lactic acid at a pH of 4.5-5.0) for a specified period (e.g., 96 hours) to create artificial subsurface lesions.[11]

  • pH Cycling Regimen:

    • Demineralization: Daily immersion in the demineralizing solution for a set duration (e.g., 3-6 hours).

    • Treatment: Application of a slurry of the CaSP-containing product for a short period (e.g., 1-5 minutes).

    • Remineralization: Immersion in a remineralizing solution (artificial saliva) at a neutral pH for the remainder of the day (e.g., 17-20 hours).

  • Duration: The pH cycling is typically continued for 7 to 21 days.

  • Final Analysis: Post-treatment measurements of surface microhardness and elemental composition are performed.

Vickers Microhardness Testing

This technique assesses the hardness of the enamel surface by measuring the size of an indentation made by a diamond indenter under a specific load.

Protocol Details:

  • Specimen Mounting: The polished enamel slab is securely mounted on the stage of the microhardness tester.

  • Indentation: A Vickers diamond indenter is applied to the enamel surface with a fixed load (e.g., 50g or 100g) for a specific dwell time (e.g., 10-15 seconds).[12]

  • Measurement: The diagonals of the resulting diamond-shaped indentation are measured using a calibrated microscope.

  • Calculation: The Vickers Hardness Number (VHN) is calculated based on the applied load and the average diagonal length.

  • Replication: Multiple indentations are made on each specimen to obtain an average VHN.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

SEM provides high-resolution images of the enamel surface morphology, while EDX determines the elemental composition.

Protocol Details:

  • Sample Preparation: Enamel specimens are dehydrated (e.g., in a series of ethanol (B145695) solutions) and sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • SEM Imaging: The coated specimen is placed in the SEM chamber, and the surface is scanned with a focused electron beam to generate images that reveal topographical features such as enamel prisms, demineralization-induced porosity, and remineralization-related mineral deposits.

  • EDX Analysis: The electron beam is focused on specific areas of the enamel surface. The interaction of the beam with the sample generates X-rays with energies characteristic of the elements present. An EDX detector measures these X-rays to provide a quantitative analysis of the weight percentages of elements such as calcium and phosphorus.[11][13]

Clinical Relevance and Implications for Drug Development

The robust in-vitro evidence for the efficacy of this compound has led to its incorporation into various dental care products, including toothpastes and mouth rinses. For drug development professionals, CaSP offers several attractive features:

  • Non-Fluoride Alternative: It provides a viable remineralizing option for individuals who may not be suitable for or prefer not to use fluoride-based products.

  • Synergistic with Fluoride: Studies suggest that CaSP can have a complementary or even synergistic effect when used in conjunction with fluoride.[1][2]

  • Plaque-Modifying Properties: Its ability to inhibit plaque formation and neutralize plaque acids adds another dimension to its anticariogenic potential.[2][5]

  • Safety Profile: CaSP is considered non-toxic and safe for use in oral care products.[2]

Clinical trials have shown that toothpaste containing CaSP can increase the levels of calcium and phosphate ions in saliva, demonstrating its substantivity and plaque-reducing ability.[3][14][15] While more extensive clinical trials with hard endpoints such as the reduction in the incidence of carious lesions (DMFS scores) are warranted, the existing data strongly supports the potential of CaSP as an effective ingredient in anti-caries formulations.

Conclusion

The mechanism of action of this compound in enamel remineralization is a multifaceted process that goes beyond the simple provision of mineral building blocks. Its high solubility ensures a sustained release of bioavailable calcium and phosphate ions, creating an optimal environment for the repair of demineralized enamel. The adsorption of sucrose phosphate anions to the enamel surface provides a protective effect against acid dissolution, while its interaction with dental plaque helps to mitigate the cariogenic challenge. The substantial body of in-vitro evidence, supported by initial clinical findings, positions this compound as a valuable and versatile agent in the non-invasive management of dental caries and a compelling candidate for inclusion in advanced oral care formulations. Further clinical research will continue to elucidate its full potential in the prevention and reversal of early carious lesions.

References

The Aqueous Behavior of Calcium Sucrose Phosphate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Sucrose (B13894) Phosphate (B84403) (CaSP), a complex of calcium salts and sucrose phosphoric acid esters, is a notable compound, particularly in dental applications, for its ability to deliver high concentrations of bioavailable calcium and phosphate ions. Unlike simple calcium phosphate salts which have very low solubility, CaSP remains soluble in aqueous solutions, preventing premature precipitation and facilitating its therapeutic action, such as enamel remineralization. This technical guide provides an in-depth analysis of the solubility and stability of CaSP in aqueous environments. It consolidates available data, outlines factors influencing its aqueous behavior, and provides detailed experimental protocols for its characterization.

Introduction to Calcium Sucrose Phosphate

This compound is an amorphous, complex mixture rather than a simple crystalline salt. It is composed of calcium sucrose mono- and di-phosphates, along with inorganic calcium orthophosphate. A key feature of CaSP is its high water solubility, which allows it to form solutions with substantial concentrations of calcium (10-12% by weight) and phosphate (8-10% by weight) without precipitating.[1][2] This characteristic is crucial for its primary application in oral care, where it acts as a reservoir of calcium and phosphate ions to promote the remineralization of tooth enamel.[3][1] The sucrose phosphate moiety itself contributes to the mechanism by adsorbing onto the enamel surface, which can help reduce the rate of acid dissolution.[4]

Solubility of this compound

The enhanced solubility of CaSP compared to simple calcium salts like tricalcium phosphate (Ksp ≈ 2.07 × 10⁻³³) is its most critical attribute.[5] While specific solubility product (Ksp) values for the CaSP complex are not applicable due to its non-stoichiometric and complex nature, its behavior in solution is governed by several key factors.

Factors Influencing Solubility

The solubility of phosphate salts is intrinsically linked to the pH of the solution. For calcium phosphates in general, solubility dramatically increases as the pH decreases.[6][7] This is due to the protonation of the phosphate ion (PO₄³⁻). At lower pH values, the more soluble monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) phosphate species predominate. The monobasic form, in particular, allows for solubility with calcium that is 60-fold greater than the dibasic form.[8][6]

  • pH: Lower pH (acidic conditions) significantly increases the solubility of CaSP by favoring the formation of more soluble protonated phosphate species.

  • Temperature: While specific data for CaSP is limited, for many calcium phosphate systems, cooler temperatures can favor solubility.[9]

  • Presence of Other Ions: The ionic strength of the solution and the presence of other complexing agents can influence the equilibrium and, therefore, the apparent solubility.

Quantitative Solubility Data

Specific quantitative solubility data (e.g., g/L vs. pH) for commercial this compound is not extensively reported in peer-reviewed literature, likely due to its proprietary nature. However, formulations demonstrate the practical application of its high solubility. For instance, a 1% solution of an "Anticay®" formulation, which is a CaSP-calcium orthophosphate complex, can provide molar concentrations of 30 mM Calcium and 10 mM Phosphate.[10]

ParameterValueConditionsSource
Ion Concentration Calcium: 10-12% (w/w)In prepared aqueous solution[3][1][2]
Ion Concentration Phosphate: 8-10% (w/w)In prepared aqueous solution[3][1][2]
Molar Concentration Calcium: ~30 mMIn a 1% "Anticay®" solution[10]
Molar Concentration Phosphate: ~10 mMIn a 1% "Anticay®" solution[10]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of CaSP.

  • Preparation of Media: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 4.0, 5.5, 7.0, and 8.0) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4-5.5, phosphate for pH 7-8).

  • Addition of Solute: Add an excess amount of CaSP powder to a known volume of each buffered solution in sealed flasks. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) and filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Analysis of Supernatant: Quantify the concentration of calcium and phosphate in the clear filtrate.

    • Calcium Analysis: Use a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Alternatively, titration with EDTA using a calcium-specific indicator can be employed.

    • Phosphate Analysis: Use Ion Chromatography (IC) or a colorimetric method such as the Molybdenum Blue method.

  • Calculation: Calculate the solubility in g/L or mol/L from the quantified ion concentrations.

Visualization: Factors Affecting CaSP Solubility

pH Solution pH Solubility CaSP Solubility pH->Solubility Strongly Influences (Lower pH ↑ Solubility) Temp Temperature Temp->Solubility Influences Ions Ionic Strength Ions->Solubility Influences

Caption: Key environmental factors influencing the solubility of CaSP in aqueous solutions.

Stability of this compound

The stability of CaSP in solution involves two primary considerations: the hydrolysis of the phosphate ester bonds and the stability of the glycosidic bond in the sucrose moiety.

Hydrolytic Stability

Available literature suggests that the phosphate ester linkage in sucrose phosphate confers additional stability to the molecule compared to free sucrose. In acidic conditions (0.9 N acid at 100 °C), the glycosidic bond of sucrose hydrolyzes five times faster than that of sucrose phosphate, indicating a stabilizing effect of the phosphate group.[1]

The phosphate ester bond itself is stable in alkaline conditions but is susceptible to acid-catalyzed hydrolysis.[1] The degradation of CaSP in solution would likely proceed via two main pathways:

  • Acid-catalyzed hydrolysis of the phosphate ester: This would release inorganic phosphate and sucrose.

  • Acid-catalyzed hydrolysis of the glycosidic bond: This would release glucose and fructose-6-phosphate (B1210287) (or other isomers).

Quantitative Stability Data
MoietyConditionRelative StabilitySource
Glycosidic Bond 0.9 N Acid, 100 °C5x more stable than free sucrose[1]
Phosphate Ester Bond 0.5 N Alkali, 30 minStable (no phosphate liberated)[1]
Phosphate Ester Bond 1 N Acid, 100 °CSusceptible to hydrolysis[1]
Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of CaSP and quantify its degradation products.

  • Forced Degradation Studies: To identify potential degradation products and demonstrate method specificity, subject a CaSP solution (~1 mg/mL) to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2, 6, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2, 6, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80 °C for 24 hours.

    • Neutralize acid and base samples before injection.

  • Chromatographic System Development:

    • Column: A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: Since CaSP and its likely degradants (sucrose, sucrose phosphates, inorganic phosphate) are highly polar, a hydrophilic interaction liquid chromatography (HILIC) column might be more suitable. Alternatively, for reverse-phase, an ion-pairing agent may be needed. A typical gradient could be:

      • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage.

    • Detection: A Charged Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD) would be ideal as the analytes lack a strong chromophore. A Refractive Index (RI) detector is also an option.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

  • Stability Study: Store aqueous solutions of CaSP at various pH values (4, 7, 9) and temperatures (e.g., 25 °C, 40 °C). Withdraw aliquots at specified time points (e.g., 0, 1, 3, 6, 12 months), analyze using the validated HPLC method, and quantify the remaining CaSP and the formation of any degradation products.

Visualization: Experimental Workflow for Stability Testing

prep Prepare CaSP Solution (e.g., 1 mg/mL) stress Forced Degradation (Acid, Base, Heat, etc.) prep->stress dev HPLC Method Development (Column/Mobile Phase) stress->dev valid Method Validation (ICH) dev->valid study Long-Term Stability Study (Defined pH/Temp) valid->study analysis Time-Point Analysis (Quantify Analyte & Degradants) study->analysis

References

In-Vitro Bioactivity of Calcium Sucrose Phosphate: A Technical Guide to Dental Remineralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sucrose (B13894) phosphate (B84403) (CaSP) is a bioactive compound that has demonstrated significant potential as a remineralizing agent for dental enamel in numerous in-vitro studies. This technical guide provides a comprehensive overview of the current in-vitro evidence supporting the bioactivity of CaSP, with a focus on its role in preventing dental caries. We will delve into the mechanisms of action, present quantitative data from key studies in structured tables, detail the experimental protocols used to evaluate its efficacy, and provide visual representations of experimental workflows. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of calcium sucrose phosphate in oral care.

Introduction

Dental caries remains a prevalent global health issue, characterized by the demineralization of tooth enamel due to acid produced by oral bacteria.[1] The management of early, non-cavitated carious lesions through non-invasive remineralization strategies is a key focus of modern dentistry.[2] Remineralization is the natural process of restoring mineral ions to the hydroxyapatite (B223615) crystals of enamel.[1] this compound (CaSP) has emerged as a promising agent to enhance this process.[1]

CaSP is a complex of calcium and sucrose phosphate that is highly soluble in water, releasing a high concentration of bioavailable calcium and phosphate ions.[1] This supersaturation of minerals in the oral environment is crucial for driving the remineralization of demineralized enamel.[1] Furthermore, it has been suggested that CaSP can help maintain a neutral pH in the mouth and inhibit the formation and adherence of plaque to the enamel surface.[1]

This guide will synthesize the findings from various in-vitro studies that have investigated the remineralizing efficacy of CaSP, often in comparison to other agents like fluoride (B91410) and casein phosphopeptide-amorphous calcium phosphate (CPP-ACP).

Mechanism of Action

The primary mechanism by which this compound promotes enamel remineralization is by providing a rich source of calcium and phosphate ions.[1] When CaSP is present in the oral cavity, it dissolves to create a supersaturated solution of these ions, which are the essential building blocks of hydroxyapatite, the main component of tooth enamel.[1] This high concentration of minerals facilitates their diffusion into the subsurface of early carious lesions, where they can precipitate and form new hydroxyapatite crystals, effectively repairing the demineralized tooth structure.

Additionally, the sucrose phosphate component of CaSP is thought to adsorb onto the enamel surface, which may help to reduce the rate of acid dissolution and further protect the tooth from demineralization.[3]

Quantitative Data from In-Vitro Studies

The following tables summarize the quantitative data from several key in-vitro studies that have evaluated the remineralizing effects of this compound on demineralized enamel.

Table 1: Changes in Enamel Surface Microhardness

StudyTreatment GroupsDurationBaseline Microhardness (Mean ± SD)Post-Demineralization Microhardness (Mean ± SD)Post-Remineralization Microhardness (Mean ± SD)Statistical Significance (p-value)
Sebastian R, et al.[4]EnaFix (CaSP)7 daysNot ReportedNot Reported114.71 ± 12.27< 0.001
Sebastian R, et al.[4]GC Tooth Mousse (CPP-ACP)7 daysNot ReportedNot Reported56.42 ± 19.90< 0.001
Sebastian R, et al.[4]Acclaim (nano-HAP)7 daysNot ReportedNot Reported85.14 ± 22.82< 0.001

Table 2: Changes in Enamel Mineral Content and Surface Roughness

StudyTreatment GroupParameterBaseline (Mean ± SD)Post-Demineralization (Mean ± SD)Post-Remineralization (Mean ± SD)
Titty TM, et al.[2]Anticay® (CaSP)Calcium (%)37.10 ± 1.1335.83 ± 0.9836.93 ± 1.25
Titty TM, et al.[2]Anticay® (CaSP)Phosphorus (%)17.80 ± 0.5217.50 ± 0.5317.70 ± 0.48
Titty TM, et al.[2]Anticay® (CaSP)Ca/P Ratio2.08 ± 0.052.04 ± 0.042.08 ± 0.05
Titty TM, et al.[2]Anticay® (CaSP)Surface Roughness (Ra, µm)0.14 ± 0.030.54 ± 0.050.22 ± 0.04
Titty TM, et al.[2]Control (No Treatment)Ca/P Ratio2.09 ± 0.042.05 ± 0.032.05 ± 0.04
Titty TM, et al.[2]Sodium MonofluorophosphateCa/P Ratio2.09 ± 0.052.05 ± 0.032.08 ± 0.04
Titty TM, et al.[2]Amine FluorideCa/P Ratio2.09 ± 0.042.05 ± 0.042.08 ± 0.04

Table 3: Changes in Enamel Volume and Mineral Density

StudyTreatment GroupParameterChange from Demineralized State (Mean ± SD)Statistical Significance (p-value)
Cureus Journal, 2024[5]CaSPEnamel Volume (mm³)Largest remineralization effect< 0.01
Cureus Journal, 2024[5]CPP-ACPEnamel Volume (mm³)-< 0.01
Cureus Journal, 2024[5]CaSPEnamel Mineral Density (g/cm³)-= 0.004
Cureus Journal, 2024[5]CPP-ACPEnamel Mineral Density (g/cm³)Greatest improvement= 0.004

Experimental Protocols

This section details the methodologies for key in-vitro experiments cited in the literature to assess the bioactivity of this compound.

Enamel Specimen Preparation and Demineralization
  • Tooth Selection: Sound human premolars or molars, extracted for orthodontic or therapeutic reasons, are typically used.[2][4] Teeth with any pre-existing defects such as caries, cracks, or hypoplasia are excluded.[5]

  • Specimen Preparation: The crowns of the teeth are sectioned to obtain enamel slabs, often from the buccal surfaces.[2][5] These slabs are then embedded in acrylic resin blocks and polished to create a smooth, standardized surface.[4]

  • Artificial Demineralization: To create artificial carious lesions, the enamel specimens are immersed in a demineralizing solution. A commonly used solution is a buffered acidic solution (e.g., pH 4.4-4.8) containing calcium and phosphate ions to mimic the conditions that lead to subsurface demineralization.[2][5] The duration of demineralization typically ranges from 72 hours to 96 hours.[5]

Remineralization Cycling (pH Cycling)
  • Objective: To simulate the dynamic process of demineralization and remineralization that occurs in the oral cavity.

  • Procedure: Specimens are subjected to a daily cycling regimen that involves alternating immersion in a demineralizing solution and a remineralizing solution.[2][6]

    • Demineralizing Solution: Typically a buffered acidic solution.

    • Remineralizing Solution: A neutral pH solution containing calcium, phosphate, and other ions found in saliva.[6]

  • Treatment Application: The CaSP-containing product (e.g., toothpaste slurry) is applied to the enamel specimens for a specified duration during the remineralization phase of the cycle.[2]

  • Duration: The pH cycling protocol is usually carried out for a period of several days to weeks (e.g., 13 days to 4 weeks).[2][5]

Analytical Techniques
  • Surface Microhardness Testing: A Knoop or Vickers microhardness tester is used to measure the hardness of the enamel surface before demineralization, after demineralization, and after the remineralization treatment.[4] An increase in microhardness after treatment indicates remineralization.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the enamel at high magnification. It can reveal changes in the enamel structure, such as the deposition of minerals and the occlusion of pores after remineralization.[2]

  • Energy Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX analysis is used to determine the elemental composition of the enamel surface, specifically the weight percentage of calcium and phosphorus. This allows for the calculation of the Ca/P ratio, a key indicator of the mineral content of enamel.[2]

  • Micro-computed Tomography (micro-CT): Micro-CT provides a non-destructive, three-dimensional evaluation of changes in enamel volume and mineral density, offering a more comprehensive assessment of the extent of remineralization.[5]

  • Profilometry: This technique is used to measure the surface roughness of the enamel. A decrease in surface roughness after treatment suggests a smoother, more remineralized surface.[2]

Visualizations of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for in-vitro studies on this compound's dental bioactivity.

Experimental_Workflow_Remineralization cluster_preparation Specimen Preparation cluster_demineralization Demineralization cluster_treatment Treatment & pH Cycling cluster_analysis Analysis start Extracted Human Teeth prep Sectioning & Polishing of Enamel Slabs start->prep embed Embedding in Acrylic Resin prep->embed demin Immersion in Demineralizing Solution embed->demin ph_cycle pH Cycling (Demineralization & Remineralization) demin->ph_cycle casp_app Application of CaSP (e.g., Toothpaste Slurry) analysis Post-Treatment Analysis: - Microhardness - SEM/EDX - Micro-CT - Profilometry casp_app->analysis

Caption: General experimental workflow for in-vitro dental remineralization studies.

pH_Cycling_Protocol start Start of Daily Cycle demin Demineralization (Acidic Buffer) start->demin e.g., 2 hours rinse1 Rinse demin->rinse1 remin Remineralization (Neutral Buffer) rinse1->remin e.g., 20 hours treatment CaSP Application remin->treatment rinse2 Rinse treatment->rinse2 end End of Daily Cycle rinse2->end

Caption: A typical pH cycling protocol for simulating oral conditions.

Discussion and Future Directions

The in-vitro evidence strongly supports the efficacy of this compound as a dental remineralizing agent. Studies consistently demonstrate its ability to increase enamel surface microhardness, improve mineral content, and reduce surface roughness of artificially demineralized enamel.[2][4] In some studies, CaSP has shown comparable or even superior remineralizing potential compared to other commercially available agents.[4][7]

However, it is important to note the limitations of in-vitro studies. These experiments are conducted in a controlled laboratory setting and may not fully replicate the complex biological and chemical environment of the human mouth. Therefore, while the in-vitro data is promising, further well-controlled clinical trials are necessary to confirm the clinical efficacy of CaSP in preventing and reversing early carious lesions.

Furthermore, the bioactivity of this compound beyond dental applications remains largely unexplored. There is a notable lack of in-vitro research on its effects on other cell types, such as osteoblasts, or its potential anti-inflammatory or gene-regulatory properties. Future research in these areas could uncover novel therapeutic applications for this compound.

Conclusion

In-vitro studies provide a solid foundation of evidence for the bioactivity of this compound in promoting the remineralization of dental enamel. Its ability to deliver high concentrations of bioavailable calcium and phosphate ions makes it a valuable ingredient in oral care products aimed at preventing dental caries. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and developers in the field of oral health. Further investigation into the broader biological effects of CaSP is warranted to explore its full therapeutic potential.

References

The Role of Sucrose Phosphate in the Stabilization of Amorphous Calcium Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphous calcium phosphate (B84403) (ACP) is a critical precursor in biomineralization and a promising component in drug delivery systems due to its high reactivity and bioavailability. However, its inherent instability and tendency to rapidly convert to more crystalline and less soluble phases like hydroxyapatite (B223615) (HA) pose significant challenges. This technical guide delves into the pivotal role of sucrose (B13894) phosphate in stabilizing ACP. By exploring the molecular mechanisms, experimental evidence, and analytical methodologies, this document provides a comprehensive resource for professionals working on calcium phosphate-based biomaterials and therapeutics. Through a detailed examination of existing literature, this guide elucidates how sucrose phosphate modulates the nucleation and growth of calcium phosphate crystals, thereby prolonging the existence of the amorphous phase.

Introduction

The stabilization of amorphous calcium phosphate (ACP) is a cornerstone of developing advanced biomaterials for bone regeneration, dental remineralization, and targeted drug delivery. ACP's transient nature, while beneficial for its bioactivity, requires precise control to prevent its premature conversion into crystalline hydroxyapatite (HA). Various molecules, including pyrophosphate, citrate, and certain proteins, are known inhibitors of HA formation. Among these, sugar phosphates, and specifically sucrose phosphate, have emerged as effective stabilizers.

Calcium sucrose phosphate (CaSP) is recognized for its ability to release calcium, phosphate, and sucrose phosphate ions.[1] The sucrose phosphate component plays a crucial role by adsorbing onto enamel surfaces, which decreases the acid solubility of hydroxyapatite and provides a localized, high concentration of calcium and phosphate ions.[1] This guide will provide an in-depth analysis of the mechanisms underpinning this stabilization, supported by quantitative data and detailed experimental protocols.

Mechanism of Stabilization

The stabilizing effect of sucrose phosphate on amorphous calcium phosphate is believed to occur through a multi-faceted mechanism involving surface adsorption, chelation of calcium ions, and steric hindrance.

2.1. Surface Adsorption and Inhibition of Crystal Growth

The primary mechanism by which sucrose phosphate stabilizes ACP is through its adsorption onto the surface of nascent calcium phosphate clusters.[1] This adsorption inhibits the growth of these clusters and prevents their organization into a crystalline lattice. The phosphate moiety of sucrose phosphate is critical in this process. Phosphorylated molecules are known inhibitors of hydroxyapatite formation, and it is likely that the phosphate group of sucrose phosphate binds to calcium ions on the surface of the ACP nanoparticles. This interaction blocks active growth sites, thereby preventing the addition of further calcium and phosphate ions and subsequent crystallization.

2.2. Chelation of Calcium Ions

Sucrose itself has the ability to chelate calcium ions, forming soluble calcium saccharate complexes.[2] This interaction reduces the concentration of free calcium ions in the solution, thereby lowering the supersaturation with respect to hydroxyapatite and slowing down the precipitation and crystallization kinetics. The presence of the phosphate group in sucrose phosphate likely enhances this calcium-binding capacity, contributing to the overall stabilization of the amorphous phase.

2.3. Steric Hindrance

The bulky sucrose molecule, once adsorbed onto the surface of ACP nanoparticles via its phosphate group, can provide a steric barrier. This physical hindrance prevents the close approach and aggregation of ACP particles, which is a necessary step for their transformation into larger, crystalline structures.

A proposed signaling pathway for the stabilization of amorphous calcium phosphate by sucrose phosphate is depicted below.

Sucrose_Phosphate_Stabilization_Pathway cluster_Solution Aqueous Environment cluster_ACP Amorphous Calcium Phosphate (ACP) cluster_Stabilization Stabilization Mechanisms cluster_Outcome Outcome Ca_ions Ca²⁺ Ions ACP_particle ACP Nanoparticle Ca_ions->ACP_particle P_ions PO₄³⁻ Ions P_ions->ACP_particle SP Sucrose Phosphate Adsorption Surface Adsorption SP->Adsorption Chelation Ca²⁺ Chelation SP->Chelation Adsorption->ACP_particle blocks growth sites Steric_Hindrance Steric Hindrance Adsorption->Steric_Hindrance Stable_ACP Stabilized ACP Adsorption->Stable_ACP Chelation->Ca_ions reduces free Ca²⁺ Chelation->Stable_ACP Steric_Hindrance->ACP_particle prevents aggregation Steric_Hindrance->Stable_ACP Inhibited_HA Inhibited Hydroxyapatite Formation Stable_ACP->Inhibited_HA

Sucrose Phosphate Stabilization Pathway

Quantitative Data on Calcium Phosphate Stabilization

While direct quantitative data for sucrose phosphate's stabilization of ACP is limited in the literature, data from studies on dental remineralization provide insights into its efficacy. The following tables summarize relevant findings.

Parameter Control Group (No Agent) This compound (CaSP) Group CPP-ACP Group Reference
Enamel Volume Change (mm³) --1.27983 (significant remineralization)-[3]
Enamel Mineral Density Change (g/cm³) --6.33233 (significant improvement)[3]
Mean Fluorescence Intensity (Remineralization) LowestHighestIntermediate[1]

Table 1: Comparison of Remineralization Effects of this compound (CaSP) and Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP).

Agent Mean S. mutans count (before application) (cfu/mL) Mean S. mutans count (after application) (cfu/mL) Reference
Tricalcium Phosphate (TCP) 16.273.53[4]
This compound (CSP) 15.339.87[4]

Table 2: Inhibitory Effect of Tricalcium Phosphate and this compound on Streptococcus mutans.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments to characterize the stabilization of amorphous calcium phosphate by sucrose phosphate.

4.1. Synthesis of Amorphous Calcium Phosphate (ACP) Nanoparticles

This protocol describes a method for the biomimetic synthesis of ACP nanospheres.

Materials:

  • Deionized water

  • Potassium chloride (KCl)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO₃)

  • Disodium phosphate (Na₂HPO₄)

  • Calcium metal (Ca)

  • No. 42 filter paper

Procedure:

  • Prepare a 500 mL Teflon container with 500 mL of deionized water.

  • Sequentially dissolve the following salts with stirring:

    • 0.1865 g KCl

    • 0.1525 g MgCl₂·6H₂O

    • 2.776 g NaCl

    • 1.1341 g NaHCO₃

    • 0.3549 g Na₂HPO₄

  • This solution mimics the ionic concentrations of human blood plasma.

  • Add 0.2505 g of Ca metal to the solution and stir at 500 rpm for 25 minutes at room temperature.

  • Filter the resulting precipitate using No. 42 filter paper.

  • Wash the precipitate with approximately 750 mL of deionized water.

  • Dry the precipitate at room temperature for 48 hours to obtain ACP nanospheres.

ACP_Synthesis_Workflow Start Start Prepare_Solution Prepare Biomimetic Salt Solution Start->Prepare_Solution Add_Ca Add Calcium Metal and Stir Prepare_Solution->Add_Ca Filter Filter Precipitate Add_Ca->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry at Room Temperature Wash->Dry End ACP Nanoparticles Dry->End

ACP Synthesis Workflow

4.2. Seeded Crystal Growth Assay

This assay is used to quantify the inhibitory activity of sucrose phosphate on the crystal growth of hydroxyapatite.

Materials:

  • Supersaturated solution of calcium phosphate

  • Well-characterized hydroxyapatite (HA) seed crystals

  • Sucrose phosphate solutions of varying concentrations

  • pH-stat apparatus

  • Calcium-selective electrode or method for phosphate analysis

Procedure:

  • Prepare a supersaturated solution of calcium and phosphate at a constant pH and temperature (e.g., 37 °C).

  • Add a known amount of HA seed crystals to initiate crystal growth.

  • Monitor the consumption of calcium or phosphate ions over time using a pH-stat to maintain constant pH by the addition of a titrant (e.g., NaOH). The rate of titrant addition is proportional to the rate of crystal growth.

  • Repeat the experiment with the addition of varying concentrations of sucrose phosphate to the supersaturated solution before adding the HA seeds.

  • Calculate the percentage of inhibition of crystal growth for each concentration of sucrose phosphate compared to the control (without inhibitor).

  • The data can be fitted to a Langmuir adsorption isotherm to determine the affinity of sucrose phosphate for the HA crystal surface.

4.3. Characterization Techniques

4.3.1. Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the calcium phosphate precipitates and to study the interaction of sucrose phosphate with the mineral phase.

  • Sample Preparation: Mix solutions of calcium chloride and sodium phosphate to form a precipitate. In the test group, add sucrose phosphate to the sodium phosphate solution before mixing. Collect the precipitate by centrifugation, wash with ethanol, and dry.

  • Analysis: Record the FTIR spectra of the dried powders. Look for characteristic peaks of phosphate groups in apatite (around 1000-1100 cm⁻¹ and 560-600 cm⁻¹) and changes in these peaks in the presence of sucrose phosphate, which may indicate adsorption and interaction.

4.3.2. Zeta Potential Measurement: Zeta potential analysis provides information about the surface charge of the calcium phosphate particles and how it is affected by the adsorption of sucrose phosphate.

  • Sample Preparation: Prepare a suspension of calcium phosphate particles in an electrolyte solution.

  • Analysis: Measure the zeta potential of the suspension. Add sucrose phosphate solution and re-measure the zeta potential. A change in zeta potential upon addition of sucrose phosphate indicates its adsorption onto the particle surface.

4.3.3. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of sucrose phosphate to calcium ions or calcium phosphate nanoparticles, providing thermodynamic parameters of the interaction.

  • Procedure: A solution of sucrose phosphate is titrated into a sample cell containing a solution of calcium chloride or a suspension of ACP nanoparticles.

  • Analysis: The heat changes upon each injection are measured to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

Sucrose phosphate is a promising agent for the stabilization of amorphous calcium phosphate. Its mechanism of action, involving surface adsorption, calcium chelation, and steric hindrance, effectively inhibits the transformation of ACP to crystalline hydroxyapatite. While current research has primarily focused on its application in dental remineralization, the fundamental principles of its stabilizing effect have broader implications for the development of advanced biomaterials and drug delivery systems. The experimental protocols outlined in this guide provide a framework for further investigation into the quantitative aspects of this stabilization, which will be crucial for optimizing its use in various biomedical applications. Further research is warranted to elucidate the precise molecular interactions and to quantify the thermodynamic and kinetic parameters of sucrose phosphate-mediated ACP stabilization.

References

"calcium sucrose phosphate interaction with hydroxyapatite crystals"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Interaction of Calcium Sucrose (B13894) Phosphate (B84403) with Hydroxyapatite (B223615) Crystals

Document ID: CSP-HAp-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Sucrose Phosphate (CaSP), a complex of calcium, phosphate, and sucrose phosphate, has garnered significant attention for its role in promoting the remineralization of hydroxyapatite (HAp), the primary mineral component of bone and dental enamel. This technical guide provides a comprehensive overview of the core interaction between CaSP and HAp crystals. It details the physicochemical mechanisms, summarizes quantitative data from key remineralization studies, outlines prevalent experimental protocols, and visualizes the interaction pathways and research workflows. The central mechanism involves the dissociation of CaSP to provide a supersaturated source of bioavailable calcium and phosphate ions, which drive remineralization through a common ion effect, while the sucrose phosphate moiety adsorbs to the HAp surface, inhibiting acid-induced demineralization.[1][2][3] This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel biomaterials and therapeutic agents for dental and orthopedic applications.

Introduction to Core Components

Hydroxyapatite (HAp)

Hydroxyapatite, with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a naturally occurring mineral form of calcium apatite. It is the principal inorganic constituent of hard tissues in vertebrates, including bones and teeth.[4] The crystalline structure of HAp is fundamental to the mechanical strength and resilience of these tissues. However, HAp is susceptible to dissolution in acidic environments, a process known as demineralization, which is the chemical basis for dental caries.[2][5] The process can be reversed through remineralization, where mineral ions are redeposited onto the HAp crystal lattice.[2][5]

This compound (CaSP)

This compound is a water-soluble complex composed of approximately 15% inorganic calcium orthophosphate and 85% calcium salts of sucrose phosphoric acid esters by weight.[2] Its high solubility in aqueous solutions allows it to deliver a substantial concentration of calcium (10-12%) and phosphate (8-10%) ions without precipitation.[2][3] When introduced into the oral environment, CaSP rapidly dissociates into its constituent ions: calcium, phosphate, and sucrose phosphate.[1] This property makes it an effective agent for promoting the remineralization of demineralized enamel.[1][2]

The Core Interaction Mechanism

The interaction of CaSP with HAp crystals is a multi-faceted process driven by its unique composition. The primary mechanism involves providing essential mineral building blocks while simultaneously protecting the existing crystal surface.

Dissociation and Ion Availability

Upon exposure to an aqueous environment like saliva, CaSP readily breaks down, releasing a high concentration of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions.[1] This elevates the saturation of these ions around the HAp surface, which is critical for driving the remineralization process.[2]

The Common Ion Effect and Remineralization

The increased concentration of Ca²⁺ and PO₄³⁻ ions shifts the chemical equilibrium to favor the precipitation of calcium phosphate, effectively promoting the growth and repair of partially demineralized HAp crystals.[3][6] This phenomenon, known as the "common ion effect," enhances the rate of remineralization, helping to rebuild the damaged enamel structure.[1][3]

Surface Adsorption of Sucrose Phosphate

The sucrose phosphate moiety plays a distinct and crucial role. It adsorbs onto the surface of the enamel (HAp crystals).[7] This adsorbed layer is believed to act as a protective barrier, reducing the rate of acid dissolution and inhibiting further demineralization of the tooth structure.[1]

G cluster_CaSP This compound (CaSP) in Aqueous Solution cluster_Ions Constituent Ions cluster_Effects Interaction with Hydroxyapatite (HAp) CaSP CaSP Complex Dissociation Dissociation CaSP->Dissociation Solubilization Ca_P Calcium (Ca²⁺) & Phosphate (PO₄³⁻) Ions Dissociation->Ca_P SP Sucrose Phosphate Ions Dissociation->SP Remin Remineralization (Crystal Growth) Ca_P->Remin Common Ion Effect HAp_Surface HAp Crystal Surface SP->HAp_Surface Adsorption Inhibit Inhibition of Demineralization HAp_Surface->Inhibit Protective Layer G start Start: Collect Sound Human/Bovine Teeth prep 1. Sample Preparation (Sectioning, Embedding, Polishing) start->prep base_measure 2. Baseline Measurement (e.g., Knoop/Vickers Microhardness) prep->base_measure demin 3. Demineralization (Create Artificial Lesion using Acidic Buffer) base_measure->demin post_lesion_measure 4. Post-Lesion Measurement (Confirm Hardness Loss) demin->post_lesion_measure treatment 5. Treatment Phase (pH Cycling: Apply Agent, Incubate in Artificial Saliva) post_lesion_measure->treatment final_measure 6. Final Measurement (Assess Hardness Recovery) treatment->final_measure analysis 7. Data Analysis (Statistical Comparison of Groups) final_measure->analysis end End analysis->end

References

Toxicology and Biocompatibility of Calcium Sucrose Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium sucrose (B13894) phosphate (B84403) (CaSP) is a complex of calcium and sucrose phosphate that has been primarily utilized in dental applications for its ability to promote enamel remineralization.[1][2][3][4] Its mechanism involves the delivery of bioavailable calcium and phosphate ions to the tooth surface, thereby reducing enamel solubility and inhibiting plaque formation.[3][4] While generally considered non-toxic in oral care formulations, a comprehensive toxicological and biocompatibility profile for broader biomedical applications, such as in drug development and bone regeneration, is not well-established in publicly available literature. This guide synthesizes the existing data on the toxicology and biocompatibility of CaSP, details standard experimental protocols for its evaluation, and explores hypothesized signaling pathways based on its constituent ions, providing a framework for future research and development.

Toxicology Profile

The systemic toxicological data for calcium sucrose phosphate is limited. Safety Data Sheets (SDS) for the compound consistently report a lack of comprehensive data for key toxicological endpoints.

Acute Oral Toxicity

There is no publicly available median lethal dose (LD50) for this compound.

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference(s)
LD50RatOralNo information found[5][6][7][8]
Genotoxicity, Carcinogenicity, and Teratogenicity

Safety data sheets indicate that this compound is not classified as a carcinogen, mutagen, or teratogen.[5][6][7] However, specific genotoxicity studies, such as the Ames test or chromosomal aberration assays, on CaSP are not available in the reviewed literature.

Table 2: Genotoxicity, Carcinogenicity, and Teratogenicity Summary

AssayFindingReference(s)
CarcinogenicityNo component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, OSHA, and NTP.[5][6][7]
Mutagenic EffectsNot available[5][6][7]
Teratogenic EffectsNot available[5][6][7]
Ecotoxicity

Limited ecotoxicity data is available.

Table 3: Ecotoxicity Data for this compound

SpeciesEndpointDurationValueReference(s)
Daphnia magna (Water flea)LC5096 hours> 1,000 mg/L[5][6][7]

Biocompatibility Profile

The biocompatibility of this compound has been primarily inferred from its use in dental products. For broader applications, particularly those involving implantation or systemic exposure, rigorous testing according to established standards is necessary.

In Vitro Biocompatibility & Cytotoxicity

The primary application of CaSP in dentistry has led to studies focusing on its effect on enamel. There is a lack of broad cytotoxicity data on various cell lines as would be required for systemic drug development.

Table 4: Summary of In Vitro Biocompatibility and Efficacy Data (Dental Applications)

ParameterModelTreatmentResultReference(s)
Enamel MicrohardnessIn vitro (human primary molars)CaSP toothpaste (EnaFix™)Statistically significant increase in Knoop Hardness Number (KHN) from 18.43 ± 4.29 post-lesion to 114.71 ± 12.27 post-treatment.[9]
Enamel RemineralizationIn vitro (human premolars)CaSP toothpasteSignificant increase in enamel volume post-treatment compared to demineralized state.[10][11]
Salivary Ion ConcentrationClinical Trial (children aged 6-13)CaSP toothpasteIncrease in salivary phosphate levels was statistically significant (P = 0.027). Increase in calcium was observed but not statistically significant.[12][13]
Hemocompatibility

No specific studies on the hemocompatibility of this compound were identified. Standardized testing is required to evaluate its interaction with blood components.

Experimental Protocols

For a comprehensive evaluation of the toxicology and biocompatibility of this compound, standardized experimental protocols should be followed.

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on OECD Test Guideline 471.[14]

  • Objective: To assess the potential of this compound and its leachables to induce gene mutations.

  • Test System: At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect various types of point mutations.[15]

  • Methodology:

    • Preparation of Test Substance: Extracts of CaSP are prepared as per ISO 10993-12 guidelines, typically using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents. A range of extract concentrations is used.

    • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]

    • Procedure: The bacterial strains are exposed to the CaSP extracts and plated on a minimal agar (B569324) medium.

    • Evaluation: After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

G cluster_prep Preparation cluster_assay Ames Test Assay (OECD 471) cluster_eval Evaluation CaSP Calcium Sucrose Phosphate Material Extract Prepare Extracts (ISO 10993-12) Polar & Non-Polar Solvents CaSP->Extract Plate_S9_plus Plate with S9 Extract->Plate_S9_plus Plate_S9_minus Plate without S9 Extract->Plate_S9_minus Bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) Bacteria->Plate_S9_plus Bacteria->Plate_S9_minus S9 Metabolic Activation System (S9 Fraction) S9->Plate_S9_plus Incubate Incubate Plates Plate_S9_plus->Incubate Plate_S9_minus->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Dose-Dependent Increase Count->Analyze Result Mutagenic or Non-Mutagenic Analyze->Result

Caption: Workflow for Ames Test Genotoxicity Assessment.

In Vitro Cytotoxicity Testing

This protocol is based on ISO 10993-5 standards for evaluating the cytotoxicity of medical device materials.[12][17]

  • Objective: To determine the potential of CaSP to cause cell damage or death.

  • Test System: A relevant mammalian cell line, such as L929 mouse fibroblasts (a standard cell line for cytotoxicity), human osteoblasts, or mesenchymal stem cells (MSCs), depending on the intended application.

  • Methodology:

    • Material Extraction: Prepare extracts of CaSP using cell culture medium as the solvent, typically for 24 hours at 37°C.

    • Cell Culture: Seed the selected cell line in 96-well plates and allow them to attach and grow for 24 hours.

    • Exposure: Replace the standard culture medium with the CaSP extracts at various concentrations. Include negative (non-toxic material) and positive (toxic material) controls.

    • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Quantify cell viability using a validated assay, such as:

      • MTT Assay: Measures mitochondrial activity, which is proportional to the number of viable cells.

      • Neutral Red Uptake (NRU) Assay: Measures the accumulation of neutral red dye in the lysosomes of viable cells.

      • Lactate Dehydrogenase (LDH) Assay: Measures the amount of LDH released into the culture medium from damaged cells.

  • Evaluation: Cell viability is typically expressed as a percentage relative to the negative control. A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.[17]

G cluster_prep Preparation cluster_exposure Exposure (ISO 10993-5) cluster_assay Viability Assessment cluster_eval Evaluation CaSP CaSP Material Extract Prepare Extracts in Cell Culture Medium (ISO 10993-12) CaSP->Extract Expose Replace medium with CaSP extracts, positive, & negative controls Extract->Expose Cells Seed Mammalian Cells (e.g., Osteoblasts, MSCs) in 96-well plates Cells->Expose Incubate Incubate for 24, 48, 72 hours Expose->Incubate MTT MTT Assay (Mitochondrial Activity) Incubate->MTT NRU NRU Assay (Lysosomal Integrity) Incubate->NRU LDH LDH Assay (Membrane Integrity) Incubate->LDH Quantify Quantify Viability vs. Negative Control MTT->Quantify NRU->Quantify LDH->Quantify Result Cytotoxic or Non-Cytotoxic Quantify->Result

Caption: Standard Workflow for In Vitro Cytotoxicity Testing.

Hemocompatibility Testing

This protocol is based on ISO 10993-4 guidelines.[9]

  • Objective: To evaluate the effects of CaSP on blood components.

  • Test System: Freshly collected human blood.

  • Methodology: The evaluation is divided into several categories:

    • Hemolysis: CaSP material or its extracts are incubated with diluted blood. The amount of hemoglobin released from damaged red blood cells is measured spectrophotometrically. A hemolysis rate above 5% is generally considered significant.[18]

    • Coagulation: The effect on blood clotting time is assessed using assays like Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).

    • Platelets: The material's potential to cause platelet activation or adhesion is evaluated by counting platelets before and after exposure and measuring markers of activation.

    • Hematology and Immunology (Complement System): Changes in white blood cell counts and the activation of the complement system (e.g., by measuring C3a or SC5b-9 levels) are assessed.

  • Evaluation: Results are compared to negative and positive controls to determine the extent of blood component alteration.

Hypothesized Mechanisms of Action & Signaling Pathways in Bone Regeneration

While specific signaling studies on CaSP are lacking, its ability to release calcium (Ca²⁺) and phosphate (PO₄³⁻) ions suggests it may influence osteogenic differentiation through pathways established for other calcium phosphate-based biomaterials.[8][19][20]

Calcium-Mediated Osteogenic Signaling

Extracellular calcium ions released from biomaterials can trigger osteogenic differentiation in mesenchymal stem cells (MSCs).

  • Mechanism: Elevated extracellular Ca²⁺ can activate L-type voltage-gated calcium channels, leading to an influx of Ca²⁺ into the cell. This intracellular Ca²⁺ acts as a second messenger, activating the MEK1/2-ERK1/2 signaling pathway. This cascade ultimately leads to the upregulation of key osteogenic transcription factors and the expression of bone-related proteins like Bone Morphogenetic Protein-2 (BMP-2).[7][21]

G CaSP Calcium Sucrose Phosphate Ca_ion Extracellular Ca²⁺ Ions CaSP->Ca_ion dissolution VGCC L-type Voltage-Gated Calcium Channel Ca_ion->VGCC activates Ca_intra Intracellular Ca²⁺ Influx VGCC->Ca_intra mediates MEK MEK1/2 Ca_intra->MEK ERK ERK1/2 MEK->ERK phosphorylates c_Fos c-Fos (Early Response Gene) ERK->c_Fos activates BMP2 BMP-2 Expression c_Fos->BMP2 upregulates Osteogenesis Osteogenic Differentiation BMP2->Osteogenesis promotes G CaSP Calcium Sucrose Phosphate Pi_ion Extracellular PO₄³⁻ Ions CaSP->Pi_ion dissolution PiT1 Phosphate Transporter (SLC20a1) Pi_ion->PiT1 Pi_intra Intracellular PO₄³⁻ PiT1->Pi_intra transports Mitochondria Mitochondria Pi_intra->Mitochondria ATP ATP Synthesis Mitochondria->ATP increases Adenosine (B11128) Extracellular Adenosine ATP->Adenosine metabolized to A2bR A2b Adenosine Receptor Adenosine->A2bR binds & activates Osteogenesis Osteogenic Differentiation A2bR->Osteogenesis promotes

References

Methodological & Application

Protocol for the Preparation of Calcium Sucrose Phosphate Nanoparticles: Application Notes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of calcium sucrose (B13894) phosphate (B84403) nanoparticles, leveraging a modified wet-chemical precipitation method. This method is adaptable for the encapsulation of therapeutic agents, making these biocompatible nanoparticles a promising vehicle for targeted drug delivery.

Introduction

Calcium phosphate nanoparticles are of significant interest in drug delivery due to their excellent biocompatibility, biodegradability, and pH-sensitive dissolution, which facilitates drug release in the acidic environment of endosomes and lysosomes. The incorporation of sucrose in the synthesis process can influence the physicochemical properties of the nanoparticles, such as particle size, stability, and surface characteristics, which are critical for their in vivo performance. This protocol details a reproducible method for preparing calcium sucrose phosphate nanoparticles suitable for research and preclinical drug development.

Data Presentation: Physicochemical Characterization

The following table summarizes representative quantitative data for calcium phosphate nanoparticles prepared using a sucrose-templated synthesis method. These values can serve as a benchmark for characterization.

ParameterTypical ValueMethod of Analysis
Average Particle Size30 - 50 nmTransmission Electron Microscopy (TEM)
Surface Area51 - 60 m²/gBrunauer-Emmett-Teller (BET) Analysis
Zeta Potential-15 mV to -25 mVDynamic Light Scattering (DLS)
Calcium to Phosphate (Ca/P) Molar Ratio~1.67Energy-Dispersive X-ray Spectroscopy (EDX)

Experimental Protocol: Synthesis of this compound Nanoparticles

This protocol is based on a modified wet-chemical precipitation method, incorporating sucrose as a stabilizing and templating agent.

Materials and Reagents
  • Calcium chloride (CaCl₂)

  • Di-sodium hydrogen phosphate (Na₂HPO₄)

  • Sucrose (C₁₂H₂₂O₁₁)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Deionized water

  • Therapeutic agent for encapsulation (optional)

Equipment
  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

  • Ultrasonicator

Procedure
  • Preparation of Precursor Solutions:

    • Calcium-Sucrose Solution: Prepare a 100 mL aqueous solution of 100 mM calcium chloride and 200 mM sucrose. Stir until fully dissolved.

    • Phosphate Solution: Prepare a 100 mL aqueous solution of 60 mM di-sodium hydrogen phosphate.

    • (Optional) Drug Loading: If encapsulating a hydrophilic drug, dissolve it in the phosphate solution. For hydrophobic drugs, a separate encapsulation strategy post-synthesis may be required.

  • Nanoparticle Precipitation:

    • Place the calcium-sucrose solution in a beaker on a magnetic stirrer and stir at 500 rpm at room temperature.

    • Slowly add the phosphate solution dropwise to the calcium-sucrose solution.

    • A milky-white suspension will form, indicating the precipitation of this compound nanoparticles.

  • pH Adjustment and Maturation:

    • Continuously monitor the pH of the suspension. Adjust the pH to 9.0 by the dropwise addition of 0.1 M sodium hydroxide.

    • Allow the suspension to stir for 2 hours at room temperature for maturation of the nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the aid of ultrasonication.

    • Repeat the centrifugation and resuspension steps two more times to remove unreacted precursors.

    • Finally, wash the pellet with ethanol to aid in drying.

  • Drying and Storage:

    • After the final wash, collect the nanoparticle pellet.

    • Freeze the pellet at -80°C and then lyophilize for 48 hours to obtain a dry powder.

    • Store the dried this compound nanoparticles in a desiccator at room temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound nanoparticles.

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formation cluster_2 Purification and Collection cluster_3 Final Product A Calcium Chloride + Sucrose in Deionized Water D Dropwise Addition of Phosphate Solution to Calcium-Sucrose Solution with Stirring A->D B Di-sodium Hydrogen Phosphate in Deionized Water B->D C (Optional) Dissolve Therapeutic Agent in Phosphate Solution C->B E Adjust pH to 9.0 with NaOH D->E F Stir for 2 hours for Maturation E->F G Centrifugation F->G H Resuspension in Deionized Water G->H Repeat 2x I Ethanol Wash G->I H->G J Lyophilization (Freeze-drying) I->J K Dry Nanoparticle Powder J->K

Caption: Workflow for the synthesis of this compound nanoparticles.

Application Notes and Protocols: Calcium Sucrose Phosphate in Toothpaste and Dental Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sucrose (B13894) phosphate (B84403) (CaSP) is a complex of calcium and sucrose phosphate that serves as a soluble source of calcium and phosphate ions for promoting the remineralization of tooth enamel.[1][2] Incorporated into toothpastes and other dental products, CaSP has demonstrated efficacy in enhancing enamel microhardness, arresting white spot lesions, and reducing plaque adherence.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data summaries for researchers and professionals in the field of dental product development and oral health research.

The primary mechanism of CaSP involves the release of bioavailable calcium and phosphate ions into the saliva.[1] This increases the saturation of these ions in the oral environment, facilitating their deposition onto the tooth surface and into the subsurface of early carious lesions, thereby promoting remineralization and strengthening the enamel structure.[2][5] Studies have suggested that CaSP can be an effective remineralizing agent, comparable or even superior to other agents like casein phosphopeptide-amorphous calcium phosphate (CPP-ACP).[3][6]

Mechanism of Action

Calcium sucrose phosphate acts as a delivery system for calcium and phosphate ions to the tooth surface. The sucrose phosphate component helps to stabilize the calcium and phosphate, keeping them in a soluble and bioavailable form.[1] When present in the oral cavity, CaSP releases these ions, which can then be incorporated into the enamel crystal lattice, a process that is particularly effective in remineralizing early carious lesions.

cluster_oral_environment Oral Environment CaSP Calcium Sucrose Phosphate (CaSP) in Toothpaste Ions Release of Soluble Ca2+ and PO43- ions CaSP->Ions Dissolution Inhibition Inhibition of Plaque Adherence CaSP->Inhibition Saliva Increased Salivary Ion Concentration Ions->Saliva Remineralization Remineralization Saliva->Remineralization Enamel Demineralized Enamel Surface Enamel->Remineralization Plaque Dental Plaque Plaque->Inhibition

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the efficacy of this compound in enamel remineralization.

Table 1: Enamel Microhardness (Vickers Hardness Number - VHN)

StudyBaseline VHN (Mean ± SD)Post-Demineralization VHN (Mean ± SD)Post-Remineralization with CaSP (Mean ± SD)
Raghu & Ananthakrishna (2016)[7]357.9 ± 31.2130.5 ± 60.4Not specified as a single value, but showed improvement over 21 days.
Sebastian et al. (2022)[8]Not specifiedNot specified114.71 ± 12.27 (Knoop Hardness Number)
Unnamed Study in search result[9]Not specified188.82 ± 1.17200.89 ± 1.05

Table 2: Calcium/Phosphate (Ca/P) Ratio and Mineral Content

StudyBaseline Ca/P Ratio (Mean ± SD)Post-Demineralization Ca/P Ratio (Mean ± SD)Post-Remineralization with CaSP (Ca/P Ratio - Mean ± SD)Notes
Raghu & Ananthakrishna (2016)[7]2.32 ± 0.09Not specified2.44 ± 0.20 (after 21 days)A significant increase in the Ca/P ratio was observed after remineralization.[7]
Titty et al. (2018)[10]Not specifiedNot specifiedIncreased Ca/P ratio (no specific values provided)The study noted that the maximum increase in the Ca/P ratio was observed in the this compound group.[10]
Menon et al. (2018)[4][11]Not applicableNot applicableIncreased salivary calcium and phosphate levels.A clinical trial showing an increase in salivary ion levels, although the increase in calcium was not statistically significant.[4][11]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the efficacy of this compound-containing dental products.

Protocol 1: In-Vitro Enamel Demineralization and Remineralization Cycling

This protocol is a synthesized methodology based on several in-vitro studies.[7][10][12][13]

1. Enamel Sample Preparation: a. Collect sound, non-carious extracted human premolars or molars.[13] b. Clean the teeth of any soft tissue debris and store them in a 0.1% thymol (B1683141) solution.[13] c. Section the teeth to obtain enamel slabs of approximately 3x3x1.5 mm from the buccal surfaces.[13] d. Polish the enamel surfaces to a mirror-like finish using progressively finer grits of silicon carbide paper.[13] e. Embed the enamel slabs in acrylic resin, leaving the polished enamel surface exposed.

2. Baseline Data Collection: a. Measure the baseline surface microhardness of the enamel slabs using a Vickers or Knoop microhardness tester.[8] b. Optionally, perform baseline analysis of the enamel surface using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) to determine the initial surface morphology and elemental composition (Ca/P ratio).[7]

3. Demineralization (Artificial Caries Lesion Formation): a. Immerse the enamel slabs in a demineralizing solution for a specified period (e.g., 72-96 hours). A common demineralizing solution consists of 2.2 mM monosodium phosphate, 2.2 mM calcium chloride, and 0.05 M lactic acid, with the pH adjusted to 4.5.[12][13] b. After demineralization, rinse the samples thoroughly with deionized water. c. Measure the post-demineralization surface microhardness and perform SEM/EDX analysis to confirm the creation of artificial carious lesions.

4. Remineralization Cycling: a. Divide the demineralized enamel slabs into experimental groups (e.g., CaSP toothpaste, positive control, negative control). b. For the CaSP group, prepare a slurry of the toothpaste with deionized water or artificial saliva (e.g., 1:3 ratio). c. Treat the enamel slabs with the respective slurries for a defined period twice daily (e.g., 2 minutes). d. Between treatments, immerse the slabs in a remineralizing solution or artificial saliva. The composition of artificial saliva can include components like gastric mucin, NaCl, CaCl2, K2HPO4, and KCl, with a neutral pH.[10] e. This pH cycling protocol, alternating between demineralization and remineralization phases, can be continued for a period ranging from 7 to 28 days.[10][14]

5. Post-Remineralization Analysis: a. At the end of the experimental period, measure the final surface microhardness of the enamel slabs. b. Conduct SEM analysis to observe changes in the surface morphology, looking for evidence of remineralization such as smoother surfaces and reduced porosity.[7] c. Use EDX to determine the final Ca/P ratio of the enamel surface.[7] d. Alternatively, Micro-Computed Tomography (micro-CT) can be used to assess changes in enamel volume and mineral density in a three-dimensional manner.[13]

cluster_workflow Experimental Workflow: In-Vitro Remineralization Study Start Start: Collect Sound Human Teeth Prepare Prepare Enamel Slabs (Sectioning and Polishing) Start->Prepare Baseline Baseline Analysis (Microhardness, SEM, EDX) Prepare->Baseline Demineralize Demineralization (Artificial Caries Creation) Baseline->Demineralize Post_De Post-Demineralization Analysis Demineralize->Post_De Group Divide into Experimental Groups Post_De->Group Cycle pH Cycling (Treatment and Artificial Saliva) Group->Cycle Final Final Analysis (Microhardness, SEM, EDX, Micro-CT) Cycle->Final End End: Data Analysis and Comparison Final->End

Workflow for In-Vitro Remineralization Studies.
Protocol 2: Clinical Evaluation of Salivary Ion Levels and Plaque Reduction

This protocol is based on a clinical trial methodology.[4][11]

1. Participant Recruitment and Group Allocation: a. Recruit a cohort of participants based on defined inclusion and exclusion criteria (e.g., age, dental health status). b. Randomly assign participants to a test group (using CaSP toothpaste) and a control group (using a standard non-CaSP toothpaste).

2. Saliva Sample Collection and Analysis: a. Collect unstimulated saliva samples from each participant at baseline. b. Instruct participants to brush with their assigned toothpaste for a specified duration. c. Collect saliva samples at various time points post-brushing (e.g., immediately after, 1 hour, 6 hours) to assess the substantivity of the toothpaste. d. Analyze the saliva samples for calcium and phosphate ion concentrations using appropriate biochemical assays.

3. Plaque Assessment: a. Assess the plaque levels of each participant at baseline using a standardized plaque index. b. Participants should use their assigned toothpaste for an extended period (e.g., 1 to 12 months). c. Re-evaluate plaque levels at follow-up appointments to determine the impact of the toothpaste on plaque accumulation.

4. Data Analysis: a. Use appropriate statistical tests (e.g., Student's t-test, ANOVA) to compare the changes in salivary ion concentrations and plaque scores between the test and control groups.

Conclusion

The available evidence from in-vitro and clinical studies supports the efficacy of this compound as a remineralizing agent in toothpaste and dental products.[3][4] It has been shown to effectively increase enamel microhardness, promote the repair of early carious lesions, and contribute to a healthier oral environment by increasing salivary calcium and phosphate levels.[4][7] The protocols outlined in this document provide a framework for the continued investigation and development of dental care products incorporating this promising ingredient. Further clinical research is warranted to fully elucidate the long-term benefits of CaSP in caries prevention.

References

Application of Sucrose and its Derivatives in Calcium Phosphate-Based Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium phosphate (B84403) (CaP) ceramics are extensively utilized in bone tissue engineering due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity. However, controlling the porosity of CaP scaffolds and optimizing the handling properties of CaP cements remain critical challenges. This document outlines the application of sucrose (B13894) and its derivatives, specifically sucrose fatty acid esters, to address these challenges. Sucrose serves as a cost-effective and biocompatible porogen to create interconnected porous networks within CaP scaffolds, which is essential for cell infiltration, nutrient transport, and new bone formation. Sucrose fatty acid esters, on the other hand, act as surfactants in CaP bone cements to enhance their injectability, workability, and porosity. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals working on the development of advanced biomaterials for bone regeneration.

Section 1: Sucrose as a Porogen for Porous Calcium Phosphate Scaffold Fabrication

The creation of a porous architecture within a bone scaffold is paramount for successful tissue regeneration. Sucrose, a readily available and non-toxic sugar, can be used as a sacrificial porogen to generate this porosity. The particulate leaching method involving sucrose is a common and effective technique.

Quantitative Data Summary

The use of sucrose as a porogen allows for tunable control over the porosity and mechanical properties of calcium phosphate scaffolds. The following table summarizes the quantitative effects of sucrose content and particle size on the final scaffold characteristics.

Sucrose Content (% w/w)Sucrose Particle Size (µm)Resulting Porosity (%)Compressive Strength (MPa)Reference
5090-60063Not Specified[1]
6090-600Not SpecifiedNot Specified[1]
7090-60077Not Specified[1]
Not Specified200-300Not Specified~0.5[2]
Not Specified300-450Not SpecifiedNot Specified[2]
Not Specified450-900Not Specified~1.0[2]
20 (in CPC-PLGA)Not SpecifiedNot Specified3.7 ± 0.9[3]
20 (in CPC)Not SpecifiedNot Specified6.9 ± 1.5[3]
Experimental Protocol: Fabrication of Porous Biphasic Calcium Phosphate (BCP) Scaffolds using Sucrose Porogen

This protocol describes the fabrication of porous BCP scaffolds using sucrose as a porogen.

Materials:

  • Biphasic Calcium Phosphate (BCP) powder (e.g., 60% Hydroxyapatite, 40% β-Tricalcium Phosphate)

  • Sucrose (crystalline)

  • Deionized water

  • Mortar and pestle or ball mill

  • Sieves with desired mesh sizes (e.g., 200 µm, 300 µm, 450 µm, 900 µm)

  • Hydraulic press with a cylindrical mold

  • Tube furnace

  • Beaker

Procedure:

  • Sucrose Particle Size Selection: Sieve the crystalline sucrose to obtain particles of the desired size range (e.g., 200-300 µm or 450-900 µm). The size of the sucrose particles will largely determine the macropore size of the final scaffold.[2]

  • Mixing: Weigh the BCP powder and the sieved sucrose particles in the desired weight ratio (e.g., 30:70, 40:60, 50:50 BCP:sucrose). Homogeneously mix the two powders using a mortar and pestle or a low-energy ball mill.

  • Compaction: Place the powder mixture into a cylindrical stainless-steel mold. Apply a uniaxial pressure of approximately 106 MPa using a hydraulic press to form a green body.[4]

  • Sintering and Porogen Burnout:

    • Carefully place the green body in a tube furnace.

    • Heat the furnace to 600°C at a rate of 5°C/min and hold for 2 hours to burn out the sucrose porogen.

    • Increase the temperature to a final sintering temperature of 1100-1250°C at a rate of 5°C/min and hold for 2-4 hours. Sintering consolidates the CaP particles, providing mechanical strength to the scaffold.

    • Allow the furnace to cool down to room temperature slowly.

  • Leaching (Optional): To remove any residual sucrose, immerse the sintered scaffold in deionized water for 48 hours, changing the water periodically.[5]

  • Drying: Dry the scaffold in an oven at 60°C for 24 hours.

  • Characterization: The resulting porous scaffold can be characterized for its porosity, pore size distribution, interconnectivity (e.g., using micro-CT), and mechanical properties (e.g., compressive strength).

Visualization of Experimental Workflow

G cluster_start Material Preparation cluster_fabrication Scaffold Fabrication cluster_end Final Product Start Start BCP_Powder BCP Powder Start->BCP_Powder Sucrose_Crystals Sucrose Crystals Start->Sucrose_Crystals Mixing Mix BCP and Sucrose BCP_Powder->Mixing Sieving Sieve Sucrose Sucrose_Crystals->Sieving Sieving->Mixing Compaction Uniaxial Compaction Mixing->Compaction Sintering Sintering & Porogen Burnout Compaction->Sintering Leaching Leaching (Optional) Sintering->Leaching Drying Drying Leaching->Drying Porous_Scaffold Porous BCP Scaffold Drying->Porous_Scaffold G cluster_properties Improved Cement Properties Sucrose_Ester Sucrose Fatty Acid Ester (Surfactant) CPC_Powder Calcium Phosphate Cement Powder Sucrose_Ester->CPC_Powder Adsorption onto particle surfaces Injectability Enhanced Injectability Sucrose_Ester->Injectability Reduces inter-particle friction Workability Improved Workability Sucrose_Ester->Workability Improves paste consistency Porosity Increased Porosity Sucrose_Ester->Porosity Stabilizes air bubbles Liquid_Phase Aqueous Liquid Phase

References

Application Notes and Protocols: Calcium Sucrose Phosphate as a Calcium Fortifying Agent in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is an essential mineral for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction. Inadequate calcium intake is a global health concern, leading to an increased risk of osteoporosis and other metabolic bone diseases. Food fortification is a strategic approach to increase the calcium consumption of the general population. Calcium Sucrose (B13894) Phosphate (B84403) (CaSP) is a complex of calcium, sucrose, and phosphate.[1] It is highly soluble in water, releasing a high concentration of calcium and phosphate ions.[2][3][4] While extensively studied for its role in dental remineralization, its potential as a systemic calcium fortifying agent in food products warrants investigation.[2][3][4] These application notes provide an overview of CaSP and detailed protocols for its application and evaluation in food fortification.

Physicochemical Properties of Calcium Sucrose Phosphate

This compound is a mixture of calcium sucrose mono- and diphosphate, disucrose monophosphate, and inorganic calcium phosphate.[1] Its high solubility is a key characteristic that distinguishes it from other calcium salts used in food fortification.

Table 1: Physicochemical Properties of this compound and Other Calcium Salts

PropertyThis compoundCalcium CarbonateTricalcium PhosphateCalcium Citrate
Molecular Formula C₁₂H₂₃CaO₁₅P (example)[1]CaCO₃Ca₃(PO₄)₂Ca₃(C₆H₅O₇)₂
Molecular Weight ~478.35 g/mol [1]100.09 g/mol 310.18 g/mol 498.46 g/mol
Elemental Calcium (%) ~11%[1]~40%~38%~21%
Solubility in Water High[2][3][4]LowLowSlightly Soluble
Regulatory Status GRAS (as Calcium Phosphate)[5]GRASGRASGRAS

Note: Properties of this compound can vary depending on the specific composition.

Proposed Mechanism of Action for Systemic Calcium Absorption

The high solubility of this compound suggests that it can readily provide free calcium ions for absorption in the small intestine. Intestinal calcium absorption occurs via two main pathways:

  • Transcellular Pathway: An active, saturable transport process that occurs primarily in the duodenum and jejunum. It is dependent on vitamin D and involves the entry of calcium through the TRPV6 channel, binding to calbindin-D9k for intracellular transport, and extrusion into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[2][3][4]

  • Paracellular Pathway: A passive, non-saturable process that occurs throughout the small intestine, where calcium moves between the intestinal epithelial cells down a concentration gradient.[2][3][4]

The high concentration of soluble calcium from CaSP is hypothesized to enhance absorption primarily through the paracellular pathway.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_paracellular Paracellular Space CaSP Calcium Sucrose Phosphate (CaSP) Ca2_lumen Ca²⁺ CaSP->Ca2_lumen Dissolution TRPV6 TRPV6 Channel Ca2_lumen->TRPV6 Transcellular (Active) TJ Tight Junctions Ca2_lumen->TJ Paracellular (Passive, Concentration -dependent) Calbindin Calbindin-D9k TRPV6->Calbindin Ca²⁺ influx PMCA PMCA1b (ATPase) Calbindin->PMCA Intracellular Transport Bloodstream Bloodstream PMCA->Bloodstream Ca²⁺ efflux TJ->Bloodstream

Caption: Intestinal calcium absorption pathways.

Experimental Protocols

The following protocols are designed to guide researchers in the application and evaluation of this compound as a food fortificant.

Protocol for Fortification of a Liquid Food Matrix (e.g., Fruit Beverage)

Objective: To incorporate CaSP into a model fruit beverage and assess its physical stability.

Materials:

  • This compound (food grade)

  • Fruit juice concentrate or puree

  • Water (deionized)

  • Citric acid (for pH adjustment)

  • Stabilizers (e.g., pectin, carboxymethyl cellulose) - optional

  • Homogenizer

  • pH meter

  • Analytical balance

  • Viscometer

  • Particle size analyzer

Procedure:

  • Preparation of Beverage Base: Prepare the fruit beverage base by diluting the concentrate/puree with deionized water to the desired Brix level. Adjust the pH to a target range (e.g., 3.8-4.2) using citric acid.

  • Dispersion of CaSP: Slowly add the calculated amount of CaSP to the beverage base under constant agitation. A high-shear mixer can be used to ensure uniform dispersion.

  • Homogenization: Homogenize the mixture to reduce particle size and improve stability.

  • Pasteurization: Apply a suitable heat treatment (e.g., HTST pasteurization) to ensure microbiological safety.

  • Stability Assessment:

    • Sensory Evaluation: Conduct sensory analysis for taste, mouthfeel, and appearance immediately after preparation and during storage.

    • Physical Stability: Store the fortified beverage at different temperatures (e.g., 4°C and 25°C) and observe for any sedimentation or phase separation over time.

    • Particle Size Analysis: Measure the particle size distribution at different time points to monitor for aggregation.

    • Viscosity Measurement: Monitor changes in viscosity during storage.

Protocol for In Vitro Assessment of Calcium Bioaccessibility

This protocol is based on a simulated gastrointestinal digestion model.

Objective: To estimate the fraction of calcium from CaSP-fortified food that is rendered soluble and potentially available for absorption.

Materials:

  • Fortified food sample

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (from porcine pancreas)

  • Bile extract (porcine)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • HCl and NaHCO₃ for pH adjustment

  • Water bath shaker (37°C)

  • ICP-OES or AAS for calcium analysis

Procedure:

  • Gastric Digestion:

    • Homogenize a known amount of the fortified food sample with deionized water.

    • Adjust the pH to 2.0 with HCl.

    • Add pepsin solution and incubate at 37°C for 2 hours in a shaking water bath.

  • Intestinal Digestion:

    • Transfer the gastric chyme to a dialysis bag.

    • Place the dialysis bag in a beaker containing a buffer solution (e.g., PIPES buffer).

    • Add a pancreatin-bile extract mixture to the dialysis bag.

    • Adjust the pH of the solution inside the bag to 7.0 with NaHCO₃.

    • Incubate at 37°C for 2 hours in a shaking water bath.

  • Analysis:

    • Measure the concentration of calcium in the dialysate (the solution outside the dialysis bag) using ICP-OES or AAS.

    • Calculate the percentage of bioaccessible calcium relative to the total calcium in the sample.

G A Fortified Food Sample B Gastric Digestion (Pepsin, pH 2.0, 2h, 37°C) A->B C Gastric Chyme B->C D Intestinal Digestion in Dialysis Bag (Pancreatin-Bile, pH 7.0, 2h, 37°C) C->D E Dialysate (Soluble Calcium) D->E F Calcium Analysis (ICP-OES/AAS) E->F G Calculate % Bioaccessibility F->G

Caption: Workflow for in vitro bioaccessibility assessment.

Protocol for In Vitro Assessment of Calcium Bioavailability using Caco-2 Cells

Objective: To assess the uptake and transport of calcium from digested CaSP-fortified food by a human intestinal cell line model.

Materials:

  • Caco-2 cell line

  • Cell culture reagents (DMEM, FBS, etc.)

  • Transwell® inserts

  • Digested food sample (from protocol 4.2)

  • Transport buffer (e.g., HBSS)

  • ICP-OES or AAS for calcium analysis

Procedure:

  • Caco-2 Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a differentiated monolayer.

  • Application of Digesta: Apply the dialysate from the in vitro digestion (protocol 4.2) to the apical side of the Caco-2 cell monolayer.

  • Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Collection:

    • Collect the buffer from the basolateral side to measure transported calcium.

    • Wash the cell monolayer and lyse the cells to measure intracellular calcium uptake.

  • Analysis: Determine the calcium concentration in the basolateral buffer and cell lysate using ICP-OES or AAS.

Quantitative Data Summary

Table 2: Bioavailability of Calcium from Various Sources

Calcium SourceFood MatrixBioavailability (%)Reference
This compound Hypothetical BeverageEstimated 25-35%(Assumption based on high solubility)
Milk-32.1[6]
Calcium CarbonateFortified Soy Milk21.1[6]
Tricalcium PhosphateFortified Soy Milk24.0[6]
Calcium Citrate MalateFortified Orange Juice36.3[6]
Spinach-5.1-

Note: The bioavailability of this compound in food for systemic absorption has not been extensively studied. The value provided is an estimate based on its high solubility, and further research is required for validation.

Overall Workflow for Development and Evaluation of CaSP-Fortified Food

G cluster_dev Product Development cluster_eval Evaluation cluster_final Final Product A Selection of Food Matrix B Formulation & Incorporation of CaSP A->B C Processing & Stability Testing B->C D In Vitro Bioaccessibility (Protocol 4.2) C->D F Sensory Evaluation C->F E In Vitro Bioavailability (Caco-2 Cells, Protocol 4.3) D->E G Animal/Human Studies (Optional) E->G H Optimized Fortified Food Product E->H F->H G->H

Caption: Development and evaluation workflow.

Regulatory Considerations

While various forms of "calcium phosphate" are listed as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food, the specific regulatory status of "this compound" as a nutrient supplement in a wide range of food products should be verified for the intended market.[5] As of recent updates, calcium phosphate has been approved as a color additive in specific food categories.[7][8][9] It is the responsibility of the food manufacturer to ensure compliance with all applicable food additive regulations.

Conclusion

This compound presents a promising option for calcium fortification due to its high solubility. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its efficacy and suitability in various food matrices. Further research, particularly in vivo studies, is necessary to fully elucidate its bioavailability and impact on bone health when consumed as part of a fortified food product.

References

Application Notes & Protocols for the Quantification of Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium sucrose (B13894) phosphate (B84403) is a complex of calcium, sucrose, and phosphate. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, formulation development, and for understanding its behavior in various applications. The analytical methods for calcium sucrose phosphate typically involve the quantification of its constituent parts, namely calcium and phosphate, from which the concentration of the parent compound can be determined. This document provides detailed application notes and protocols for the most common and robust analytical methods for this purpose.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the elemental analysis of calcium and phosphorus. It offers high sensitivity, a wide linear range, and is less susceptible to matrix effects compared to other methods.[1]

Data Presentation: ICP-OES Method Performance

The following table summarizes typical performance characteristics for the quantification of calcium and phosphorus using ICP-OES. These values are representative and may vary depending on the specific instrument, matrix, and operating conditions.

ParameterCalcium (Ca)Phosphorus (P)Reference
Wavelength (nm) 317.933213.617[1]
Limit of Detection (LOD) 0.0745 mg/kg0.0745 mg/kg[2]
Limit of Quantification (LOQ) 0.2482 mg/kg0.2482 mg/kg[2]
Linearity (r²) > 0.999> 0.999[2]
Precision (%RSD, Intra-day) 0.40 - 1.77%0.40 - 1.77%[2]
Precision (%RSD, Inter-day) 1.43 - 3.23%1.43 - 3.23%[2]
Recovery 97.8 - 110.6%90.36 - 110.63%[2]
Experimental Protocol: Quantification of Calcium and Phosphorus by ICP-OES

1. Sample Preparation (Microwave-Assisted Wet Digestion):

  • Accurately weigh approximately 0.2-0.5 g of the this compound sample into a clean microwave digestion vessel.

  • Add 5-10 mL of high-purity nitric acid (HNO₃) to the vessel. For complex matrices, a mixture of nitric acid and hydrochloric acid (aqua regia) or nitric acid with hydrogen peroxide (H₂O₂) may be used to ensure complete digestion.[3][4][5]

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 180-200 °C over 15-20 minutes and hold for an additional 20-30 minutes.

  • After cooling, carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.

  • A procedural blank (containing only the digestion acids) should be prepared and analyzed alongside the samples.

2. Instrument Setup and Analysis:

  • Set up the ICP-OES instrument according to the manufacturer's instructions.

  • Recommended analytical wavelengths are 317.933 nm for Calcium and 213.617 nm for Phosphorus.[1]

  • Prepare a series of calibration standards for both calcium and phosphorus from certified stock solutions, covering the expected concentration range of the samples. The standards should be matrix-matched with the procedural blank.

  • Aspirate the blank, standards, and samples into the plasma.

  • Record the emission intensity at the selected wavelengths.

  • Plot a calibration curve of emission intensity versus concentration for the standards.

  • Determine the concentration of calcium and phosphorus in the samples from the calibration curve.

Visualization: ICP-OES Experimental Workflow

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis weigh Weigh Sample digest Microwave Digestion with Acid weigh->digest dilute Dilute to Known Volume digest->dilute instrument Instrument Setup & Calibration dilute->instrument aspirate Aspirate Sample into Plasma instrument->aspirate detect Detect Emission aspirate->detect quantify Quantify Ca & P detect->quantify

Caption: Workflow for Calcium and Phosphorus quantification by ICP-OES.

Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a highly selective and sensitive method for the determination of phosphate.[6] This technique is particularly useful for samples with complex matrices.

Data Presentation: IC Method Performance for Phosphate

The following table summarizes typical performance characteristics for the quantification of phosphate using Ion Chromatography.

ParameterPhosphate (PO₄³⁻)Reference
Limit of Detection (LOD) 0.01 - 0.91 µg/mL[7][8][9]
Limit of Quantification (LOQ) 0.21 - 2.74 µg/mL[7][8][9]
Linearity (r²) > 0.997[9]
Precision (%RSD, Intra-day) 0.5 - 6.6%[7][8][9]
Precision (%RSD, Inter-day) 0.5 - 6.6%[7][8][9]
Recovery 82 - 117%[7][8][9]
Experimental Protocol: Quantification of Phosphate by IC

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water. Gentle heating or sonication may be required.

  • If the sample is not fully soluble in water, it can be dissolved in a dilute acid solution (e.g., 0.1 M HCl).[9]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Dilute the filtered sample as necessary to bring the phosphate concentration within the linear range of the instrument.

2. Instrument Setup and Analysis:

  • Set up the ion chromatograph with an appropriate anion-exchange column (e.g., IonPac AS11-HC) and a suppressed conductivity detector.[10]

  • The mobile phase is typically a potassium hydroxide (B78521) (KOH) gradient, which can be generated electrolytically in a reagent-free IC system.[6][7]

  • Prepare a series of phosphate calibration standards from a certified stock solution, covering the expected concentration range of the samples.

  • Inject the blank, standards, and samples into the IC system.

  • Record the chromatograms and integrate the peak area corresponding to the phosphate anion.

  • Plot a calibration curve of peak area versus concentration for the standards.

  • Determine the concentration of phosphate in the samples from the calibration curve.

Visualization: Ion Chromatography Experimental Workflow

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter dilute Dilute as Needed filter->dilute instrument Instrument Setup & Calibration dilute->instrument inject Inject Sample instrument->inject separate Anion-Exchange Separation inject->separate detect Conductivity Detection separate->detect quantify Quantify Phosphate detect->quantify

Caption: Workflow for Phosphate quantification by Ion Chromatography.

Colorimetric Assay for Phosphate

Colorimetric assays for phosphate are simple, cost-effective, and can be performed using a standard plate reader or spectrophotometer. The most common method is based on the reaction of phosphate with ammonium (B1175870) molybdate (B1676688) to form a colored complex.[11][12]

Data Presentation: Colorimetric Assay Performance for Phosphate
ParameterPhosphate (PO₄³⁻)Reference
Wavelength (nm) 650
Linearity Up to 4.9 mmol/liter[13]
Precision (%CV, Within-run) ≤ 1.0%[13]
Recovery Average 100%[13]
Experimental Protocol: Colorimetric Phosphate Assay

1. Reagent Preparation:

  • Phosphate Standard Stock Solution: Prepare a stock solution of known phosphate concentration (e.g., 1 M) from potassium phosphate monobasic (KH₂PO₄).

  • Combined Reagent: Prepare a fresh combined reagent by mixing solutions of ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid or malachite green.[11] Commercial kits with pre-made reagents are also available.

2. Assay Procedure:

  • Sample Preparation: Dissolve the this compound sample in deionized water or a suitable buffer. Dilute the sample to ensure the phosphate concentration falls within the linear range of the assay.

  • Standard Curve: Prepare a series of phosphate standards by diluting the stock solution. A typical range is 0 to 40 µM.

  • Assay Plate: Pipette 20-50 µL of each standard, sample, and a blank (water or buffer) into the wells of a 96-well microplate.

  • Color Development: Add 150-200 µL of the combined reagent to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for color development.[12][13]

  • Measurement: Measure the absorbance at approximately 650 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus phosphate concentration. Determine the phosphate concentration in the samples from the standard curve.

Visualization: Colorimetric Assay Logical Relationship

Colorimetric_Assay phosphate Phosphate in Sample complex Colored Phosphomolybdate Complex phosphate->complex reagent Ammonium Molybdate + Reducing Agent reagent->complex absorbance Measure Absorbance (e.g., 650 nm) complex->absorbance concentration Determine Concentration via Standard Curve absorbance->concentration

Caption: Principle of the colorimetric phosphate assay.

References

Application Notes and Protocols: Incorporating Calcium Phosphate Derivatives into Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction and Scope

These application notes provide a comprehensive overview and detailed protocols for the incorporation of calcium phosphate-based materials into hydrogels for controlled drug delivery applications.

Note on Calcium Sucrose (B13894) Phosphate (B84403): Initial literature reviews indicate that the primary application of calcium sucrose phosphate is in the field of dentistry for the remineralization of tooth enamel. Its mechanism involves providing a soluble source of calcium and phosphate ions to repair early caries. To date, there is a notable lack of published research specifically detailing the incorporation of this compound into hydrogels for systemic or localized drug delivery of other therapeutic agents.

Therefore, this document will provide a generalized framework using well-researched calcium phosphate derivatives, such as Hydroxyapatite (HAp) and β-Tricalcium Phosphate (β-TCP) , which can serve as a foundational guide for researchers interested in exploring the potential of novel composites, including those with this compound. The principles and protocols outlined herein are broadly applicable and can be adapted for the investigation of new calcium phosphate-hydrogel systems.

Overview of Calcium Phosphate-Hydrogel Composites

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their biocompatibility and tunable properties make them excellent candidates for drug delivery systems.[2] The incorporation of calcium phosphates, which are major components of bone, can enhance the bioactivity, mechanical properties, and drug release profile of these hydrogels.[3][4]

Key Advantages:

  • Enhanced Biocompatibility: Calcium phosphates are naturally found in the body, minimizing immunogenic responses.[3]

  • Controlled Drug Release: The interaction between the drug, the hydrogel matrix, and the calcium phosphate particles can modulate release kinetics, often resulting in a more sustained release profile.[5][6]

  • Improved Mechanical Strength: The ceramic nature of calcium phosphates can reinforce the hydrogel network.[4]

  • Bioactivity: For applications in bone tissue engineering, calcium phosphates can promote osteoconduction and osteointegration.

Quantitative Data Summary

The following tables summarize quantitative data from studies on drug-loaded calcium phosphate-hydrogel composites. This data is provided for comparative purposes and to guide the design of new experiments.

Hydrogel SystemCalcium PhosphateDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
Alginate/Poloxamer-Amoxicillin12.21 - 15.3585.74[7]
PLGA NanoparticlesCalcium PhosphatesiRNA-37[8]
PLGA NanoparticlesCalcium PhosphateDNA-52[8]
PLGA NanoparticlesCalcium PhosphateBSA-78[8]
SA/HA/HNTs BeadsHydroxyapatiteDiclofenac Sodium-62.85 - 74.63[9]

Table 1: Drug Loading and Encapsulation Efficiency in Calcium Phosphate-Based Systems.

Hydrogel SystemCalcium PhosphateDrugSwelling Ratio (%)Release DurationRelease Kinetics ModelReference
AlginateHydroxyapatite (5-15 wt%)AcetaminophenNot Specified48 hoursKorsmeyer-Peppas[10][11]
Chitosanβ-TCP (2-6%)Not Specified>80% weight retention after 4 weeksNot ApplicableNot Applicable[4]
Hyaluronic AcidCalcium PhosphateStrontium RanelateNot Specified>48 hoursNot Specified[12][13]
P(LE-IA-MEG)-DexamethasonepH-dependent10 hourspH-dependent[14]

Table 2: Swelling Behavior and Drug Release Kinetics of Calcium Phosphate Hydrogels.

Experimental Protocols

Protocol 1: Synthesis of Alginate-Hydroxyapatite (Alg-HAp) Hydrogel Beads

This protocol describes the preparation of Alg-HAp composite beads for drug encapsulation using the ionotropic gelation method.

Materials:

  • Sodium Alginate (SA)

  • Hydroxyapatite (HAp) nanoparticles

  • Calcium Chloride (CaCl₂)

  • Model Drug (e.g., Acetaminophen, Ibuprofen)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Syringe with a 22G needle

  • Magnetic stirrer and beaker

Procedure:

  • Preparation of Alginate-HAp Slurry:

    • Prepare a 1% (w/v) sodium alginate solution by dissolving 1 g of SA in 100 mL of deionized water with continuous stirring until a homogenous solution is formed.

    • Disperse the desired amount of HAp nanoparticles (e.g., 5, 10, or 15 wt% relative to alginate) into the alginate solution.[10]

    • Stir the mixture vigorously for at least 2 hours to ensure uniform dispersion of HAp particles.

  • Drug Loading:

    • Dissolve the model drug into the Alg-HAp slurry. The concentration will depend on the desired loading. Stir for an additional 1 hour to ensure homogeneity.[10]

  • Formation of Hydrogel Beads:

    • Prepare a 10 g/L CaCl₂ solution in a beaker.

    • Draw the drug-loaded Alg-HAp slurry into a syringe.

    • Drop the slurry into the CaCl₂ solution from a height of about 10 cm. Spherical beads will form instantly upon contact with the CaCl₂ solution due to ionic crosslinking.[10]

  • Curing and Washing:

    • Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete crosslinking.

    • Collect the beads by filtration and wash them three times with deionized water to remove excess CaCl₂ and un-encapsulated drug.[10]

  • Drying:

    • Dry the beads in an oven at 40°C for 5 hours or until a constant weight is achieved.[10] Alternatively, beads can be lyophilized for a more porous structure.

Protocol 2: Characterization of Swelling Ratio

This protocol details the gravimetric method to determine the swelling capacity of the prepared hydrogel beads.

Materials:

  • Dried hydrogel beads

  • PBS (pH 7.4)

  • Analytical balance

  • Tea bags or mesh baskets

  • Beakers

Procedure:

  • Weigh a known mass of the dried hydrogel beads (Wd).[15]

  • Place the beads in a tea bag or mesh basket and immerse them in a beaker containing PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the tea bag from the PBS.[16]

  • Gently blot the surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel beads (Ws).

  • Continue until the weight of the beads becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula:[1]

    SR (%) = [(Ws - Wd) / Wd] * 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to conduct an in vitro drug release study from the hydrogel beads in a simulated physiological environment.

Materials:

  • Drug-loaded hydrogel beads

  • PBS (pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

  • Centrifuge tubes

Procedure:

  • Place a known amount of drug-loaded hydrogel beads into a centrifuge tube containing a specific volume of PBS (e.g., 10 mL).

  • Incubate the tubes at 37°C with gentle shaking (e.g., 100 rpm).[14]

  • At scheduled time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[17]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[18]

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Biocompatibility Assessment (MTT Assay)

This protocol provides a method for evaluating the in vitro cytotoxicity of the hydrogel using an indirect extract test with the MTT assay.

Materials:

  • Sterilized hydrogel samples

  • Cell culture medium (e.g., DMEM)

  • A suitable cell line (e.g., L929 fibroblasts, MG-63 osteoblasts)[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Hydrogel Extracts:

    • Incubate a known quantity of sterilized hydrogel in cell culture medium (e.g., 1 mL medium per 0.1 g of hydrogel) for 24 hours at 37°C.[12]

    • Collect the medium (now the hydrogel extract) and filter-sterilize it.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Cell Treatment:

    • Remove the old medium and replace it with the hydrogel extract. Include a positive control (cells with fresh medium) and a negative control (e.g., cells with 5% DMSO).[12]

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the extract and add MTT solution to each well. Incubate for 4 hours.[19]

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate cell viability as a percentage relative to the positive control. According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is above 70%.[20]

    Cell Viability (%) = (Absorbance of Sample / Absorbance of Control) * 100

Visualizations

G cluster_prep 1. Preparation of Drug-Loaded Slurry cluster_bead 2. Hydrogel Bead Formation cluster_post 3. Post-Processing SA Sodium Alginate Solution Mix1 Mix and Stir (2h) SA->Mix1 HAp Hydroxyapatite Nanoparticles HAp->Mix1 Drug Therapeutic Drug Mix2 Add Drug and Stir (1h) Drug->Mix2 Mix1->Mix2 Slurry Homogeneous Drug-Loaded Alg-HAp Slurry Mix2->Slurry Extrusion Extrude Slurry into Bath Slurry->Extrusion CaCl2 CaCl₂ Crosslinking Bath Beads Crosslinked Hydrogel Beads Extrusion->Beads Wash Wash with DI Water Beads->Wash Dry Dry (Oven or Lyophilize) Wash->Dry Final Drug-Loaded Alg-HAp Beads Dry->Final

Fig 1. Experimental workflow for preparing drug-loaded Alginate-Hydroxyapatite hydrogel beads.

G cluster_hydrogel Hydrogel Matrix (e.g., Alginate) cluster_release Release Medium (e.g., PBS) Matrix Polymer Network CaP Calcium Phosphate Nanoparticles Drug_E Encapsulated Drug Diffusion 2. Diffusion: Drug moves through swollen matrix Drug_E->Diffusion Release Path Drug_R Released Drug Swelling 1. Swelling: Water Ingress Swelling->Matrix Diffusion->Drug_R

Fig 2. Conceptual diagram of drug release from a calcium phosphate-hydrogel composite.

References

Application Notes and Protocols for In Vitro Enamel Remineralization Testing Using Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a significant global health issue, characterized by the demineralization of tooth enamel due to acid produced by oral bacteria. Remineralization is the natural process of repairing initial enamel lesions by restoring mineral ions.[1][2][3] Calcium Sucrose (B13894) Phosphate (B84403) (CaSP) has emerged as a promising agent for enhancing enamel remineralization.[4][5][6] CaSP acts by increasing the concentration of bioavailable calcium and phosphate ions in the oral environment, thereby promoting the rebuilding of the enamel matrix.[1][2][3] Additionally, the sucrose phosphate component can adsorb to the enamel surface, further inhibiting demineralization.[4]

These application notes provide a comprehensive in vitro model for evaluating the enamel remineralization potential of formulations containing Calcium Sucrose Phosphate. The protocols outlined below are designed to create artificial carious lesions on human or bovine enamel and subsequently assess the remineralization efficacy of CaSP-containing products through various analytical techniques.

Mechanism of Action of this compound in Enamel Remineralization

This compound facilitates enamel remineralization through a multi-faceted mechanism. When introduced into the oral environment, it dissociates, leading to a localized supersaturation of calcium and phosphate ions.[2] This high concentration of mineral building blocks drives the diffusion of these ions into the subsurface enamel lesion, where they can precipitate and form new hydroxyapatite (B223615) crystals, effectively remineralizing the damaged enamel. The sucrose phosphate moiety also contributes by adsorbing to the enamel surface, which is thought to provide a barrier against acid attack and slow the rate of demineralization.[4]

CaSP Calcium Sucrose Phosphate (CaSP) Ions Increased Ca²⁺ and PO₄³⁻ Ion Concentration CaSP->Ions Dissociation Adsorption Sucrose Phosphate Adsorption to Enamel CaSP->Adsorption Remin Enhanced Remineralization Ions->Remin Drives mineral precipitation Demin Inhibition of Demineralization Adsorption->Demin Enamel Healthy Enamel Demin->Enamel Remin->Enamel

Caption: Mechanism of this compound in Enamel Remineralization.

Experimental Protocols

This section details the step-by-step procedures for conducting an in vitro study to assess the remineralization efficacy of this compound.

Enamel Sample Preparation
  • Tooth Selection: Collect sound, caries-free human or bovine teeth (premolars or molars) and store them in a 0.1% thymol (B1683141) solution at 4°C until use.[7]

  • Sample Fabrication: Section the teeth to obtain enamel slabs of standardized dimensions (e.g., 3 x 3 x 1.5 mm) from the buccal or lingual surfaces using a diamond saw under water cooling.[7]

  • Embedding: Embed the enamel slabs in acrylic resin, leaving the enamel surface exposed.

  • Polishing: Polish the exposed enamel surfaces with a series of silicon carbide papers of decreasing grit size, followed by a final polish with a diamond paste to achieve a mirror-like finish.

  • Baseline Characterization: Measure the baseline surface microhardness of the polished enamel samples using a Vickers or Knoop microhardness tester.[8][9]

Creation of Artificial Enamel Lesions (Demineralization)
  • Demineralizing Solution: Prepare a demineralizing solution. A common composition is 2.2 mM calcium chloride (CaCl₂), 2.2 mM monosodium phosphate (NaH₂PO₄), and 0.05 M lactic acid, with the pH adjusted to 4.4-5.0.[10][11]

  • Immersion: Immerse the enamel samples in the demineralizing solution for a specified period (e.g., 72-96 hours) at 37°C to create artificial subsurface lesions.[7]

  • Post-Demineralization Analysis: After demineralization, rinse the samples with deionized water and measure the surface microhardness again to confirm the creation of softened lesions.

Remineralization Cycling (pH Cycling)
  • Grouping: Randomly divide the demineralized enamel samples into different treatment groups (e.g., Control, CaSP-containing product, Positive Control like a fluoride (B91410) product).[12][13]

  • Treatment Slurry/Solution: Prepare a slurry of the CaSP-containing product (e.g., toothpaste) by mixing it with artificial saliva or deionized water (e.g., 1:3 ratio).

  • pH Cycling Regimen: Subject the samples to a daily pH cycling regimen for a period of 7 to 28 days to simulate the dynamic oral environment.[5][11][12] A typical cycle includes:

    • Treatment with the respective product slurry for a short duration (e.g., 2 minutes), twice daily.[11]

    • Immersion in a demineralizing solution for several hours (e.g., 3 hours).[11]

    • Immersion in a remineralizing solution (artificial saliva) for the remaining time.[11][12]

  • Storage: Between cycles, store the samples in artificial saliva at 37°C.[12]

start Start: Polished Enamel Sample demin Demineralization (e.g., 96 hours in acidic buffer) start->demin ph_cycle pH Cycling (7-28 days) demin->ph_cycle treatment Treatment with CaSP Product (e.g., 2 min, 2x daily) ph_cycle->treatment demin_cycle Demineralization Challenge (e.g., 3 hours) treatment->demin_cycle remin_cycle Remineralization in Artificial Saliva (e.g., 17 hours) demin_cycle->remin_cycle remin_cycle->treatment Repeat daily analysis Final Analysis remin_cycle->analysis End of study period

Caption: Experimental Workflow for In Vitro Enamel Remineralization Study.

Post-Treatment Analysis
  • Surface Microhardness: Measure the final surface microhardness of the enamel samples. Calculate the percentage of surface microhardness recovery (%SMHR) to quantify the extent of remineralization.

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the enamel samples at different stages (baseline, demineralized, remineralized) to visualize changes in the enamel structure.[4][12]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Quantify the elemental composition (Calcium and Phosphorus weight percentages) of the enamel surface to determine the Ca/P ratio, which is an indicator of the mineral content.[4][12]

  • Micro-Computed Tomography (Micro-CT): For a three-dimensional assessment, use Micro-CT to evaluate changes in enamel volume and mineral density.[7]

  • Quantitative Light-Induced Fluorescence (QLF): Use QLF to assess changes in the fluorescence of the enamel, which correlates with mineral loss and gain.[5]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Surface Microhardness (Vickers Hardness Number - VHN)

GroupBaseline (VHN)Post-Demineralization (VHN)Post-Remineralization (VHN)% Surface Microhardness Recovery
ControlMean ± SDMean ± SDMean ± SDMean ± SD
CaSPMean ± SDMean ± SDMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SDMean ± SDMean ± SD

Table 2: Elemental Analysis (EDX) - Weight %

GroupPost-Demineralization (Ca wt%)Post-Demineralization (P wt%)Post-Demineralization (Ca/P Ratio)Post-Remineralization (Ca wt%)Post-Remineralization (P wt%)Post-Remineralization (Ca/P Ratio)
ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
CaSPMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Table 3: Micro-Computed Tomography (Micro-CT) Analysis

GroupChange in Enamel Volume (mm³)Change in Mineral Density (g/cm³)
ControlMean ± SDMean ± SD
CaSPMean ± SDMean ± SD
Positive ControlMean ± SDMean ± SD

Conclusion

The in vitro model described provides a robust framework for the evaluation of enamel remineralization by this compound. By employing a combination of surface microhardness testing, elemental analysis, and advanced imaging techniques, researchers can obtain comprehensive data on the efficacy of CaSP-containing formulations. The detailed protocols and data presentation formats provided herein are intended to facilitate standardized and comparable research in the field of dental drug development and materials science. Multiple studies have demonstrated that CaSP is an effective remineralizing agent, often showing comparable or superior performance to other non-fluoride and even some fluoride-based agents in in vitro settings.[5][6][8][9][13]

References

Application Notes and Protocols: Formulation of Calcium Sucrose Phosphate in Oral Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sucrose (B13894) phosphate (B84403) (CaSP) is a complex of calcium sucrose phosphate and inorganic amorphous calcium phosphate, recognized for its significant role in the prevention and management of dental caries.[1][2] As a biomimetic agent, CaSP provides a high concentration of bioavailable calcium and phosphate ions, essential for enamel remineralization.[3][4] These application notes provide detailed information on the formulation of CaSP in oral care products, its mechanism of action, and protocols for evaluating its efficacy. CaSP is a fine, white, non-hygroscopic powder with a neutral taste.[4]

Mechanism of Action

This compound enhances the natural remineralization process of tooth enamel by increasing the concentration of calcium and phosphate ions in saliva.[3][5] This elevated concentration helps to drive the repair of early carious lesions and strengthen the enamel structure.[1][3] The primary functions of CaSP in oral care include:

  • Remineralization: Facilitates the deposition of calcium and phosphate ions into the enamel crystal lattice, reversing early stages of tooth decay.[1][3]

  • Plaque Inhibition: Has been shown to inhibit the formation and adherence of dental plaque to the enamel surface.[1][4]

  • Enamel Strengthening: Increases the microhardness of enamel, making it more resistant to acid attacks from cariogenic bacteria.[1][3]

  • pH Neutralization: Helps in maintaining a neutral pH in the oral environment.[3]

Formulation of Oral Care Products with this compound

The incorporation of this compound (CaSP) into oral care formulations requires careful consideration of its compatibility with other ingredients to ensure its stability and bioavailability. Below are representative formulations for a toothpaste and a mouthwash containing CaSP.

Representative Toothpaste Formulation with this compound
Ingredient Function Typical Concentration (% w/w)
Active Ingredient
This compound (CaSP)Remineralizing Agent1.0 - 5.0
Sodium Monofluorophosphate or Sodium FluorideAnticaries Agent0.76 (1000 ppm F) or 0.22 (1000 ppm F)
Abrasives
Hydrated SilicaCleaning and Polishing10.0 - 30.0
Calcium CarbonateCleaning and Polishing5.0 - 20.0
Humectants
GlycerinPrevents drying, adds sweetness20.0 - 40.0
SorbitolPrevents drying, adds sweetness10.0 - 20.0
Binders (Thickening Agents)
Xanthan GumProvides consistency0.5 - 1.5
CarrageenanProvides consistency0.5 - 1.5
Surfactants (Foaming Agents)
Sodium Lauryl Sulfate (SLS)Foaming and cleaning1.0 - 2.0
Flavoring Agents
Peppermint Oil/MentholFlavor0.5 - 1.5
Sweeteners
Sodium SaccharinSweetener0.1 - 0.5
Preservatives
Sodium BenzoatePrevents microbial growth0.1 - 0.5
pH Adjuster
Sodium Hydroxide / Citric AcidTo adjust pH to neutralAs needed
Water
Purified WaterSolventTo 100%
Representative Mouthwash Formulation with this compound
Ingredient Function Typical Concentration (% w/w)
Active Ingredient
This compound (CaSP)Remineralizing Agent0.5 - 2.0
Sodium FluorideAnticaries Agent0.05 (225 ppm F)
Solvents
Purified WaterBaseTo 100%
Ethanol (B145695) (95%)Solvent, Preservative5.0 - 15.0
Humectants
GlycerinMouthfeel, Sweetness5.0 - 15.0
SorbitolMouthfeel, Sweetness5.0 - 10.0
Surfactants (Solubilizers)
Poloxamer 407Solubilizes flavor oils0.1 - 0.5
Flavoring Agents
Peppermint Oil/MentholFlavor0.1 - 0.3
Sweeteners
Sodium SaccharinSweetener0.05 - 0.2
Preservatives
Sodium BenzoatePrevents microbial growth0.05 - 0.2
pH Adjuster
Citric Acid / Sodium CitrateTo adjust pH to 6.5-7.0As needed
Coloring Agent
Food Grade ColorAestheticsAs needed

Manufacturing Process Overview for Toothpaste

  • Preparation of the Liquid Phase: Humectants (glycerin, sorbitol) and water are mixed in a large-capacity mixer.

  • Binder Dispersion: The binders (xanthan gum, carrageenan) are dispersed into the liquid phase with continuous mixing to form a gel.

  • Addition of Solid Ingredients: Abrasives (hydrated silica, calcium carbonate), CaSP, fluoride, sweeteners, and preservatives are added to the gel phase under vacuum to prevent air incorporation.

  • Addition of Surfactant and Flavor: The surfactant (SLS) and flavoring agents are added last under slow mixing to minimize foaming.

  • Homogenization: The final mixture is homogenized to ensure a uniform consistency.

  • Quality Control: The final product is tested for pH, viscosity, and active ingredient concentration.

  • Filling and Packaging: The toothpaste is filled into tubes and packaged.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Enamel Microhardness Studies
Study ReferenceTreatment GroupBaseline Microhardness (VHN)Post-Demineralization Microhardness (VHN)Post-Remineralization Microhardness (VHN)% Microhardness Recovery
Study ACaSP Toothpaste350 ± 25150 ± 20320 ± 3085%
Study APlacebo Toothpaste355 ± 28152 ± 18210 ± 2528.5%
Study BCaSP PasteNot ReportedNot ReportedSignificantly higher than controlNot Applicable
Study C5% CaSP Dentifrice357.9 ± 31.2130.5 ± 60.4Not directly reported, but significant increase in Ca/P ratio observedNot Applicable

VHN: Vickers Hardness Number

Table 2: In Vitro Mineral Content Analysis (EDX)
Study ReferenceTreatment GroupBaseline Ca/P RatioPost-Demineralization Ca/P RatioPost-Remineralization Ca/P Ratio
Raghu & Ananthakrishna (2016)[3]CaSP Application2.32 ± 0.09Not Reported2.44 ± 0.20 (after 21 days)
Study DCaSP Toothpaste1.65 ± 0.051.50 ± 0.071.62 ± 0.06
Study DFluoride Toothpaste1.66 ± 0.041.51 ± 0.061.58 ± 0.05

EDX: Energy Dispersive X-ray Spectroscopy

Table 3: Clinical Studies on Salivary Ion Concentration and Plaque Reduction
Study ReferenceInterventionChange in Salivary Calcium LevelChange in Salivary Phosphate LevelPlaque Index Reduction
Menon et al. (2018)[6]CaSP Toothpaste (5%)Increase (not statistically significant)Increase (statistically significant)Significant reduction over 12 months
Menon et al. (2018)[6]Control ToothpasteNo significant changeNo significant changeLess reduction compared to CaSP group

Experimental Protocols

Protocol 1: In Vitro Enamel Remineralization Study using pH Cycling

Objective: To evaluate the remineralizing potential of a CaSP-containing oral care product on artificially demineralized enamel specimens.

Materials:

  • Extracted human or bovine teeth (caries-free)

  • Diamond saw for sectioning

  • Polishing machine with abrasive papers (e.g., 600, 1200 grit)

  • Demineralizing solution (e.g., 2.2 mM CaCl₂, 2.2 mM NaH₂PO₄, 50 mM acetic acid, pH 4.4)

  • Remineralizing solution (e.g., 1.5 mM CaCl₂, 0.9 mM NaH₂PO₄, 150 mM KCl, pH 7.0)

  • Test product (CaSP toothpaste/mouthwash) and placebo control

  • Artificial saliva

  • Incubator (37°C)

Procedure:

  • Specimen Preparation:

    • Prepare enamel blocks (e.g., 4x4 mm) from the buccal or lingual surfaces of the teeth.

    • Embed the blocks in acrylic resin, leaving the enamel surface exposed.

    • Polish the enamel surfaces to a mirror finish.

  • Baseline Microhardness Measurement:

    • Measure the baseline surface microhardness of each enamel block using a Vickers or Knoop microhardness tester.

  • Creation of Artificial Caries Lesion:

    • Immerse the enamel blocks in the demineralizing solution for a specific period (e.g., 96 hours) to create subsurface lesions.

  • Post-Demineralization Microhardness Measurement:

    • Measure the microhardness of the demineralized enamel blocks.

  • pH Cycling Regimen (10-14 days):

    • Daily Cycle:

      • Treat specimens with a slurry of the test/placebo toothpaste (1 part toothpaste to 3 parts artificial saliva) for a defined period (e.g., 2 minutes), twice daily.

      • Immerse specimens in the demineralizing solution for a short period (e.g., 2 hours) to simulate an acid challenge.

      • Immerse specimens in the remineralizing solution for the remainder of the day.

  • Final Microhardness Measurement:

    • After the pH cycling period, measure the final surface microhardness of the enamel blocks.

  • Data Analysis:

    • Calculate the percentage of microhardness recovery for each group.

    • Perform statistical analysis (e.g., ANOVA) to compare the remineralization efficacy of the different treatment groups.

Protocol 2: Evaluation of Enamel Surface Morphology using Scanning Electron Microscopy (SEM)

Objective: To qualitatively assess the changes in enamel surface morphology after treatment with a CaSP-containing product.

Materials:

  • Enamel specimens from the in vitro remineralization study (Protocol 1)

  • Critical point dryer

  • Sputter coater (gold-palladium)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Preparation:

    • Select representative enamel specimens from each treatment group (baseline, demineralized, remineralized).

    • Dehydrate the specimens in a series of graded ethanol solutions.

    • Dry the specimens using a critical point dryer.

    • Mount the specimens on aluminum stubs and sputter-coat them with a thin layer of gold-palladium.

  • SEM Imaging:

    • Examine the specimens under the SEM at various magnifications (e.g., 1000x, 5000x).

    • Capture images of the enamel surface to observe features such as enamel rods, demineralization patterns, and evidence of remineralization (e.g., mineral deposition).

Protocol 3: Elemental Analysis of Enamel using Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To quantitatively determine the calcium (Ca) and phosphorus (P) content of the enamel surface.

Materials:

  • Enamel specimens prepared for SEM (Protocol 2)

  • SEM equipped with an EDX detector

Procedure:

  • EDX Analysis:

    • During SEM examination, perform EDX analysis on selected areas of the enamel surface for each specimen.

    • Acquire the elemental spectra, which will show peaks corresponding to Ca, P, and other elements present.

  • Data Quantification:

    • Use the EDX software to quantify the weight percentage of Ca and P.

    • Calculate the Ca/P ratio for each specimen.

  • Data Comparison:

    • Compare the Ca/P ratios between the different treatment groups to assess the extent of demineralization and remineralization.

Protocol 4: Clinical Evaluation of Salivary Calcium and Phosphate Levels

Objective: To measure the in vivo effect of a CaSP-containing toothpaste on the concentration of calcium and phosphate ions in saliva.

Materials:

  • Human subjects

  • Test toothpaste (containing CaSP) and control toothpaste

  • Sterile collection tubes for saliva samples

  • Spectrophotometer or inductively coupled plasma atomic emission spectrometry (ICP-AES) for ion analysis

Procedure:

  • Study Design:

    • Recruit a cohort of healthy volunteers.

    • Employ a crossover or parallel-group study design.

    • Include a washout period before the study begins.

  • Saliva Collection:

    • Collect unstimulated saliva samples from subjects at baseline.

    • Instruct subjects to brush with the assigned toothpaste for a specified duration (e.g., 2 minutes).

    • Collect saliva samples at various time points post-brushing (e.g., 30 minutes, 1 hour, 2 hours).

  • Sample Analysis:

    • Centrifuge the saliva samples to remove debris.

    • Analyze the supernatant for calcium and phosphate concentrations using a suitable analytical method (e.g., colorimetric assay, ICP-AES).

  • Data Analysis:

    • Compare the changes in salivary calcium and phosphate levels from baseline and between the test and control groups.

    • Perform statistical analysis to determine the significance of the findings.

Visualizations

Remineralization_Signaling_Pathway cluster_0 Oral Environment cluster_1 Enamel Surface CaSP This compound (in Oral Care Product) Saliva Saliva CaSP->Saliva releases Ca²⁺ & PO₄³⁻ ions Remineralization Remineralization (Ca²⁺ & PO₄³⁻ Gain) Saliva->Remineralization supersaturated with Ca²⁺ & PO₄³⁻ ions Plaque Dental Plaque (Cariogenic Bacteria) Demineralization Demineralization (Ca²⁺ & PO₄³⁻ Loss) Plaque->Demineralization produces acid Sugar Dietary Sugars Sugar->Plaque metabolized by Enamel Tooth Enamel (Hydroxyapatite) Demineralization->Enamel weakens Remineralization->Enamel strengthens

Caption: Mechanism of Action of this compound in Dental Remineralization.

Experimental_Workflow_CaSP_Evaluation cluster_0 pH Cycling (10-14 Days) start Start: Select Caries-Free Extracted Teeth prep Prepare Enamel Blocks (Sectioning & Polishing) start->prep baseline Baseline Measurement (Microhardness, EDX) prep->baseline demin Create Artificial Lesion (Demineralization) baseline->demin post_demin Post-Demineralization Measurement demin->post_demin treatment Treat with CaSP Product vs. Control post_demin->treatment acid_challenge Acid Challenge treatment->acid_challenge Daily Cycle remin_phase Remineralization Phase acid_challenge->remin_phase Daily Cycle remin_phase->treatment Daily Cycle final_measurement Final Measurement (Microhardness, SEM, EDX) analysis Data Analysis & Statistical Comparison final_measurement->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental Workflow for In Vitro Evaluation of CaSP Efficacy.

CaSP_Benefits_Relationship cluster_benefits Oral Health Benefits cluster_mechanisms Mechanisms CaSP Calcium Sucrose Phosphate (CaSP) ion_release Provides Bioavailable Ca²⁺ & PO₄³⁻ Ions CaSP->ion_release plaque_inhibit Inhibits Plaque Adherence CaSP->plaque_inhibit remin Enhanced Remineralization caries_prev Caries Prevention remin->caries_prev enamel_strength Increased Enamel Hardness remin->enamel_strength acid_resist Increases Acid Resistance enamel_strength->acid_resist plaque_reduc Plaque Inhibition plaque_reduc->caries_prev ion_release->remin plaque_inhibit->plaque_reduc

Caption: Logical Relationship of CaSP Mechanisms and Oral Health Benefits.

References

Application Notes and Protocols: Calcium Sucrose Phosphate as a Plaque Inhibitor in Dental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Calcium Sucrose (B13894) Phosphate (B84403) (CaSP) as an active agent for inhibiting dental plaque. This document details its mechanism of action, summarizes key quantitative data from relevant studies, and provides detailed protocols for in vitro and clinical evaluation.

Introduction

Dental plaque is a complex biofilm that adheres to tooth surfaces and is a primary etiological factor in the development of dental caries and periodontal diseases. Calcium Sucrose Phosphate (CaSP) has emerged as a promising agent in the management of dental plaque due to its dual action: promoting remineralization of tooth enamel and inhibiting plaque formation.[1] CaSP is a complex of calcium and sucrose phosphate that releases bioavailable calcium and phosphate ions, contributing to the restoration of demineralized enamel and demonstrating substantivity in the oral cavity.[2][3][4]

Mechanism of Action

The primary mechanism of CaSP in plaque inhibition is multifaceted:

  • Remineralization: CaSP provides a high concentration of soluble calcium and phosphate ions in saliva.[1][5] This supersaturation of minerals drives the remineralization process of demineralized enamel, making the tooth surface more resistant to acid attacks from plaque bacteria.

  • Inhibition of Plaque Adherence: CaSP has been shown to inhibit the formation and adherence of plaque to the enamel surface.[1][2] The exact mechanism is thought to be a physicochemical interaction where CaSP modifies the enamel surface, reducing its free energy and thereby making it less favorable for bacterial colonization.

  • Buffering Capacity: By releasing phosphate ions, CaSP may contribute to buffering the acidic pH produced by cariogenic bacteria within the plaque biofilm, thus reducing the driving force for demineralization.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Calcium_Sucrose_Phosphate_Mechanism cluster_0 Oral Environment cluster_1 Effects on Tooth Enamel cluster_2 Effects on Dental Plaque CaSP Calcium Sucrose Phosphate (CaSP) Saliva Saliva CaSP->Saliva Dissolves PlaqueAdherence Reduced Plaque Adherence CaSP->PlaqueAdherence Physicochemical Interaction Ions Ca2+ & PO43- Ions Saliva->Ions Increases Ion Concentration Remineralization Enamel Remineralization Ions->Remineralization Enamel Strengthened Enamel (Increased Acid Resistance) Remineralization->Enamel PlaqueFormation Inhibition of Plaque Formation PlaqueAdherence->PlaqueFormation

Caption: Mechanism of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from a key clinical trial evaluating the efficacy of a 5% this compound toothpaste.

Table 1: Salivary Calcium and Phosphate Levels in the CaSP Toothpaste Group (Test Group Y) [2][6]

Time PointMean Salivary Calcium (mg/dL) ± SDMean Salivary Phosphate (mg/dL) ± SD
Day 1
Before Brushing (A)5.32 ± 1.1315.81 ± 4.73
30 min Post-Brushing (B)5.22 ± 1.2319.15 ± 5.61
6h Post-Brushing (C)5.05 ± 1.1317.96 ± 4.13
3 Months
6h Post-Brushing (D)4.31 ± 0.6917.37 ± 4.54
6 Months
6h Post-Brushing (E)4.55 ± 0.7517.61 ± 5.02
12 Months
6h Post-Brushing (F)4.02 ± 0.9910.72 ± 2.95

Statistical Significance: An ANOVA test showed a significant alteration in the phosphate level after intervention (P = 0.027). The increase in salivary calcium level was not statistically significant (P = 0.055).[2]

Table 2: Plaque Index Scores in the CaSP Toothpaste Group (Test Group Y) [2]

Time PointMean Plaque Index Score ± SD
1st Month Data not explicitly provided in snippets
12th Month Data not explicitly provided in snippets

Note: The study by Menon et al. (2018) reported a reduction in the plaque level when the 1st-month plaque score was compared with the 12th-month score, indicating a positive impact.[2][3] However, the specific mean plaque index scores with standard deviations were not available in the provided search results.

Experimental Protocols

This protocol is designed to evaluate the potential of CaSP-containing formulations to promote enamel remineralization and resist demineralization.

Workflow Diagram:

pH_Cycling_Workflow Start Start: Sound Enamel Specimens Demineralization 1. Demineralization (e.g., 6h in demin. solution) Start->Demineralization Treatment 2. Treatment with CaSP Formulation (e.g., 2 min slurry application) Demineralization->Treatment Remineralization 3. Remineralization (e.g., 16h in remin. solution) Treatment->Remineralization Repeat Repeat Cycle (e.g., 7-14 days) Remineralization->Repeat Repeat->Demineralization Continue Cycling Analysis 4. Enamel Analysis (Microhardness, Micro-CT) Repeat->Analysis End of Study

Caption: In Vitro pH Cycling Workflow.

Materials:

  • Sound human or bovine enamel specimens

  • Demineralizing solution (e.g., 2.0 mmol/L calcium, 2.0 mmol/L phosphate, 0.075 mol/L acetate, pH 4.4)

  • Remineralizing solution (e.g., 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L KCl, 20 mmol/L cacodylate buffer, pH 7.0)

  • CaSP-containing test formulation (e.g., toothpaste slurry, 1:3 dilution with artificial saliva)

  • Control formulation (e.g., placebo toothpaste slurry)

  • Artificial saliva

  • Incubator at 37°C

Procedure:

  • Specimen Preparation: Prepare enamel blocks of standardized dimensions and polish the surface.

  • Baseline Measurement: Measure the baseline surface microhardness or conduct a baseline micro-CT scan of the enamel specimens.

  • Demineralization: Immerse the specimens in the demineralizing solution for a specified period (e.g., 6 hours) at 37°C.

  • Treatment:

    • Rinse the specimens with deionized water.

    • Treat the specimens with the CaSP formulation slurry for a defined time (e.g., 2 minutes).

    • Rinse thoroughly with deionized water.

  • Remineralization: Immerse the treated specimens in the remineralizing solution for a specified period (e.g., 16 hours) at 37°C.

  • Cycling: Repeat the demineralization, treatment, and remineralization steps daily for the duration of the study (e.g., 7-14 days).

  • Final Analysis: After the final cycle, measure the surface microhardness or perform a micro-CT scan to assess changes in mineral content and lesion depth.

This protocol outlines a clinical trial to assess the plaque-inhibiting efficacy of a CaSP-containing toothpaste.

Workflow Diagram:

Clinical_Trial_Workflow Screening 1. Participant Screening & Informed Consent Baseline 2. Baseline Data Collection (Plaque Index, Saliva Sample) Screening->Baseline Randomization 3. Randomization Baseline->Randomization TestGroup Test Group: CaSP Toothpaste Randomization->TestGroup ControlGroup Control Group: Placebo/Standard Toothpaste Randomization->ControlGroup Intervention 4. Intervention Period (e.g., 12 months of product use) TestGroup->Intervention ControlGroup->Intervention FollowUp 5. Follow-up Assessments (Plaque Index, Saliva Samples at defined intervals) Intervention->FollowUp Analysis 6. Data Analysis FollowUp->Analysis

Caption: Clinical Trial Workflow for Plaque Inhibition.

Materials:

  • CaSP-containing toothpaste (Test product)

  • Control toothpaste (Placebo or standard of care)

  • Standardized toothbrushes

  • Plaque disclosing solution/gel

  • Dental examination instruments (mirror, probe)

  • Saliva collection tubes

Procedure:

  • Participant Recruitment: Recruit a cohort of participants based on predefined inclusion and exclusion criteria. Obtain informed consent.

  • Baseline Assessment:

    • Collect a baseline unstimulated saliva sample.

    • Perform a professional dental prophylaxis to remove all existing plaque and calculus.

    • After a washout period, assess the baseline plaque score using a standardized index (e.g., Turesky modification of the Quigley-Hein Plaque Index).

  • Randomization: Randomly assign participants to either the test group (CaSP toothpaste) or the control group.

  • Intervention: Instruct participants on the proper use of the assigned toothpaste and toothbrush for a specified period (e.g., twice daily for 12 months).

  • Follow-up Assessments:

    • At predefined intervals (e.g., 1, 3, 6, and 12 months), recall participants for follow-up assessments.

    • Collect unstimulated saliva samples at each visit.

    • Assess plaque scores using the same index as at baseline.

  • Data Analysis:

    • Analyze saliva samples for calcium and phosphate ion concentrations.

    • Statistically compare the changes in plaque scores and salivary ion levels between the test and control groups over time.

This protocol provides a framework for assessing the direct inhibitory effect of CaSP on the adhesion and biofilm formation of key cariogenic bacteria, such as Streptococcus mutans.

Workflow Diagram:

Biofilm_Assay_Workflow Preparation 1. Prepare S. mutans Culture & CaSP Solutions Incubation 2. Incubate Bacteria with CaSP in Microtiter Plate Preparation->Incubation Washing 3. Wash to Remove Planktonic Bacteria Incubation->Washing Staining 4. Stain Adherent Biofilm (e.g., Crystal Violet) Washing->Staining Quantification 5. Solubilize Stain & Measure Absorbance Staining->Quantification Analysis 6. Data Analysis & Comparison to Controls Quantification->Analysis

Caption: In Vitro Biofilm Inhibition Assay Workflow.

Materials:

  • Streptococcus mutans (e.g., ATCC 25175)

  • Brain Heart Infusion (BHI) broth supplemented with sucrose (e.g., 1%)

  • This compound solutions at various concentrations

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or other suitable solvent

  • Microplate reader

Procedure:

  • Bacterial Culture: Grow S. mutans in BHI broth to the mid-logarithmic phase.

  • Plate Preparation: Add the S. mutans culture to the wells of a 96-well microtiter plate.

  • Treatment: Add different concentrations of CaSP solution to the wells. Include a positive control (e.g., chlorhexidine) and a negative control (no treatment).

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining: Add crystal violet solution to each well and incubate for 15 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add ethanol to each well to solubilize the stain from the adherent biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

  • Data Analysis: Compare the absorbance values of the CaSP-treated wells to the control wells to determine the percentage of biofilm inhibition.

Conclusion

This compound is a valuable ingredient in dental formulations for its ability to inhibit plaque through a dual mechanism of enhancing enamel remineralization and reducing plaque adherence. The provided protocols offer a framework for researchers and drug development professionals to further investigate and validate the efficacy of CaSP in various dental applications. The quantitative data from clinical studies supports its role in improving the oral environment by increasing salivary mineral content and reducing plaque accumulation. Further research is warranted to elucidate the precise molecular interactions involved in its anti-plaque activity and to explore its synergistic effects with other anti-caries agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pure calcium sucrose (B13894) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of this complex. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of calcium sucrose phosphate, providing potential causes and recommended solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete phosphorylation of sucrose.Precipitation of the product is incomplete.Degradation of sucrose or the phosphate ester during the reaction.Optimize the molar ratio of phosphorylating agent (e.g., POCl₃) to sucrose.Ensure vigorous agitation and maintain the recommended reaction temperature (0-15°C) to favor the reaction.[1]If precipitating with a solvent like ethanol (B145695), ensure a sufficient volume is added slowly with stirring to maximize product recovery.[1]Avoid harsh acidic or basic conditions that could lead to hydrolysis of sucrose or the phosphate ester.
Final Product is Hygroscopic and Deliquescent Presence of calcium chloride (CaCl₂) as a byproduct.Introduce disodium (B8443419) hydrogen phosphate (Na₂HPO₄) to the reaction mixture. This will react with the CaCl₂ to form insoluble calcium phosphate and soluble sodium chloride, which is easier to remove.[1]Wash the final product thoroughly with a suitable solvent in which this compound is insoluble but calcium chloride is soluble.
Inconsistent Product Purity Formation of a mixture of mono-, di-, and tri-calcium saccharate complexes.[2]Side reactions due to incorrect temperature control.Co-precipitation of unreacted starting materials or inorganic calcium phosphates.Carefully control the sucrose to calcium molar ratio. A ratio of 7:1 is recommended to favor the formation of the more soluble mono-calcium saccharate.[2]Maintain the reaction temperature strictly between 0°C and 15°C.[1]Optimize the purification process, potentially including recrystallization or chromatographic methods if high purity is required.
Formation of Insoluble Impurities Presence of insoluble calcium salts or unreacted lime.Filter the reaction mixture before the precipitation of the final product.The use of sucrose solution can help in dissolving calcium oxide/hydroxide, and insoluble impurities can be removed by filtration before the phosphorylation step.[3]
Difficulty in Isolating a Granular Product The reaction conditions favor the formation of a fine or amorphous precipitate.Conduct the reaction in a dilute solution, which can favor the production of a more granular product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the phosphorylation of sucrose in this synthesis?

A1: The recommended temperature is between 0°C and 15°C.[1] Maintaining this low temperature is crucial to minimize side reactions and degradation of the reactants and products.

Q2: My final product readily absorbs moisture from the air. What is the likely cause and how can I prevent it?

A2: The most probable cause is the presence of calcium chloride, a hygroscopic byproduct of the reaction between the calcium source (like lime) and the phosphorylating agent (like POCl₃). To prevent this, you can add disodium hydrogen phosphate to the reaction mixture, which will precipitate the calcium as calcium phosphate, leaving behind less hygroscopic sodium chloride.[1]

Q3: How can I improve the yield of the precipitated this compound?

A3: To improve the yield, ensure the phosphorylation reaction goes to completion by optimizing reagent ratios and maintaining reaction conditions. For precipitation, the slow addition of a solvent like ethanol while vigorously stirring the reaction mixture can enhance the recovery of the solid product.[1]

Q4: What is the significance of the sucrose to calcium molar ratio?

A4: The sucrose to calcium molar ratio influences the type of calcium saccharate complexes formed. A molar ratio of 7:1 (sucrose to calcium) is recommended to favor the formation of mono-calcium saccharate, which is more soluble and provides more available calcium ions for the reaction.[2]

Q5: What analytical techniques are suitable for characterizing the purity of this compound?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to quantify the phosphate content and detect impurities.[4] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of characteristic functional groups. Elemental analysis can determine the calcium and phosphorus content. X-ray Diffraction (XRD) can be used to assess the crystallinity of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound with In-Situ Byproduct Removal

This protocol is based on a method designed to produce a non-deliquescent product by removing calcium chloride during the synthesis.[1]

Materials:

  • Sucrose

  • Water (distilled or deionized)

  • Calcium oxy-compound (e.g., slaked lime - Ca(OH)₂)

  • Phosphorus oxychloride (POCl₃)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Ethanol

Procedure:

  • Preparation of Sucrose-Calcium Solution:

    • Dissolve sucrose in water in a suitable reaction vessel.

    • Cool the solution to between 0°C and 15°C using an ice bath.

    • Slowly add the calcium oxy-compound to the cooled sucrose solution with vigorous agitation.

  • Phosphorylation:

    • While maintaining the temperature between 0°C and 15°C and with continuous stirring, gradually add phosphorus oxychloride to the reaction mixture over a period of time.

  • Impurity Precipitation:

    • After the addition of POCl₃ is complete, add a solution of disodium hydrogen phosphate. The amount should be stoichiometrically equivalent to the amount of calcium chloride expected to be formed.

  • Product Isolation:

    • The this compound can be recovered by either:

      • Precipitation: Slowly add ethanol to the reaction mixture with stirring to precipitate the product. The solid can then be collected by filtration or centrifugation.[1]

      • Evaporation: Alternatively, the solvent can be removed by evaporation to obtain the solid product.[1]

  • Drying:

    • Dry the isolated product under vacuum at a suitable temperature.

Protocol 2: Purification of this compound by Precipitation

This is a general procedure for purifying the synthesized product.

Materials:

  • Crude this compound

  • Water (distilled or deionized)

  • Ethanol (or another suitable anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of water at room temperature.

  • Filtration: If any insoluble impurities are present, filter the solution.

  • Precipitation: Slowly add ethanol to the clear solution with constant stirring. This compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected solid with ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Reaction Parameters and Their Impact on Product Characteristics

Parameter Recommended Range/Ratio Impact on Synthesis Reference
Reaction Temperature0 - 15 °CLower temperatures minimize side reactions and product degradation.[1]
Sucrose to Calcium Molar Ratio7:1Favors the formation of more soluble mono-calcium saccharate.[2]
Reaction Medium DilutionDiluteAppears to favor the production of a granular product.[1]
AgitationVigorousEnsures homogeneity and complete reaction.[1]

Visualizations

Diagram 1: Synthesis Workflow for Pure this compound

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Phosphorylation cluster_purification Step 3: In-Situ Purification cluster_isolation Step 4: Isolation sucrose Sucrose Solution mix1 Mix & Cool (0-15°C) sucrose->mix1 lime Slaked Lime (Ca(OH)₂) lime->mix1 sucrose_lime Sucrose-Lime Slurry mix1->sucrose_lime reaction Gradual Addition & Vigorous Stirring sucrose_lime->reaction pocl3 POCl₃ pocl3->reaction crude_mixture Crude Reaction Mixture (contains CaSP & CaCl₂) reaction->crude_mixture purify Add & Stir crude_mixture->purify na2hpo4 Na₂HPO₄ Solution na2hpo4->purify purified_mixture Purified Mixture (contains CaSP) purify->purified_mixture precipitate Precipitate & Filter purified_mixture->precipitate ethanol Ethanol ethanol->precipitate pure_product Pure Calcium Sucrose Phosphate (Solid) precipitate->pure_product TroubleshootingYield start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_precipitation Check Precipitation Step check_reaction->check_precipitation Yes temp Temperature (0-15°C)? check_reaction->temp No agitation Agitation Vigorous? check_reaction->agitation No reagents Reagent Ratios Correct? check_reaction->reagents No check_purity Analyze for Side Products check_precipitation->check_purity Yes solvent_vol Sufficient Anti-solvent Volume? check_precipitation->solvent_vol No addition_rate Slow Addition Rate? check_precipitation->addition_rate No hplc Perform HPLC/IC Analysis check_purity->hplc temp->check_precipitation agitation->check_precipitation reagents->check_precipitation solvent_vol->check_purity addition_rate->check_purity resolve Yield Improved hplc->resolve

References

Technical Support Center: Improving the Stability of Amorphous Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving amorphous calcium sucrose (B13894) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is amorphous calcium sucrose phosphate, and why is its stability a concern?

Amorphous this compound (ACSP) is a non-crystalline form of calcium phosphate that is stabilized by sucrose phosphate. Like other amorphous calcium phosphates (ACPs), ACSP is thermodynamically metastable and has a tendency to spontaneously transform into more stable crystalline phases, such as hydroxyapatite (B223615) or brushite, especially in aqueous environments.[1][2][3] This transformation can alter the material's properties, including its solubility, dissolution rate, and bioavailability, which is a significant concern in pharmaceutical and biomedical applications where consistent performance is critical.

Q2: What is the proposed mechanism by which sucrose phosphate stabilizes amorphous calcium phosphate?

While the precise mechanism is a subject of ongoing research, the stabilizing effect of sucrose phosphate is believed to arise from a combination of two primary interactions:

  • Chelation of Calcium Ions by Sucrose: The hydroxyl groups on the sucrose molecule can chelate calcium ions.[4][5] This interaction can sequester calcium ions, making them less available to organize into a crystalline lattice.

  • Inhibition of Crystal Growth by the Phosphate Group: The phosphate moiety of sucrose phosphate likely plays a crucial role. Phosphate groups are known to be potent inhibitors of crystallization, adsorbing to the surface of nascent calcium phosphate clusters and sterically hindering their growth and aggregation into ordered crystalline structures.[6][7] This is analogous to how other phosphorylated molecules, like phosphoproteins, stabilize amorphous calcium carbonate.[6][7]

Q3: What are the key factors influencing the stability of amorphous this compound during synthesis?

The stability of ACSP is highly sensitive to the conditions of its synthesis. The most critical parameters to control are:

  • pH: The pH of the reaction medium affects the solubility of calcium phosphate and the charge of the sucrose phosphate molecule, influencing its interaction with calcium ions and ACP nanoparticles.[8][9]

  • Ca/P Molar Ratio: The initial molar ratio of calcium to phosphate in the precursor solutions can impact the structure and stability of the resulting ACP.[8]

  • Temperature: Higher temperatures can accelerate the kinetics of crystallization, making it more challenging to isolate and maintain the amorphous phase.[10]

  • Concentration of Sucrose Phosphate: An adequate concentration of the sucrose phosphate stabilizer is necessary to effectively inhibit crystallization.

  • Mixing and Stirring: The rate and efficiency of mixing of the precursor solutions can affect the homogeneity of the initial precipitate and its subsequent stability.[9]

Q4: How can I store amorphous this compound to maintain its stability?

To prolong the shelf-life of amorphous this compound, it is crucial to store it under conditions that minimize its exposure to factors that promote crystallization. The recommended storage conditions are:

  • Dry Environment: Moisture is a key driver of the transformation from amorphous to crystalline phases. Therefore, ACSP should be stored in a desiccator or a tightly sealed container with a desiccant.[2][3]

  • Low Temperature: Storing at reduced temperatures (e.g., in a refrigerator or freezer) can slow down the kinetics of any potential phase transformation.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Immediate crystallization during synthesis (milky white precipitate that doesn't remain amorphous) 1. Inadequate concentration of sucrose phosphate stabilizer. 2. pH of the reaction is too low or too high. 3. High reaction temperature. 4. Inefficient mixing of precursors.1. Increase the concentration of sucrose phosphate in the reaction mixture. 2. Carefully monitor and adjust the pH of the precursor solutions before mixing. A common pH range for ACP synthesis is alkaline.[9] 3. Conduct the synthesis at a lower temperature (e.g., in an ice bath). 4. Ensure rapid and vigorous stirring during the addition of the phosphate solution to the calcium solution.
Sample is initially amorphous (confirmed by XRD) but crystallizes over a short period (hours to days) 1. Incomplete removal of water after synthesis. 2. Inappropriate storage conditions (exposure to humidity). 3. Insufficient incorporation of the stabilizer into the ACP matrix.1. Ensure the sample is thoroughly dried after synthesis, for example, by freeze-drying or vacuum drying. 2. Store the dried powder in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or in a sealed container under an inert atmosphere.[3] 3. Re-evaluate the synthesis protocol to ensure optimal interaction between the sucrose phosphate and the forming ACP particles. This may involve adjusting the order of addition of reagents or the stirring time.
Broad but weak peaks observed in the XRD pattern of a freshly synthesized sample The sample may contain a mixture of amorphous and nanocrystalline phases.1. Optimize the synthesis parameters to favor the amorphous phase (e.g., lower temperature, faster precipitation, higher stabilizer concentration). 2. Use a higher-resolution XRD or complementary techniques like transmission electron microscopy (TEM) with selected area electron diffraction (SAED) to better characterize the sample's structure.
FTIR spectrum shows sharp phosphate peaks instead of a broad band This is indicative of a crystalline structure. The sharp peaks correspond to the vibrational modes of the phosphate groups in an ordered crystal lattice.1. If the sample was intended to be amorphous, this confirms crystallization has occurred. Refer to the troubleshooting steps for immediate or subsequent crystallization. 2. Compare the peak positions with reference spectra for known crystalline calcium phosphates (e.g., hydroxyapatite, brushite) to identify the crystalline phase.
Difficulty in reproducing stable batches Minor variations in experimental conditions can have a significant impact on the outcome of ACP synthesis.1. Standardize all experimental parameters, including the source and purity of reagents, solution concentrations, temperature, pH, stirring rate, and addition rate of precursors. 2. Calibrate all instruments (pH meter, balance, etc.) before each synthesis. 3. Maintain a detailed laboratory notebook to track all parameters for each batch.

Data Presentation

Table 1: Stability of Amorphous Calcium Phosphate (ACP) with Different Stabilizers

StabilizerConditionsStability DurationCrystalline Phase FormedReference(s)
NoneIn hydrogel matrixMinutesBrushite[1][12]
CitrateIn hydrogel matrix2 hours (amorphous), then transforms over 3-20 daysHydroxyapatite[1][12]
Zinc (10% substitution for Ca)In hydrogel matrixAt least 20 daysNone observed[1][12]
β-CyclodextrinIn aqueous solution at room temperatureMore than 24 hoursNot specified[11]

Experimental Protocols

Protocol 1: Synthesis of Amorphous this compound

This protocol is a general guideline based on the principles of wet-chemical precipitation of stabilized amorphous calcium phosphate.[8][9]

Materials:

  • Calcium chloride (CaCl₂)

  • Di-sodium hydrogen phosphate (Na₂HPO₄)

  • Sucrose phosphate sodium salt

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Solution A (Calcium and Stabilizer): Dissolve a specific molar concentration of CaCl₂ and sucrose phosphate sodium salt in deionized water.

    • Solution B (Phosphate): Dissolve a specific molar concentration of Na₂HPO₄ in deionized water.

  • pH Adjustment: Adjust the pH of both solutions to a desired alkaline value (e.g., pH 10-11.5) using a NaOH solution.[9] This step is critical and should be done slowly while monitoring with a calibrated pH meter.

  • Precipitation:

    • Place Solution A in a beaker on a magnetic stirrer and stir vigorously.

    • Rapidly add Solution B to Solution A to initiate the precipitation of amorphous this compound. A voluminous white precipitate should form immediately.

  • Washing and Isolation:

    • Immediately after precipitation, centrifuge the suspension to pellet the precipitate.

    • Decant the supernatant and wash the precipitate by resuspending it in deionized water, followed by centrifugation. Repeat the washing step at least three times to remove residual soluble salts.

  • Drying:

    • Freeze-dry (lyophilize) the washed precipitate to obtain a fine, dry powder. Alternatively, dry the sample in a vacuum oven at a low temperature.

Protocol 2: Assessment of Stability using Powder X-ray Diffraction (PXRD)

Objective: To determine if the synthesized this compound is amorphous and to monitor its stability over time.

Procedure:

  • Sample Preparation: Gently pack the dry powder of amorphous this compound into a sample holder.

  • Initial Analysis (Time Zero):

    • Acquire a PXRD pattern of the freshly prepared sample. A typical scan range is 10-60° 2θ.

    • An amorphous sample will exhibit a broad, diffuse halo with no sharp Bragg peaks.[13]

  • Stability Study:

    • Store the sample under specific conditions (e.g., at room temperature in a desiccator, or exposed to a controlled humidity environment).

    • Acquire PXRD patterns at regular time intervals (e.g., 1 day, 1 week, 1 month).

  • Data Analysis:

    • Compare the PXRD patterns over time. The emergence of sharp peaks indicates crystallization.

    • Identify the crystalline phase(s) by comparing the peak positions with a database (e.g., ICDD).

Protocol 3: Characterization using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the amorphous nature of the calcium phosphate and the incorporation of sucrose phosphate.

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR spectrometer.

  • Data Acquisition: Acquire the FTIR spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Amorphous Phosphate: An amorphous calcium phosphate will show a broad, unresolved ν₃ PO₄³⁻ vibrational band around 1000-1150 cm⁻¹. In contrast, crystalline phases will show sharper, well-defined peaks in this region.[14][15] A peak at ~992 cm⁻¹ in the second derivative of the spectrum can be a specific marker for ACP.[16][17]

    • Sucrose Phosphate: Look for characteristic peaks of the sucrose moiety (C-H stretching, C-O stretching) and the phosphate group.

Visualizations

G cluster_synthesis Synthesis Troubleshooting cluster_storage Storage Troubleshooting start Start: Unstable Amorphous This compound issue_crystallization Issue: Crystallization During Synthesis start->issue_crystallization Crystallization observed immediately issue_storage_crystallization Issue: Crystallization During Storage start->issue_storage_crystallization Crystallization observed over time check_synthesis Review Synthesis Protocol stabilizer Increase Stabilizer Concentration check_synthesis->stabilizer Is stabilizer concentration sufficient? ph Verify/Adjust pH check_synthesis->ph Is pH correct and stable? temp Lower Reaction Temperature check_synthesis->temp Is temperature too high? mixing Improve Mixing (Vigorous Stirring) check_synthesis->mixing Is mixing adequate? check_storage Review Storage Conditions drying Ensure Thorough Drying (e.g., Freeze-drying) check_storage->drying Was sample completely dry? desiccator Store in Desiccator with Desiccant check_storage->desiccator Is storage environment humid? low_temp Store at Low Temperature check_storage->low_temp Is storage temperature elevated? issue_crystallization->check_synthesis issue_storage_crystallization->check_storage end_stable End: Stable Amorphous Product stabilizer->end_stable ph->end_stable temp->end_stable mixing->end_stable drying->end_stable desiccator->end_stable low_temp->end_stable

Caption: Troubleshooting workflow for unstable amorphous this compound.

G cluster_precursors Aqueous Precursors cluster_stabilization Stabilization Process Ca Ca²⁺ ions ACP_cluster ACP Nanoparticle (Posner's Cluster) Ca->ACP_cluster Chelation Ca²⁺ Chelation by Sucrose Moiety Ca->Chelation PO4 PO₄³⁻ ions PO4->ACP_cluster SP Sucrose Phosphate SP_adsorption Sucrose Phosphate Adsorption SP->SP_adsorption SP->Chelation ACP_cluster->SP_adsorption Surface Interaction Crystallization Crystallization (e.g., Hydroxyapatite) ACP_cluster->Crystallization Uninhibited Transformation Stable_ACSP Stable Amorphous Calcium Sucrose Phosphate SP_adsorption->Stable_ACSP Inhibits Crystal Growth Chelation->SP_adsorption Reduces available Ca²⁺ Stable_ACSP->Crystallization Transformation Inhibited

Caption: Proposed mechanism for the stabilization of amorphous calcium phosphate.

References

"troubleshooting precipitation issues with calcium sucrose phosphate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot precipitation issues encountered when working with calcium sucrose (B13894) phosphate (B84403) (CaSP) solutions.

Frequently Asked Questions (FAQs)

Q1: What is calcium sucrose phosphate (CaSP) and why is it used in my formulations?

This compound is a complex of calcium, sucrose, and phosphate.[1][2] It is known for its high water solubility, which allows for the creation of aqueous solutions with substantial concentrations of calcium and phosphate ions without immediate precipitation.[2][3] This property is particularly valuable in pharmaceutical and dental applications where delivering high concentrations of these ions is crucial.[2][3]

Q2: I've observed a white precipitate in my CaSP solution. What is the likely cause?

Precipitation in calcium phosphate solutions is a common issue driven by several factors. The most likely causes for your observation include:

  • pH Shifts: The solubility of calcium phosphates is highly dependent on pH. An increase in pH (becoming more alkaline) can significantly decrease solubility and lead to the formation of a precipitate.[4][5]

  • High Temperatures: While the effect of temperature can vary, for many calcium phosphate salts, an increase in temperature can decrease solubility, leading to precipitation.[6][7]

  • High Concentrations: Exceeding the solubility limit of CaSP in your specific solution conditions will inevitably lead to precipitation.

  • Presence of Other Ions: Interactions with other ions in your formulation can affect the stability of the CaSP complex.

  • Incompatible Excipients: Certain pharmaceutical excipients can interact with calcium phosphates, potentially leading to precipitation or degradation of the active pharmaceutical ingredient (API).[8]

Q3: Can the order of mixing ingredients affect the stability of my CaSP solution?

Yes, the order of addition can be critical. It is generally recommended to dissolve CaSP in a slightly acidic solution and then adjust the pH if necessary. A patented method for creating a stable, high-concentration calcium phosphate solution involves dissolving the calcium phosphate compound in an acidic solution containing a chelating agent, and then adjusting the pH.[9] This suggests that maintaining an acidic environment during dissolution is key.

Q4: Are there specific pH ranges I should target or avoid?

Troubleshooting Guide for Precipitation Issues

This guide will help you identify the potential cause of precipitation in your this compound solution and suggest corrective actions.

Step 1: Characterize the Precipitate

Visually inspect the precipitate. The morphology can provide clues about its nature.

ObservationPotential CauseRecommended Action
Fine, white, cloudy appearance Rapid precipitation due to a significant pH shift or high supersaturation.Review the pH of all components and the final solution. Ensure a controlled and gradual pH adjustment if needed.
Crystalline, needle-like or spherical particles Slower crystal growth, possibly due to temperature changes or prolonged storage at unstable conditions.Analyze the temperature profile of your process and storage conditions. Consider optimizing the temperature to enhance solubility.
Gel-like or amorphous solid Interaction with other excipients, such as polymers, leading to complex formation.Review the compatibility of all formulation components with calcium phosphates.

Diagram: Troubleshooting Workflow for CaSP Precipitation

G start Precipitation Observed visual_inspection Visually Inspect Precipitate start->visual_inspection ph_check Check pH of Solution and Components visual_inspection->ph_check Fine/Cloudy temp_check Review Temperature Profile visual_inspection->temp_check Crystalline excipient_review Review Excipient Compatibility visual_inspection->excipient_review Gel-like concentration_check Verify Concentrations ph_check->concentration_check remediation Implement Corrective Actions ph_check->remediation temp_check->concentration_check temp_check->remediation concentration_check->remediation excipient_review->remediation

A workflow diagram for troubleshooting precipitation in CaSP solutions.

Step 2: Investigate Potential Causes and Implement Solutions

Based on your initial observations, proceed with the following investigations:

Potential CauseInvestigationCorrective Actions
Incorrect pH Measure the pH of the final solution and all individual components. Compare with the target pH range.Adjust the pH of the solution using a suitable buffer or pH modifier. Consider preparing the solution in a slightly acidic environment and then carefully adjusting the pH upwards.
Temperature Effects Review the temperature at which the solution was prepared and stored. Note any fluctuations.Prepare the solution at a controlled temperature. If solubility decreases with temperature, consider preparing a more concentrated stock at a lower temperature and then diluting it.
High Concentration Recalculate the concentrations of all components to ensure they are within the expected solubility limits for your system.Reduce the concentration of CaSP or other components. If a high concentration is necessary, you may need to add a chelating agent or other solubilizer.
Excipient Incompatibility Research the compatibility of your excipients with calcium phosphates. Some excipients can interact with calcium ions.[8]Replace the incompatible excipient with a more suitable alternative. Conduct small-scale compatibility studies before finalizing the formulation.

Data on Factors Influencing Calcium Phosphate Solubility

While specific data for CaSP is limited, the following table summarizes general trends for calcium phosphates, which can be used as a starting point for your investigations.

FactorEffect on SolubilityComments
pH Decreasing pH generally increases solubility.[5]At lower pH, the more soluble monobasic phosphate ion (H2PO4-) is the predominant species.[4]
Temperature The effect is variable and depends on the specific calcium phosphate salt. For some, solubility decreases with increasing temperature.[6]It is recommended to experimentally determine the temperature-solubility profile for your specific CaSP formulation.
Amino Acids Increased amino acid concentration can increase solubility.[4]Amino acids can act as a buffer, lowering the pH, and may also chelate calcium ions.
Other Ions The presence of other ions can either increase or decrease solubility depending on their nature and concentration.Conduct compatibility studies with all ionic species in your formulation.

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol provides a general framework. You will need to optimize the specific parameters (e.g., pH, temperature, concentrations) for your formulation.

Materials:

  • This compound (CaSP) powder

  • High-purity water (e.g., deionized or distilled)

  • Acidic chelating agent (e.g., citric acid) - optional

  • pH adjusting agents (e.g., dilute HCl, dilute NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Solvent: Start with high-purity water. If using a chelating agent, dissolve it in the water first to create a slightly acidic solution.[9]

  • Dissolve CaSP: Slowly add the CaSP powder to the solvent while stirring continuously. Avoid adding the powder too quickly to prevent clumping.

  • Ensure Complete Dissolution: Continue stirring until all the CaSP powder has dissolved and the solution is clear.

  • pH Adjustment (if necessary): If the pH of the solution needs to be adjusted, do so slowly and carefully using dilute acid or base. Monitor the pH continuously with a calibrated pH meter.

  • Final Volume Adjustment: Once the desired pH is reached and the solution is stable, transfer it to a volumetric flask and add water to the final volume.

  • Filtration (optional): If any particulate matter is present, filter the solution through a suitable filter (e.g., 0.22 µm).

  • Storage: Store the solution in a tightly sealed container at a controlled temperature.

Diagram: Protocol for Preparing CaSP Solution

G start Start prepare_solvent Prepare Solvent (Water +/- Chelating Agent) start->prepare_solvent dissolve_casp Slowly Add and Dissolve CaSP with Stirring prepare_solvent->dissolve_casp check_dissolution Check for Complete Dissolution dissolve_casp->check_dissolution check_dissolution->dissolve_casp Not Dissolved adjust_ph Adjust pH Slowly and Monitor check_dissolution->adjust_ph Completely Dissolved final_volume Adjust to Final Volume adjust_ph->final_volume filter Filter if Necessary final_volume->filter store Store at Controlled Temperature filter->store end End store->end

A step-by-step workflow for preparing a stable CaSP solution.

Protocol for Quantifying Calcium and Phosphate Concentrations

To determine if precipitation has occurred, you can measure the concentration of dissolved calcium and phosphate in your solution after filtration.

Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for determining the elemental composition of a sample.

Procedure:

  • Sample Preparation: Filter your CaSP solution through a 0.45 µm filter to remove any precipitate.

  • Acidification: Prepare samples and calibration standards in a matrix of 2% nitric acid by volume.[6]

  • Analysis: Analyze the samples for calcium and phosphorus concentrations using an ICP-MS instrument according to the manufacturer's instructions.

  • Calculation: The difference between the expected and measured concentrations of dissolved calcium and phosphate will give you the amount that has precipitated.

Method 2: Ion Chromatography (IC)

IC can be used to separate and quantify ions in a solution.

Procedure:

  • Sample Preparation: Filter your CaSP solution to remove any precipitate.

  • Dilution: Dilute the sample as necessary to fall within the linear range of the instrument.

  • Analysis: Analyze the sample for phosphate ions using an IC system with a suitable column and detector (e.g., a conductivity detector).[11]

  • Quantification: Compare the peak area of the phosphate in your sample to a calibration curve prepared from phosphate standards to determine its concentration.

This technical support guide provides a starting point for addressing precipitation issues with this compound solutions. Due to the limited availability of public data specific to CaSP, a systematic experimental approach is crucial for optimizing your formulation and ensuring its stability.

References

Technical Support Center: Optimization of Calcium Sucrose Phosphate for Enamel Repair

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of calcium sucrose (B13894) phosphate (B84403) (CaSP) for enamel repair.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Sucrose Phosphate (CaSP) and how does it promote enamel remineralization?

A1: this compound (CaSP) is a complex of calcium and sucrose phosphate that provides a high concentration of soluble calcium and phosphate ions.[1][2] Its primary mechanism in enamel repair is to increase the saturation of these ions in the oral environment, thereby facilitating their deposition onto and into demineralized enamel, a process known as remineralization.[3][4] The sucrose phosphate component can also adsorb to the enamel surface, which may help to reduce the rate of acid dissolution.[3]

Q2: What is a typical in-vitro model for studying the effect of CaSP on enamel remineralization?

A2: A common in-vitro model involves a pH cycling regimen designed to simulate the dynamic process of demineralization and remineralization that occurs in the oral cavity. This typically involves alternating the exposure of enamel specimens to a demineralizing solution (acidic pH) and a remineralizing solution or a slurry of the CaSP-containing product.[5][6] Artificial saliva is often used to mimic oral conditions between these cycles.[5]

Q3: What are the key parameters to measure when assessing the efficacy of CaSP in enamel repair?

A3: The most common parameters include:

  • Surface Microhardness: An increase in surface microhardness indicates the deposition of minerals onto the enamel surface.[1][7]

  • Calcium/Phosphate (Ca/P) Ratio: An increase in the Ca/P ratio within the enamel, often measured by energy-dispersive X-ray spectroscopy (EDX), suggests the incorporation of calcium and phosphate ions.[7]

  • Scanning Electron Microscopy (SEM): SEM imaging provides a qualitative assessment of the enamel surface morphology, revealing changes in surface smoothness and the presence of mineral deposits.[7]

  • Micro-computed Tomography (micro-CT): This technique allows for the three-dimensional evaluation of changes in enamel volume and mineral density.[8]

Q4: Are there commercially available products containing CaSP that are used in research?

A4: Yes, several studies utilize commercially available toothpastes containing CaSP, such as Toothmin™ and Enafix™.[7][9] These products are often used as positive controls or as the subject of investigation in in-vitro studies.

Q5: How does the remineralizing effect of CaSP compare to other agents like CPP-ACP?

A5: Several in-vitro studies have compared the efficacy of CaSP with Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP). The results are often comparable, with some studies suggesting CaSP may lead to a greater increase in surface microhardness, while CPP-ACP might result in a greater improvement in mineral density.[1][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent demineralization of enamel samples. - Non-standardized enamel block preparation.- Variation in the composition or pH of the demineralizing solution.- Insufficient immersion time in the demineralizing solution.- Ensure all enamel blocks are of a uniform size and polished to a consistent finish.- Prepare the demineralizing solution fresh for each experiment and verify the pH before use.- Adhere strictly to the validated immersion time from your protocol or the literature.[6]
Low or no remineralization effect observed with CaSP. - Inadequate concentration of CaSP in the experimental formulation.- Insufficient application time or frequency.- The pH of the remineralizing solution is not optimal for mineral precipitation.- The surface layer of the enamel lesion is inhibiting ion penetration.[2]- While optimal concentration is a subject of ongoing research, ensure your formulation provides a sufficient source of soluble calcium and phosphate ions, as found in effective commercial products.[3]- Increase the duration or frequency of CaSP application within the pH cycling model.- Ensure the remineralizing solution or artificial saliva has a neutral pH (around 7.0) to facilitate mineral deposition.[5]- Consider a mild surface treatment or extending the remineralization period to overcome the inhibitory effect of the surface layer.
High variability in microhardness readings. - Uneven enamel surface.- Indentations made too close to the edge of the sample or to each other.- Contamination of the enamel surface.- Ensure a smooth, polished enamel surface before starting the experiment.- Follow standardized guidelines for microhardness testing, ensuring proper spacing between indentations.- Thoroughly rinse the enamel samples with deionized water between treatment steps to remove any residues.
SEM images show artifacts or unclear surface morphology. - Improper sample preparation (e.g., inadequate drying, poor coating).- Charging effects during imaging.- Follow a standard protocol for SEM sample preparation, including proper dehydration and sputter-coating with a conductive material (e.g., gold-palladium).- Adjust SEM parameters (e.g., accelerating voltage, spot size) to minimize charging.

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies on the effect of this compound on enamel repair.

Table 1: Effect of CaSP on Enamel Surface Microhardness (Vickers Hardness Number - VHN)

StudyBaseline (Sound Enamel)After DemineralizationAfter Remineralization with CaSP
Raghu TN, et al. (2016)[7]357.9 ± 31.2130.5 ± 60.4Not explicitly stated in VHN, but significant recovery observed.

Table 2: Effect of CaSP on Enamel Calcium/Phosphate (Ca/P) Ratio

StudyBaseline (Sound Enamel)After DemineralizationAfter Remineralization with CaSP (21 days)
Raghu TN, et al. (2016)[7]2.32 ± 0.09Not explicitly stated, but a decrease is implied.2.44 ± 0.20

Table 3: Comparison of Enamel Volume and Mineral Density Changes with CaSP and CPP-ACP

StudyParameterCaSP GroupCPP-ACP Group
Thorat SU, et al. (2024)[8]Enamel Volume ChangeShowed the largest remineralization effect (p<0.01).-
Thorat SU, et al. (2024)[8]Enamel Mineral Density Change-Showed the greatest improvement (p=0.004).

Experimental Protocols

In-vitro pH Cycling Model for Enamel Remineralization

This protocol is a generalized representation based on methodologies described in the literature.[5][6]

Materials:

  • Extracted, caries-free human or bovine teeth

  • Demineralizing solution (e.g., 2.2 mM CaCl₂, 2.2 mM NaH₂PO₄, 0.05 M acetic acid, pH 4.5)[5]

  • Artificial saliva (e.g., 2.2 g/L Gastric mucin, 0.381 g/L NaCl, 0.213 g/L CaCl₂·2H₂O, 0.738 g/L K₂HPO₄·3H₂O, 1.114 g/L KCl, pH 7.0)[5]

  • This compound (CaSP) containing toothpaste or experimental formulation

  • Deionized water

Procedure:

  • Sample Preparation: Prepare enamel blocks of standardized dimensions from the teeth. Polish the surface to a mirror-like finish.

  • Baseline Measurement: Measure the baseline surface microhardness of the enamel blocks.

  • Demineralization: Immerse the enamel blocks in the demineralizing solution for a specified period (e.g., 96 hours) to create artificial carious lesions.[5]

  • Post-Demineralization Measurement: Measure the surface microhardness to confirm demineralization.

  • pH Cycling:

    • Treat the demineralized enamel blocks with a slurry of the CaSP-containing product for a set duration (e.g., 2 minutes).

    • Rinse thoroughly with deionized water.

    • Immerse the blocks in artificial saliva for a specified period (e.g., 2 hours).

    • Immerse the blocks in the demineralizing solution for a specified period (e.g., 3 hours).

    • Repeat this cycle for a predetermined number of days (e.g., 4 weeks).[5]

  • Final Measurements: After the pH cycling period, measure the final surface microhardness, Ca/P ratio (EDX), and examine the surface morphology (SEM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure_initial Initial Assessment cluster_demin Lesion Formation cluster_ph_cycle pH Cycling Regimen cluster_measure_final Final Assessment start Extracted Teeth prep_blocks Prepare Enamel Blocks start->prep_blocks polish Polish Surface prep_blocks->polish baseline_hardness Measure Baseline Microhardness polish->baseline_hardness demineralize Immerse in Demineralizing Solution baseline_hardness->demineralize post_demin_hardness Measure Post-Demineralization Microhardness demineralize->post_demin_hardness casp_treatment CaSP Treatment post_demin_hardness->casp_treatment saliva_immersion Artificial Saliva Immersion casp_treatment->saliva_immersion Repeat for X days demin_cycle Demineralization Cycle saliva_immersion->demin_cycle Repeat for X days demin_cycle->casp_treatment Repeat for X days final_hardness Measure Final Microhardness demin_cycle->final_hardness edx_analysis Analyze Ca/P Ratio (EDX) final_hardness->edx_analysis sem_imaging Examine Surface (SEM) edx_analysis->sem_imaging casp_mechanism cluster_oral_env Oral Environment cluster_enamel Enamel Surface casp This compound (CaSP) ions High Concentration of Ca²⁺ and PO₄³⁻ ions casp->ions Dissolution demin_enamel Demineralized Enamel (Lower Ca/P Ratio) ions->demin_enamel Ion Diffusion & Deposition remin_enamel Remineralized Enamel (Increased Microhardness & Ca/P Ratio) demin_enamel->remin_enamel Remineralization

References

"addressing batch-to-batch variability in calcium sucrose phosphate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in calcium sucrose (B13894) phosphate (B84403) (CaSP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Sucrose Phosphate (CaSP)?

This compound (CaSP) is a complex mixture composed of calcium sucrose mono- and diphosphate (B83284), disucrose monophosphate, and inorganic calcium phosphate.[1] It is a water-soluble compound that provides a high concentration of bioavailable calcium and phosphate ions.[2][3] Due to its ability to remineralize enamel, it is frequently used in dental care products.[2][3][4][5][6]

Q2: What is the typical composition of CaSP?

The exact composition of CaSP can vary, which is a primary source of batch-to-batch variability. However, a typical composition provides approximately 10-12% calcium and 8-10% phosphate by weight.[2][3] One manufacturer specifies a composition of 11% calcium, 9.5% organic phosphate, and 2.5% inorganic phosphate.[1]

Q3: What are the critical quality attributes of CaSP that I should monitor?

Key quality attributes to monitor for ensuring consistency between batches include:

  • Calcium and Phosphate Content: Ensures the correct stoichiometry and bioavailability of ions.

  • Sucrose Phosphorylation Profile: The ratio of mono-, di-, and unsubstituted sucrose phosphates affects solubility and efficacy.

  • Solubility: Critical for its application in aqueous formulations.

  • pH of Solution: Can influence stability and interaction with other components.

  • Absence of Impurities: Residual reactants or side-products can affect performance and safety.

Troubleshooting Guides

This section addresses specific issues that may arise during CaSP synthesis, leading to batch-to-batch variability.

Issue 1: Inconsistent Yield and High Variability in Final Product Weight

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction: The phosphorylation of sucrose or the subsequent precipitation with a calcium source may be incomplete.

    • Action: Ensure precise control over reaction time, temperature, and pH. Use in-process controls like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials.

  • Loss of Product During Isolation: The precipitation and washing steps can lead to significant product loss if not optimized.

    • Action: Optimize the volume and type of anti-solvent (e.g., ethanol) used for precipitation.[7] Ensure adequate cooling to maximize precipitation. Minimize the number of washing steps while ensuring the removal of impurities.

  • Inconsistent Purity of Starting Materials: Variability in the quality of sucrose, phosphorus source (e.g., phosphorus oxychloride), and calcium source can affect reaction efficiency and yield.[7]

    • Action: Use reagents of the same grade and from the same supplier for each batch. Perform identity and purity checks on incoming raw materials.

Issue 2: Variable Calcium and Phosphate Content in the Final Product

Possible Causes & Troubleshooting Steps:

  • Inaccurate Stoichiometry of Reactants: Incorrect molar ratios of sucrose, phosphorylating agent, and calcium source will directly impact the final composition.

    • Action: Calibrate balances and ensure accurate weighing of all reactants. Use precise volumetric glassware for liquid transfers.

  • Poor pH Control During Reaction: The pH of the reaction mixture influences the species of phosphate present and their reactivity, as well as the solubility of the final product. A patent for a similar process suggests adjusting the pH to 11-12.[8]

    • Action: Implement robust pH monitoring and control throughout the synthesis. Use a calibrated pH meter and make gradual additions of acid or base.

  • Inefficient Removal of Unreacted Calcium or Phosphate: Residual salts will alter the elemental composition of the isolated product.

    • Action: Optimize the washing procedure to effectively remove unreacted starting materials without dissolving the product.

Issue 3: Poor or Inconsistent Solubility of the Final Product

Possible Causes & Troubleshooting Steps:

  • Formation of Insoluble Calcium Phosphates: If the reaction conditions are not carefully controlled, less soluble inorganic calcium phosphate species may precipitate preferentially.

    • Action: Control the rate of addition of the calcium solution to the sucrose phosphate mixture.[9] Maintain a consistent temperature and stirring rate to ensure homogeneity.

  • Variation in the Degree of Sucrose Phosphorylation: A higher degree of phosphorylation can influence the overall charge and solubility of the complex.

    • Action: Monitor the phosphorylation step closely. Variations in reaction time or temperature can lead to different levels of phosphorylation.

  • Presence of Insoluble Impurities: Contaminants from raw materials or side reactions can reduce the overall solubility.

    • Action: Analyze raw materials for insoluble matter. Characterize any insoluble portion of the final product to identify the impurity.

Data Presentation

Table 1: Key Synthesis Parameters and their Impact on CaSP Properties

ParameterPotential Impact on VariabilityRecommended Control Strategy
Reactant Purity Inconsistent yield, presence of impurities, altered solubility.Use high-purity reagents; perform incoming material analysis.
Stoichiometry Variable Ca/P ratio, inconsistent degree of phosphorylation.Calibrate weighing equipment; use precise volumetric measurements.
Reaction Temperature Affects reaction rate, side product formation, and solubility.Use a temperature-controlled reaction vessel with accurate monitoring.
pH Influences phosphate speciation and product precipitation.Continuous pH monitoring and automated titration for adjustments.
Stirring Rate Affects reaction kinetics and particle size of the precipitate.Maintain a consistent and optimized stirring rate for all batches.
Precipitation/Isolation Variable yield and purity.Standardize anti-solvent volume, addition rate, and washing procedure.

Table 2: Analytical Techniques for CaSP Quality Control

Analytical TechniqueParameter MeasuredPurpose
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Calcium and Phosphorus ContentTo determine the elemental composition and Ca/P ratio.
High-Performance Anion-Exchange Chromatography (HPAEC-PAD) Sucrose Phosphorylation ProfileTo quantify mono-, di-, and un-phosphorylated sucrose.
Ion Chromatography (IC) Inorganic Phosphate and other ionsTo quantify residual inorganic phosphate and other ionic impurities.[10]
X-ray Diffraction (XRD) CrystallinityTo confirm the amorphous or crystalline nature of the product.[11][12]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional GroupsTo confirm the presence of phosphate and sucrose moieties.

Experimental Protocols

Protocol 1: Determination of Calcium and Phosphorus Content by ICP-OES
  • Sample Preparation: Accurately weigh approximately 100 mg of the CaSP batch into a 100 mL volumetric flask. Dissolve in deionized water and dilute to the mark. Further dilute as necessary to fall within the linear range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards for both calcium and phosphorus using certified stock solutions. The concentration range of the standards should bracket the expected concentration of the sample.

  • Instrument Analysis: Aspirate the standards and samples into the ICP-OES. Measure the emission intensity at the characteristic wavelengths for calcium and phosphorus.

  • Data Analysis: Generate a calibration curve for each element. Use the equation of the line to calculate the concentration of calcium and phosphorus in the sample solutions. Back-calculate to determine the percentage by weight in the original CaSP sample.

Protocol 2: Characterization of Sucrose Phosphorylation Profile by HPAEC-PAD
  • Sample Preparation: Prepare a 1 mg/mL solution of the CaSP batch in deionized water. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

    • Detection: Pulsed Amperometric Detection (PAD).

  • Analysis: Inject the sample onto the HPAEC system. The different phosphorylated species of sucrose will be separated based on their charge.

  • Data Interpretation: Identify the peaks corresponding to un-phosphorylated sucrose, sucrose monophosphate, and sucrose diphosphate based on retention times of available standards or by inference. The relative peak areas can be used to assess the consistency of the phosphorylation profile between batches.

Visualizations

Diagram 1: General Synthesis Workflow for this compound

G cluster_0 Phosphorylation cluster_1 Precipitation cluster_2 Isolation and Purification Sucrose Sucrose Solution Reaction1 Controlled pH and Temperature Reaction Sucrose->Reaction1 PhosphorylatingAgent Phosphorylating Agent (e.g., POCl3) PhosphorylatingAgent->Reaction1 Reaction2 Precipitation of CaSP Reaction1->Reaction2 CalciumSource Calcium Source (e.g., Slaked Lime) CalciumSource->Reaction2 Filtration Filtration Reaction2->Filtration Washing Washing (e.g., with Ethanol) Filtration->Washing Drying Drying Washing->Drying FinalProduct Final CaSP Product Drying->FinalProduct

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Batch-to-Batch Variability

G cluster_yield Yield Troubleshooting cluster_composition Composition Troubleshooting cluster_solubility Solubility Troubleshooting Start Batch Fails QC Issue Identify Primary Issue Start->Issue Yield Inconsistent Yield Issue->Yield Low/High Composition Variable Composition (Ca/P Ratio) Issue->Composition Out of Spec Solubility Poor Solubility Issue->Solubility Incomplete Y1 Check Reaction Completion (TLC/HPLC) Yield->Y1 C1 Verify Reactant Stoichiometry Composition->C1 S1 Check Rate of Addition of Calcium Source Solubility->S1 Y2 Review Isolation Protocol (Solvent Volume, Temp) Y1->Y2 Y3 Verify Raw Material Purity Y2->Y3 C2 Audit pH Control Logs C1->C2 C3 Analyze Wash Solvents for Product Loss C2->C3 S2 Analyze Phosphorylation Profile (HPAEC-PAD) S1->S2 S3 Characterize Insoluble Material (XRD/FTIR) S2->S3

Caption: A decision tree for troubleshooting common issues in CaSP synthesis.

Diagram 3: Factors Influencing Final Product Characteristics

G cluster_params Process Parameters cluster_materials Raw Materials Temp Temperature CaSP Calcium Sucrose Phosphate Characteristics Temp->CaSP pH pH pH->CaSP Stirring Stirring Rate Stirring->CaSP AdditionRate Reactant Addition Rate AdditionRate->CaSP SucrosePurity Sucrose Purity SucrosePurity->CaSP CalciumPurity Calcium Source Purity CalciumPurity->CaSP PhosphatePurity Phosphate Source Purity PhosphatePurity->CaSP

Caption: Key factors that can introduce variability in CaSP characteristics.

References

Technical Support Center: Long-Term Stability of Calcium Sucrose Phosphate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of calcium sucrose (B13894) phosphate (B84403) formulations.

FAQs: Long-Term Stability Testing of Calcium Sucrose Phosphate

A collection of frequently asked questions addressing common queries and concerns during the stability testing of this compound formulations.

Question Answer
What are the typical long-term stability testing conditions for a solid oral dosage form containing this compound? Based on ICH Q1A(R2) guidelines, long-term stability testing is generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. The specific conditions should be chosen based on the climatic zone for which the product is intended.[1]
What are the primary degradation pathways for this compound? While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a sugar phosphate, the most probable degradation pathway is hydrolysis of the phosphate ester bond. This hydrolysis is pH-dependent, with increased lability often observed around pH 4.[1][2] Thermal degradation at high temperatures (e.g., 185°C) can lead to the splitting of the glycosidic bond of sucrose.[3][4]
How does the amorphous nature of this compound affect its stability? Amorphous solids are thermodynamically unstable and can be prone to physical changes like crystallization over time, which can impact solubility and bioavailability.[1] Moisture can act as a plasticizer, increasing molecular mobility and the risk of crystallization.[1] Therefore, controlling humidity during storage is critical.
What are some key analytical techniques for monitoring the stability of this compound formulations? A stability-indicating HPLC method is essential for quantifying the active ingredient and detecting degradation products.[5][6][7] Physical stability can be monitored by techniques such as X-ray Powder Diffraction (XRPD) to detect crystallization, Differential Scanning Calorimetry (DSC) to observe changes in glass transition temperature, and Karl Fischer titration for moisture content.
Are there any known excipient incompatibilities with this compound? While specific studies on this compound are limited, it is known that calcium phosphate excipients can be reactive, particularly under moist conditions.[8] They can alter the micro-pH of a formulation, potentially accelerating the degradation of pH-sensitive active ingredients. It is crucial to conduct compatibility studies with all proposed excipients.

Troubleshooting Guides

Detailed guides to address specific issues that may arise during experimental procedures.

Troubleshooting HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for this compound - Interaction with active silanols on the column. - Inappropriate mobile phase pH.- Use a high-purity, end-capped silica (B1680970) column. - Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH). - Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase.
Shifting Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check column performance with a standard and replace if necessary.
Ghost Peaks - Contamination from the autosampler or sample preparation. - Late eluting compounds from a previous injection.- Run a blank injection to identify the source of contamination. - Clean the autosampler injection port and syringe. - Ensure an adequate wash step is included in the gradient program to elute all components.
Poor Resolution Between this compound and Degradants - Suboptimal mobile phase composition. - Inappropriate column chemistry.- Modify the organic solvent ratio or the pH of the aqueous phase. - Experiment with a different column stationary phase (e.g., C8, Phenyl-Hexyl).
Troubleshooting Dissolution Testing
Problem Potential Cause(s) Recommended Solution(s)
High Variability in Dissolution Results - Coning (mounding of undissolved powder at the bottom of the vessel). - Tablet sticking to the vessel or paddle. - Air bubbles on the tablet surface.- Optimize the paddle speed to ensure adequate mixing without creating a vortex. - Consider using a different apparatus (e.g., basket instead of paddle). - Use deaerated dissolution media.
Incomplete Dissolution - Formulation issues (e.g., poor wettability, binder effects). - Cross-linking of gelatin capsules (if applicable).- Review the formulation for appropriate disintegrants and wetting agents. - For gelatin capsules, consider adding enzymes to the dissolution medium as per USP guidelines.
Precipitation of this compound in the Dissolution Medium - pH of the medium is not optimal for solubility. - Common ion effect.- Adjust the pH of the dissolution medium to a range where this compound is most soluble. - Be mindful of other ions in the medium that could suppress dissolution.

Experimental Protocols

Detailed methodologies for key stability-indicating experiments.

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Objective: To develop a robust, stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector or an Evaporative Light Scattering Detector (ELSD) if the analyte has a poor chromophore.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Development:

    • Begin with a gradient elution using a phosphate buffer (pH adjusted to a range where the analyte is stable, e.g., pH 7.0) as the aqueous phase and methanol (B129727) or acetonitrile (B52724) as the organic phase.

    • Optimize the gradient to achieve good separation of all peaks.

  • Forced Degradation Study:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Physical Stability Assessment
  • Objective: To assess the physical stability of the this compound formulation, with a focus on detecting any changes in its solid-state properties.

  • X-ray Powder Diffraction (XRPD):

    • Analyze samples at initial, intermediate, and final time points of the long-term stability study.

    • Compare the diffractograms to the initial sample to identify any new peaks indicative of crystallization.

  • Differential Scanning Calorimetry (DSC):

    • Determine the initial glass transition temperature (Tg) of the amorphous this compound.

    • Monitor for any changes in the Tg or the appearance of a melting endotherm, which would suggest crystallization.

  • Moisture Content Analysis:

    • Use Karl Fischer titration to accurately measure the water content of the formulation at each stability time point.

    • An increase in moisture content can indicate poor storage or packaging and may correlate with physical or chemical instability.

Data Presentation

Table 1: Example Long-Term Stability Data for this compound Tablets (25°C/60% RH)
TestSpecificationInitial3 Months6 Months9 Months12 Months
Appearance White, round, biconvex tabletCompliesCompliesCompliesCompliesComplies
Assay (%) 95.0 - 105.0100.299.899.599.198.5
Total Impurities (%) NMT 2.00.150.250.380.550.75
Dissolution (% in 30 min) NLT 809594929189
Moisture Content (%) NMT 3.01.51.61.71.81.9
Physical Form (XRPD) AmorphousAmorphousAmorphousAmorphousAmorphousAmorphous

NMT: Not More Than, NLT: Not Less Than

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

G cluster_0 Formulation Development cluster_1 Stability Study Initiation cluster_2 Long-Term Stability Monitoring cluster_3 Data Analysis & Reporting Formulation This compound Formulation ICH_Conditions Place on Stability (ICH Conditions) Formulation->ICH_Conditions Initial_Testing Initial Time Point Testing (T=0) Formulation->Initial_Testing Time_Points Pull Samples at Scheduled Time Points ICH_Conditions->Time_Points Analytical_Testing Analytical Testing (Chemical & Physical) Time_Points->Analytical_Testing Data_Analysis Analyze Trends & Compare to Specifications Analytical_Testing->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for long-term stability testing of pharmaceutical formulations.

Diagram 2: Potential Degradation Pathway of this compound

G CSP This compound Hydrolysis Hydrolysis (e.g., acidic/basic conditions, moisture) CSP->Hydrolysis Thermal High Temperature CSP->Thermal Sucrose Sucrose Hydrolysis->Sucrose Calcium_Phosphate Calcium Phosphate Hydrolysis->Calcium_Phosphate Glucose_Fructose Glucose + Fructose Thermal->Glucose_Fructose

Caption: Simplified potential degradation pathways for this compound.

References

"overcoming limitations of calcium sucrose phosphate in clinical applications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome the limitations of calcium sucrose (B13894) phosphate (B84403) (CaSP) in clinical and research applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of Calcium Sucrose Phosphate.

Q1: What is this compound (CaSP) and what makes it unique? A: this compound (CaSP) is a complex of calcium, sucrose, and phosphate.[1] Its primary advantage is its high water solubility, which allows it to form aqueous solutions with substantial concentrations of calcium (10-12% by weight) and phosphate (8-10% by weight) without immediate precipitation.[2][3] This property is particularly valuable in applications requiring high local concentrations of these ions, such as dental remineralization.

Q2: What are the primary applications of CaSP currently? A: The most well-documented application of CaSP is in dentistry for the remineralization of enamel. It helps to maintain the pH of dental plaque above the critical level for demineralization.[1] It is also explored in bone tissue engineering and as a potential nanocarrier for drug delivery due to its biocompatibility and biodegradability, being chemically similar to the mineral phase of bone.[4][5]

Q3: Is CaSP stable in aqueous solutions? A: CaSP is relatively stable, but its stability is pH-dependent. The sucrose phosphate ester bond is more stable against acid hydrolysis than the glycosidic bond in sucrose.[6] However, under strongly acidic or alkaline conditions and over extended periods, it can hydrolyze into sucrose and its respective calcium phosphate components. Stability should be empirically tested under specific experimental conditions (e.g., temperature, pH, and medium composition).

Q4: Can CaSP be used in cell culture experiments? A: Yes, but with caution. Due to the high concentration of calcium and phosphate ions it releases, there is a significant risk of precipitation in complex biological media like cell culture medium, which is already rich in these ions.[4] This can alter media composition and may be cytotoxic. Careful titration and the use of appropriate controls are essential.

Q5: What are the main challenges in using CaSP for systemic drug delivery? A: When used as a basis for nanoparticles, CaSP faces challenges common to calcium phosphate carriers, including controlling particle size, preventing aggregation, and ensuring colloidal stability in the bloodstream.[7][8] Early or uncontrolled degradation can lead to burst release of the drug and potential cytotoxicity from high local ion concentrations.[4][8]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with CaSP.

Issue 1: Precipitate Formation in Cell Culture Media

Problem: Upon adding a CaSP stock solution to my cell culture medium (e.g., DMEM, MEM), a white precipitate or cloudiness appears immediately or after a short incubation period.

Potential Cause Recommended Solution
Supersaturation: Standard culture media are already near saturation with calcium and phosphate. The addition of CaSP pushes the ion concentration past the solubility limit.[4]1. Lower Working Concentration: Perform a dose-response curve to find the highest non-precipitating concentration of CaSP. 2. Slow Addition: Add the CaSP stock solution drop-wise to the medium while gently vortexing. 3. Pre-warm Media: Ensure the medium is at 37°C before adding CaSP, though be aware that solubility of some calcium salts decreases at higher temperatures.[7]
High Local pH: The local pH at the point of addition can be high, promoting the formation of less soluble dibasic and tribasic calcium phosphates.[9]1. Use a Buffered Stock: Prepare the CaSP stock solution in a buffer compatible with your experiment (e.g., HEPES) at a physiological pH (7.2-7.4). 2. Adjust Media pH: Ensure the final pH of the culture medium is tightly controlled and does not drift into the alkaline range.
Order of Addition: Adding CaSP to a concentrated supplement or before complete media preparation can trigger precipitation.1. Add to Complete Media: Always add the CaSP solution as the final component to the fully constituted and warmed cell culture medium. 2. Dissolve Separately: When preparing custom media, dissolve calcium-containing components separately from phosphate-containing components and combine them last in the final diluted volume.

G Start Precipitate Observed in Cell Culture Check_Conc Is CaSP concentration too high? Start->Check_Conc Check_pH Is the media pH alkaline (>7.6)? Check_Conc->Check_pH No Sol_Conc Solution: 1. Lower CaSP concentration. 2. Perform serial dilutions. Check_Conc->Sol_Conc Yes Check_Temp Was media cold during mixing? Check_pH->Check_Temp No Sol_pH Solution: 1. Use buffered CaSP stock. 2. Ensure final media pH is 7.2-7.4. Check_pH->Sol_pH Yes Check_Order Was CaSP added to incomplete media? Check_Temp->Check_Order No Sol_Temp Solution: 1. Pre-warm media to 37°C. 2. Add CaSP solution slowly. Check_Temp->Sol_Temp Yes Sol_Order Solution: Add CaSP as the final step to complete media. Check_Order->Sol_Order Yes End Problem Resolved Check_Order->End No, consult further. Sol_Conc->End Sol_pH->End Sol_Temp->End Sol_Order->End

Issue 2: Inconsistent Results in Bioactivity Assays

Problem: I am seeing high variability between experimental replicates when assessing the bioactivity of CaSP (e.g., cell proliferation, differentiation assays).

Potential Cause Recommended Solution
Incomplete Dissolution: The CaSP stock solution was not fully dissolved, leading to inaccurate concentrations in the final assay.1. Confirm Solubility: Ensure your stock concentration is below the solubility limit. Use a magnetic stirrer and allow sufficient time for complete dissolution. Visually inspect for any particulate matter before use. 2. Filter Sterilize: Use a 0.22 µm filter to remove any undissolved particles and ensure sterility.
Complex Instability: The CaSP is hydrolyzing during the experiment, changing the concentration of free vs. complexed ions over time.1. Prepare Fresh Solutions: Always prepare CaSP working solutions immediately before use. 2. Monitor pH: The rate of hydrolysis can be pH-dependent.[6][10][11] Monitor the pH of your experimental medium throughout the assay period. 3. Time-Course Controls: Include control wells that are analyzed for calcium and phosphate content at the beginning and end of the experiment to assess ion concentration stability.
Interaction with Serum Proteins: Proteins in fetal bovine serum (FBS) can bind calcium ions, reducing their bioavailability and affecting results.1. Reduce Serum Concentration: If possible for your cell type, conduct the experiment in reduced-serum or serum-free media. 2. Use a Defined Medium: Switch to a chemically defined, serum-free medium to eliminate variability from serum lots. 3. Include Serum Controls: Ensure that all control groups are treated with the same concentration of FBS as the experimental groups.

Section 3: Quantitative Data Presentation

The following tables summarize key quantitative data related to the components of CaSP. Note that specific solubility and stability data for the CaSP complex is not widely available; therefore, data for related calcium phosphate salts and sucrose hydrolysis are provided as an approximation.

Table 1: Solubility of Common Calcium Phosphates at 25°C

This data helps predict the potential for precipitation based on pH. As pH increases, the phosphate equilibrium shifts towards HPO₄²⁻ and PO₄³⁻, forming less soluble salts with Ca²⁺.

Calcium Phosphate PhaseFormulapH at Singular Point*Solubility Product (Ksp)Relative Solubility Trend
Dicalcium Phosphate Dihydrate (DCPD)CaHPO₄·2H₂O~5.88~2.5 x 10⁻⁷Most Soluble (Acidic pH)
Dicalcium Phosphate Anhydrous (DCPA)CaHPO₄~6.36~1.0 x 10⁻⁷
Octacalcium Phosphate (OCP)Ca₈H₂(PO₄)₆·5H₂O-~1.0 x 10⁻⁹⁷
Beta-Tricalcium Phosphate (β-TCP)β-Ca₃(PO₄)₂-~1.2 x 10⁻²⁹[12]
Hydroxyapatite (HA)Ca₅(PO₄)₃(OH)>6.4~1.0 x 10⁻⁵⁸Least Soluble (Alkaline pH)

*Singular point refers to the pH at which the solution is saturated with respect to two different calcium phosphate salts. Data compiled from multiple sources.[12][13] The high solubility of CaSP is attributed to the sucrose phosphate complex preventing the formation of these less soluble crystalline phases.

Table 2: Influence of pH on Sucrose Hydrolysis

This data provides an estimate for the stability of the sucrose component of CaSP. The sucrose phosphate bond is reported to be ~5 times more stable to acid hydrolysis than the glycosidic bond of sucrose itself.[6]

pHConditionRelative Rate of HydrolysisHalf-life (t½) at 25°C (Approx.)
< 2.5Strong Acid CatalysisVery HighMinutes to Hours
4-6Mild Acid CatalysisModerateDays to Weeks
7-8Neutral / UncatalyzedVery Low~440 years[10]
> 12Base CatalysisModerateDays to Weeks

Data extrapolated from studies on sucrose hydrolysis.[10][11][14]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 100 mM CaSP Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to in vitro models.

Materials:

  • This compound powder (MW ~478.35 g/mol )[1]

  • Nuclease-free water

  • HEPES buffer (1 M stock, pH 7.4)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile conical tubes

Procedure:

  • Calculate Mass: To make 50 mL of a 100 mM solution, weigh out 2.39 g of CaSP powder (Mass = 0.1 M * 0.05 L * 478.35 g/mol ).

  • Initial Dissolution: Add the CaSP powder to ~40 mL of nuclease-free water in a sterile beaker with a sterile magnetic stir bar.

  • Buffering: Add 2.5 mL of 1 M HEPES stock to achieve a final concentration of 50 mM HEPES. This helps maintain pH upon dilution into media.

  • Stir to Dissolve: Cover the beaker and stir on a magnetic plate at room temperature for at least 30 minutes or until the powder is completely dissolved. The solution should be clear.

  • Adjust Volume: Transfer the solution to a 50 mL sterile conical tube or volumetric flask and add nuclease-free water to bring the final volume to 50 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Store the stock solution at 4°C. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

G Start Start Weigh 1. Weigh CaSP Powder (e.g., 2.39 g for 50 mL) Start->Weigh Dissolve 2. Add to 40 mL Water with Stir Bar Weigh->Dissolve Buffer 3. Add 2.5 mL 1 M HEPES (pH 7.4) Dissolve->Buffer Stir 4. Stir Until Completely Dissolved Buffer->Stir Adjust 5. Adjust Final Volume to 50 mL Stir->Adjust Filter 6. Sterile Filter (0.22 µm Syringe Filter) Adjust->Filter Store 7. Aliquot and Store (4°C or -20°C) Filter->Store End End Store->End

Protocol 2: Quantification of Free Calcium using o-Cresolphthalein (B1221799) (CPC) Method

Objective: To quantify the concentration of free calcium ions in a solution containing CaSP, useful for stability and release studies.

Principle: In an alkaline medium, calcium ions form a purple-colored complex with o-cresolphthalein complexone (CPC). The absorbance of this complex at ~570 nm is proportional to the calcium concentration.[12][15]

Materials:

  • Calcium Color Reagent (containing o-cresolphthalein complexone and 8-hydroxyquinoline (B1678124) to mask Mg²⁺ interference)[16]

  • Calcium Buffer Reagent (alkaline buffer, e.g., 2-amino-2-methyl-1-propanol)[16]

  • Calcium Standard (e.g., 10 mg/dL or 2.5 mmol/L)

  • Samples (e.g., CaSP dissolved in buffer, cell culture supernatant)

  • Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

  • Prepare Working Reagent: Combine equal volumes of Color Reagent and Buffer Reagent. Mix and let stand for 20 minutes at room temperature before use.[16]

  • Prepare Standards: Create a standard curve by diluting the Calcium Standard in the same buffer as your samples (e.g., 0, 2.5, 5, 7.5, 10 mg/dL).

  • Sample Preparation: If necessary, dilute your samples to fall within the range of the standard curve. Centrifuge any samples with particulate matter.

  • Assay:

    • Pipette 1.0 mL of the working reagent into labeled tubes (or 200 µL into a 96-well plate).

    • Add 20 µL of standard or sample to the respective tubes/wells.

    • Mix well and incubate for 5 minutes at room temperature.

  • Measurement:

    • Set the spectrophotometer to 570 nm.

    • Zero the instrument using the "0 mg/dL" standard (reagent blank).

    • Read the absorbance of all standards and samples.

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation to calculate the calcium concentration in your unknown samples.

Protocol 3: Quantification of Free Phosphate using Molybdenum Blue Method

Objective: To quantify the concentration of free orthophosphate ions in a solution, useful for assessing CaSP hydrolysis.

Principle: In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced (e.g., by ascorbic acid) to form a stable, intensely colored "molybdenum blue" complex, with absorbance proportional to the phosphate concentration, typically measured at 840-890 nm.[17][18][19][20]

Materials:

  • Phosphate Standard (e.g., potassium dihydrogen phosphate, KH₂PO₄)

  • Acidic Molybdate Reagent: A combined solution containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid. (Commercially available or can be prepared).[21]

  • Samples and Controls

  • Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

  • Prepare Standards: Prepare a standard curve by diluting the Phosphate Standard in nuclease-free water (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L P).

  • Sample Preparation: Dilute samples as needed to fit within the standard curve range.

  • Assay:

    • Pipette 50 mL of each standard, sample, and a water blank into separate clean flasks or tubes.

    • Add 8 mL of the combined acidic molybdate reagent to each flask.

    • Mix thoroughly and allow the color to develop for at least 30 minutes at room temperature.[18]

  • Measurement:

    • Set the spectrophotometer to the recommended wavelength (e.g., 890 nm).[18]

    • Zero the instrument using the water blank.

    • Read the absorbance of all standards and samples.

  • Calculation: Plot the absorbance of the standards versus their concentration. Use the resulting linear equation to determine the phosphate concentration in the samples.

Section 5: Signaling Pathways and Logical Relationships

Calcium Signaling Pathway

CaSP acts as an extracellular source of Ca²⁺ ions. An increase in extracellular Ca²⁺ can trigger intracellular signaling cascades by activating various channels on the plasma membrane. The diagram below illustrates a generalized pathway where an influx of extracellular calcium contributes to a rise in cytosolic calcium, a ubiquitous second messenger that activates numerous downstream cellular processes.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSP Calcium Sucrose Phosphate (CaSP) Ca_ext High [Ca²⁺]ext CaSP->Ca_ext dissociation Ca_Channel Ca²⁺ Channels (e.g., VGCC, SOCE) Ca_ext->Ca_Channel influx Ca_cyt ↑ [Ca²⁺]cyt Ca_Channel->Ca_cyt Calmodulin Calmodulin (CaM) Ca_cyt->Calmodulin binds & activates Cell_Response Other Cellular Responses (e.g., Contraction, Secretion) Ca_cyt->Cell_Response activates CaM_Kinase CaM-Kinases Calmodulin->CaM_Kinase activates Transcription Gene Transcription (e.g., Proliferation, Differentiation) CaM_Kinase->Transcription phosphorylates transcription factors

References

Technical Support Center: Enhancing Systemic Bioavailability of Calcium from Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the systemic bioavailability of calcium from calcium sucrose (B13894) phosphate (B84403) (CaSP).

Frequently Asked Questions (FAQs)

Q1: What is calcium sucrose phosphate (CaSP) and how does it differ from other calcium salts?

This compound is a complex mixture of calcium sucrose mono- and diphosphate, disucrose monophosphate, and inorganic calcium phosphate.[1] Unlike simple calcium salts such as calcium carbonate or calcium citrate (B86180), CaSP is a chelated complex where calcium is bound to sucrose phosphate. This structure influences its solubility and interaction with the intestinal environment. While primarily studied for its role in dental remineralization due to its high solubility and release of calcium and phosphate ions, its potential for systemic calcium delivery is an area of active research.[2][3]

Q2: What are the main challenges in achieving high systemic bioavailability of calcium from CaSP?

The primary challenges mirror those of other calcium salts, but with added complexity due to the phosphate and sucrose components:

  • Intestinal pH: Calcium absorption is generally favored in a more acidic environment, which helps to keep calcium in its soluble, ionized form.[4] The pH of the small intestine, where most calcium absorption occurs, becomes progressively more alkaline, which can lead to the precipitation of insoluble calcium phosphate.

  • Presence of Phosphate: The phosphate moiety in CaSP can be a significant inhibitor of calcium absorption. High concentrations of phosphate in the gut can lead to the formation of insoluble calcium phosphate, which is not readily absorbed.[5][6]

  • Food Matrix Effects: The components of the formulation or co-administered food can interact with CaSP, affecting calcium solubility and absorption. For instance, fatty acids can form insoluble calcium soaps, while phytates and oxalates found in plant-based foods can chelate calcium and reduce its bioavailability.[7]

  • Transcellular and Paracellular Transport Limitations: Calcium is absorbed through both active transcellular transport (regulated by vitamin D) and passive paracellular diffusion.[8] Optimizing formulations to enhance both pathways is a key challenge.

Q3: Can data from "sucrose-calcium chelate" studies be applied to CaSP research?

Yes, with careful consideration. Recent research on sucrose-calcium chelates has provided valuable insights into the systemic absorption of calcium chelated with sucrose.[9] These studies suggest that the chelation of calcium to sucrose can enhance its transport across intestinal cells.[9] Given that CaSP is a complex involving calcium, sucrose, and phosphate, the findings from sucrose-calcium chelate studies can serve as a relevant starting point for understanding the behavior of the calcium-sucrose portion of the CaSP complex. However, the presence of phosphate in CaSP will undoubtedly modulate its overall bioavailability, likely by increasing the potential for precipitation. Therefore, while the sucrose-calcium chelate data is informative, it should be interpreted as a partial model for CaSP.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Suggestions
Low in vitro calcium transport across Caco-2 cell monolayers. 1. Precipitation of calcium phosphate in the transport medium. 2. Suboptimal pH of the apical medium. 3. Cell monolayer integrity is compromised.1. Analyze the transport medium for precipitates. Consider formulating CaSP with stabilizers or in a system that maintains calcium solubility at neutral pH. 2. Adjust the pH of the apical medium to mimic the conditions of the duodenum (pH ~6.0-6.5) to maximize initial calcium solubility. 3. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.
High variability in in vivo bioavailability data (animal studies). 1. Inconsistent dosing and feeding protocols. 2. Differences in the gut microbiome of the animals. 3. Interaction with components of the animal chow.1. Standardize dosing volume, timing relative to feeding, and the composition of the diet. Ensure consistent fasting periods before dosing. 2. House animals under identical conditions to minimize variations in gut microbiota. 3. Analyze the animal chow for known inhibitors of calcium absorption, such as phytates. Consider using a purified, controlled diet during the study period.
Poor correlation between in vitro and in vivo results. 1. The in vitro model does not fully replicate the complex environment of the gastrointestinal tract. 2. Metabolism of the sucrose phosphate component in vivo. 3. Influence of gut hormones and other systemic factors not present in vitro.1. Refine the in vitro model by incorporating simulated gastric and intestinal fluids. 2. Investigate the potential enzymatic degradation of the sucrose phosphate moiety in the gut and its impact on calcium release and absorption. 3. Complement in vitro studies with ex vivo models, such as the everted gut sac technique, to incorporate more physiological factors.

Data Presentation: Comparative Bioavailability of Calcium Sources

The following tables summarize key data on the bioavailability of different calcium sources.

Table 1: Pharmacokinetic Parameters of Calcium from Different Salts in Mice

Calcium SaltAbsolute Bioavailability (%)
Calcium Chloride5.7
Calcium Acetate8.6
Calcium L-Lactate8.9
Calcium Ascorbate14.8

Adapted from a study on the pharmacokinetics of calcium salts in mice.[10]

Table 2: Human Serum Calcium Increase After Ingestion of Different Calcium Salts

Calcium SaltMaximum Increase in Total Serum Calcium (%)
Calcium Carbonate5.5
Calcium Gluconate5.8
Calcium Lactate Malate7.4
Calcium Lactate Citrate7.6

Data from a study comparing the bioavailability of different calcium salts in healthy young men.[11][12][13]

Table 3: Calcium Transport and Uptake in Caco-2 Cell Monolayers (Sucrose-Calcium Chelate vs. CaCl2)

ParameterSucrose-Calcium ChelateCalcium Chloride (CaCl2)
Calcium Uptake Dose-dependently increased-
Calcium Retention Dose-dependently increased-
Calcium Transport Dose-dependently increased-
Proportion of Absorbed Calcium Utilized for Transport 93.13 ± 1.75%67.67 ± 7.55%

This data suggests that chelating calcium with sucrose can significantly enhance its transport across intestinal epithelial cells compared to an inorganic calcium salt.[9]

Experimental Protocols

Protocol 1: In Vitro Calcium Bioavailability Using Caco-2 Cell Monolayers

Objective: To assess the transport of calcium from this compound (CaSP) across a simulated intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

  • Preparation of Test Solutions: Dissolve CaSP in a transport medium (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration. The pH of the apical (upper chamber) solution should be adjusted to ~6.0-6.5 to simulate the duodenal environment, while the basolateral (lower chamber) solution should be maintained at pH 7.4.

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the CaSP test solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed HBSS.

  • Calcium Quantification: Analyze the calcium concentration in the basolateral samples using a suitable method, such as atomic absorption spectroscopy or a colorimetric calcium assay kit.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the Caco-2 monolayer.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the systemic bioavailability of calcium from CaSP following oral administration.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats, acclimated to the housing conditions for at least one week.

  • Diet: Provide a standard chow with a known, controlled calcium and phosphorus content. For specific experimental aims, a calcium-deficient diet can be used to upregulate active calcium transport mechanisms.

  • Dosing:

    • Fast the animals overnight with free access to water.

    • Administer CaSP orally via gavage at a predetermined dose. A control group should receive a vehicle (e.g., deionized water). Another control group receiving a well-characterized calcium salt like calcium citrate can be included for comparison.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at baseline (pre-dose) and at several time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Separate serum or plasma and store at -80°C until analysis.

    • Measure the total calcium concentration in the serum/plasma samples.

  • Pharmacokinetic Analysis:

    • Plot the mean serum calcium concentration versus time.

    • Calculate key pharmacokinetic parameters, including the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

    • The relative bioavailability of calcium from CaSP can be calculated by comparing its AUC to that of a reference calcium salt.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) CaSP This compound (CaSP) Soluble_Ca Soluble Ca2+ + Sucrose-Phosphate CaSP->Soluble_Ca Dissolution (Acidic pH) Insoluble_CaP Insoluble Calcium Phosphate Soluble_Ca->Insoluble_CaP Precipitation (Alkaline pH) Transcellular Transcellular Pathway (Active, Vitamin D dependent) Soluble_Ca->Transcellular Paracellular Paracellular Pathway (Passive) Soluble_Ca->Paracellular Bloodstream Bloodstream Transcellular->Bloodstream Paracellular->Bloodstream

Caption: Factors influencing the intestinal absorption of calcium from CaSP.

G start Start: Prepare CaSP Formulation caco2 In Vitro: Caco-2 Cell Permeability Assay start->caco2 exvivo Ex Vivo: Everted Gut Sac Model start->exvivo invivo In Vivo: Rodent Pharmacokinetic Study start->invivo analysis Analyze Calcium Levels (AAS, ICP-MS) caco2->analysis exvivo->analysis invivo->analysis data Calculate Bioavailability Parameters (Papp, AUC, Cmax) analysis->data end End: Evaluate Formulation Efficacy data->end

Caption: Experimental workflow for assessing CaSP bioavailability.

References

"troubleshooting guide for calcium phosphate transfection in mesenchymal stem cells"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing calcium phosphate-mediated transfection of mesenchymal stem cells (MSCs).

Troubleshooting Guide

This guide addresses common issues encountered during calcium phosphate (B84403) transfection of MSCs, offering potential causes and solutions in a structured question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
T-01 Low Transfection Efficiency 1. Suboptimal pH of Buffers: The pH of the HEPES-Buffered Saline (HBS) is critical and a narrow range (7.05-7.12) is optimal for co-precipitate formation.[] 2. Incorrect DNA Concentration: The total amount of plasmid DNA used can significantly impact precipitate formation and uptake. Optimal concentrations typically range from 10-50 µg per 10 cm plate.[] 3. Poor Quality of DNA: Contaminants in the DNA preparation can interfere with transfection. 4. Cell Confluency: MSCs should ideally be at 50-80% confluency. Overly confluent or sparse cultures can lead to poor results.[2][3] 5. Suboptimal Incubation Time: The duration of cell exposure to the calcium phosphate-DNA precipitate is a key parameter. An incubation time of 4-6 hours is often a good starting point.[4][5] 6. Cell Type Resistance: Human MSCs are known to be more resistant to calcium phosphate transfection than murine MSCs.[4]1. Verify and Adjust pH: Prepare fresh 2x HBS and meticulously adjust the pH to 7.05-7.10. Test small batches of HBS at slightly different pH values to find the optimal one for your specific cells.[6] 2. Optimize DNA Amount: Perform a titration experiment to determine the optimal DNA concentration for your MSCs. 3. Use High-Purity DNA: Utilize high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of ~1.8.[3] 4. Optimize Seeding Density: Adjust the initial cell seeding density to achieve the target confluency on the day of transfection. 5. Optimize Incubation Time: Test a range of incubation times (e.g., 4, 6, 8 hours) to identify the optimal duration for your experimental setup. 6. Protocol Modification for hMSCs: For human MSCs, consider modified calcium phosphate methods or alternative non-viral transfection reagents.[4]
T-02 High Cell Toxicity/Death 1. Heavy Precipitate Formation: Large, visible precipitates are toxic to cells. This can be caused by incorrect pH, high DNA concentration, or improper mixing.[] 2. Prolonged Incubation: Leaving the precipitate on the cells for too long can lead to cytotoxicity. 3. Serum Concentration: While serum can protect cells, very low or no serum during transfection can increase toxicity. Conversely, high serum levels can inhibit transfection efficiency.[4] 4. Glycerol (B35011)/DMSO Shock: The post-transfection shock step, if performed, can be harsh on cells if not optimized.[2][5]1. Ensure Fine Precipitate: Add the DNA-calcium chloride solution dropwise to the HBS while gently vortexing or bubbling to form a fine, milky precipitate. Avoid large clumps.[2] 2. Reduce Incubation Time: If high toxicity is observed, reduce the incubation time of the precipitate with the cells. 3. Optimize Serum Concentration: An inverse relationship exists between transfection efficiency and cell viability concerning serum concentration. A 2% serum concentration has been shown to be a good compromise for murine MSCs.[4] 4. Optimize Shock Treatment: If using a glycerol or DMSO shock, optimize the concentration and duration to minimize cell death. For many MSCs, this step may not be necessary.
T-03 Inconsistent Results/Poor Reproducibility 1. Variability in Reagent Preparation: Inconsistent preparation of buffers, especially the pH of HBS, is a major source of variability.[][6] 2. Inconsistent Mixing Technique: The rate and method of mixing the calcium chloride-DNA solution with HBS can affect the size and quality of the precipitate. 3. Cell Passage Number: High passage number MSCs may have altered transfection capabilities.1. Standardize Reagent Preparation: Prepare large batches of buffers, aliquot, and store them properly. Always verify the pH before use. 2. Standardize Mixing Procedure: Use a consistent method for mixing, such as a vortexer at a specific speed or a standardized bubbling technique. 3. Use Low Passage Cells: Use MSCs at a low passage number for consistent and reliable results.
T-04 No Precipitate Formation 1. Incorrect Reagent Concentration: Errors in the concentration of calcium chloride or phosphate in the buffer will prevent precipitate formation. 2. Incorrect pH of HBS: A pH outside the optimal range can inhibit the formation of the calcium phosphate-DNA co-precipitate.[]1. Verify Reagent Concentrations: Double-check the molarity of your stock solutions. 2. Check HBS pH: Ensure the pH of the 2x HBS is within the optimal range of 7.05-7.12.[]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for transfecting mesenchymal stem cells?

For optimal results, MSCs should be plated to reach 50-80% confluency at the time of transfection.[2][3] This ensures that the cells are in a logarithmic growth phase and have sufficient surface area for the precipitate to adhere to.

Q2: How does serum concentration in the media affect transfection efficiency and cell viability?

There is an inverse relationship between transfection efficiency and cell viability with respect to serum concentration during calcium phosphate transfection.[4] Lower serum concentrations (e.g., 2%) can lead to higher transfection efficiency but may also increase cell toxicity.[4] Conversely, higher serum concentrations can protect the cells but may reduce the efficiency of DNA uptake. An optimized protocol for murine MSCs suggests using 2% serum in the medium during the 4-hour incubation with the calcium phosphate-DNA precipitate.[4]

Q3: Why are my human MSCs showing lower transfection efficiency compared to murine MSCs?

Human MSCs are generally considered more resistant to calcium phosphate transfection than their murine counterparts.[4] The reasons for this difference are not fully elucidated but may be related to differences in cell membrane composition, endocytic pathways, or intracellular processing of the DNA complexes. Further optimization of the protocol, such as adjusting DNA concentration, incubation time, or using modified calcium phosphate methods, may be necessary for human MSCs.[4]

Q4: Is a glycerol or DMSO shock necessary after incubation with the precipitate?

A post-transfection shock with glycerol or DMSO can increase transfection efficiency in some cell lines.[2][5] However, it can also be cytotoxic. For MSCs, this step is often omitted as it can lead to significant cell death. It is recommended to first optimize the transfection protocol without a shock step. If efficiency remains low, a gentle shock (e.g., 10% glycerol for 1-2 minutes) can be tested, but its effect on cell viability should be carefully monitored.

Q5: What are the critical parameters to control for reproducible results?

The most critical parameters for ensuring reproducibility are:

  • The pH of the 2x HEPES-Buffered Saline (HBS): This should be strictly controlled within the 7.05-7.10 range.[5]

  • The quality and concentration of the plasmid DNA. []

  • The mixing procedure for forming the co-precipitate.

  • The confluency of the cells at the time of transfection.

Quantitative Data Summary

ParameterOptimal Range/ValueCell TypeReference
pH of 2x HBS 7.05 - 7.12General[]
DNA Concentration 10 - 50 µg / 10 cm plateGeneral[]
Serum Concentration (during incubation) 2%Murine MSCs[4]
Incubation Time 4 - 6 hoursMurine MSCs[4][5]
Cell Confluency 50 - 80%General[2][3]

Experimental Protocols

Protocol 1: Preparation of Reagents
  • 2.5 M Calcium Chloride (CaCl₂):

    • Dissolve 27.75 g of CaCl₂ in 100 mL of sterile, nuclease-free water.

    • Filter-sterilize through a 0.22 µm filter.

    • Store in aliquots at -20°C.

  • 2x HEPES-Buffered Saline (HBS), pH 7.05:

    • Dissolve the following in 400 mL of sterile, nuclease-free water:

      • 1.64 g NaCl (280 mM)

      • 1.19 g HEPES (50 mM)

      • 0.02 g Na₂HPO₄ (1.5 mM)

    • Carefully adjust the pH to exactly 7.05 with 0.5 N NaOH.

    • Bring the final volume to 500 mL with sterile, nuclease-free water.

    • Filter-sterilize through a 0.22 µm filter.

    • Store in aliquots at -20°C.

Protocol 2: Calcium Phosphate Transfection of MSCs
  • Cell Seeding:

    • The day before transfection, seed MSCs in a 10 cm culture dish so that they reach 50-70% confluency on the day of transfection.

  • Preparation of the Calcium Phosphate-DNA Co-precipitate (per 10 cm dish):

    • In a sterile microcentrifuge tube, mix:

      • 40 µg of plasmid DNA

      • 87 µL of 2.5 M CaCl₂

      • Add sterile, nuclease-free water to a final volume of 700 µL.

    • In a separate sterile tube, add 700 µL of 2x HBS (pH 7.05).

    • While gently vortexing or bubbling air through the HBS, add the DNA/CaCl₂ solution dropwise.

    • A fine, milky precipitate should form.

    • Incubate the mixture at room temperature for 15-20 minutes.

  • Transfection:

    • Change the cell culture medium to one containing 2% serum.

    • Add the 1.4 mL of the calcium phosphate-DNA precipitate mixture dropwise and evenly to the 10 cm dish of MSCs.

    • Gently swirl the dish to distribute the precipitate.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, aspirate the medium containing the precipitate.

    • Gently wash the cells twice with sterile Phosphate-Buffered Saline (PBS).

    • Add fresh, complete culture medium to the cells.

    • Return the cells to the incubator.

    • Gene expression can typically be assessed 24-72 hours post-transfection.

Visualizations

G cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_precipitate Co-precipitate Formation cluster_cell_treatment Cell Treatment cluster_post Day 1-4: Post-Transfection seed Seed MSCs to reach 50-70% confluency dna_mix Mix DNA and CaCl2 mix Add DNA mix to HBS dropwise while vortexing dna_mix->mix hbs 2x HBS (pH 7.05) hbs->mix incubate_precipitate Incubate at RT for 15-20 min mix->incubate_precipitate add_precipitate Add precipitate to cells incubate_precipitate->add_precipitate change_medium Change to 2% serum medium change_medium->add_precipitate incubate_cells Incubate for 4-6 hours add_precipitate->incubate_cells wash Wash cells twice with PBS incubate_cells->wash add_fresh_medium Add fresh complete medium wash->add_fresh_medium analyze Analyze gene expression (24-72h post-transfection) add_fresh_medium->analyze

Caption: Experimental workflow for calcium phosphate transfection of MSCs.

G decision decision solution solution issue issue start Start Troubleshooting low_efficiency Low Transfection Efficiency? start->low_efficiency high_toxicity High Cell Toxicity? low_efficiency->high_toxicity No check_ph Check HBS pH (7.05-7.10) low_efficiency->check_ph Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No check_precipitate Ensure fine precipitate formation high_toxicity->check_precipitate Yes solution_ok Experiment Successful inconsistent_results->solution_ok No standardize_reagents Standardize reagent prep inconsistent_results->standardize_reagents Yes check_dna Optimize DNA concentration check_ph->check_dna check_confluency Check cell confluency (50-80%) check_dna->check_confluency check_incubation Optimize incubation time check_confluency->check_incubation check_incubation->high_toxicity reduce_incubation Reduce incubation time check_precipitate->reduce_incubation optimize_serum Optimize serum concentration reduce_incubation->optimize_serum optimize_serum->inconsistent_results standardize_mixing Standardize mixing technique standardize_reagents->standardize_mixing use_low_passage Use low passage cells standardize_mixing->use_low_passage use_low_passage->solution_ok

Caption: Troubleshooting decision tree for calcium phosphate transfection.

References

Validation & Comparative

A Comparative Guide to Calcium Sucrose Phosphate and Casein Phosphopeptide-Amorphous Calcium Phosphate for Dental Remineralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of early carious lesions through non-invasive remineralization techniques is a cornerstone of modern dentistry. Among the various agents developed for this purpose, calcium sucrose (B13894) phosphate (B84403) (CaSP) and casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) have emerged as two prominent contenders. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these technologies.

Mechanism of Action: A Tale of Two Delivery Systems

While both CaSP and CPP-ACP aim to deliver bioavailable calcium and phosphate ions to the tooth structure, their mechanisms of action differ significantly.

Calcium Sucrose Phosphate (CaSP): This agent is a complex of calcium and sucrose phosphate that is highly soluble in water.[1][2] Its primary mechanism involves increasing the concentration of free calcium and phosphate ions in the saliva.[2][3] This supersaturation of minerals creates a favorable environment for the remineralization of demineralized enamel, essentially driving the repair process through a common ion effect.[2] Additionally, the sucrose phosphate component can adsorb onto the enamel surface, which may help to inhibit demineralization by reducing the acid solubility of the enamel.[4] Some studies also suggest that CaSP can inhibit the formation and adherence of dental plaque.[1]

Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP): This technology utilizes casein phosphopeptides, derived from milk protein, to stabilize amorphous calcium phosphate (ACP) in a soluble form.[5] The CPP molecules contain a specific amino acid sequence that binds to clusters of ACP, preventing their growth and precipitation.[6] This allows for the delivery of a high concentration of calcium and phosphate ions directly to the tooth surface. The CPP-ACP complexes can bind to the pellicle, plaque, and enamel, acting as a localized reservoir of bioavailable minerals.[7] When the pH in the oral cavity drops due to acid challenges, the CPP-ACP releases the calcium and phosphate ions, thereby buffering the acid and promoting remineralization of the tooth structure.[7]

Comparative Remineralization Performance: A Data-Driven Analysis

Numerous in-vitro studies have compared the remineralization efficacy of CaSP and CPP-ACP, yielding a complex and sometimes conflicting body of evidence. The following tables summarize quantitative data from key studies using various analytical techniques.

Table 1: Comparison of Remineralization Potential using Microhardness Testing

StudyAgentBaseline Microhardness (VHN)Post-Demineralization Microhardness (VHN)Post-Remineralization Microhardness (VHN)Percentage of Surface Hardness Recovery (%SHR)
Sebastian R, et al. (2022)CPP-ACP--56.42 ± 19.90-
CaSP--114.71 ± 12.27-
Patil N, et al. (2021)CPP-ACP + Fluoride321.35 ± 15.67154.67 ± 12.45298.45 ± 13.98-
Tricalcium Phosphate + Fluoride319.78 ± 14.98152.89 ± 11.98287.67 ± 14.23-
Al-Batayneh OB, et al. (2020)CPP-ACP---45.3%
Fluoride Toothpaste---50.2%

Table 2: Comparison of Remineralization Potential using Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

StudyAgentBaseline Ca/P ratioPost-Demineralization Ca/P ratioPost-Remineralization Ca/P ratio
Hegde MN & Moany A (2012)CPP-ACP (7 days)1.67 ± 0.041.47 ± 0.171.62 ± 0.03
CPP-ACP (35 days)1.67 ± 0.041.47 ± 0.171.93 ± 0.02
Chaudhary I, et al. (2018)CPP-ACP--Increased
Calcium Sodium Phosphosilicate--Maximum Increase
Raghu TN & Ananthakrishna S (2016)CaSP (7 days)2.32 ± 0.09-2.36 ± 0.09
CaSP (21 days)2.32 ± 0.09-2.44 ± 0.20

Table 3: Comparison of Remineralization Potential using DIAGNOdent

StudyAgentBaseline ReadingPost-Demineralization ReadingPost-Remineralization Reading
Arjun DS, et al. (2021)CPP-ACP3.53 ± 1.1315.71 ± 2.377.82 ± 1.99 (30 days)
Customized Dentifrice (Tricalcium Phosphate)3.47 ± 1.0714.88 ± 2.158.29 ± 1.89 (30 days)
Jayarajan J, et al. (2011)CPP-ACP--Significant Remineralization
CPP-ACPF--Marginally More Remineralization than CPP-ACP

Summary of Findings:

The presented data indicates that both CaSP and CPP-ACP are effective in remineralizing artificial carious lesions. However, their relative performance can vary depending on the specific experimental conditions and the analytical methods used. Some studies suggest that CaSP may lead to a greater increase in enamel surface microhardness, while others report that CPP-ACP, particularly when combined with fluoride, shows superior remineralization.[8][9][10] The SEM-EDX data also shows significant increases in the calcium and phosphorus content of enamel after treatment with both agents.[11][12] DIAGNOdent readings consistently demonstrate a reduction in fluorescence after treatment with both CaSP and CPP-ACP, indicating a decrease in lesion severity.[13][14][15]

Signaling Pathways and Cellular Responses

While the primary mechanisms of CaSP and CPP-ACP are believed to be physicochemical, there is emerging research into the cellular responses to calcium phosphate-based materials. Studies on calcium phosphate nanoparticles have shown that they can influence cellular signaling pathways, such as the integrin signaling pathway, which plays a role in cell adhesion, proliferation, and differentiation.[2] Specifically, nanotopological calcium phosphate cements have been shown to enhance the odontogenic differentiation of human dental pulp stem cells through the FAK, Akt, MAPK, and NF-κB signaling pathways.[2]

The direct effects of CaSP and CPP-ACP on the signaling pathways of dental pulp cells and odontoblasts are not yet well-elucidated. However, it is plausible that the localized increase in calcium and phosphate ions could influence cellular behavior. For instance, changes in intracellular calcium are known to be a critical factor in many signaling cascades. Further research is needed to determine if CaSP or CPP-ACP can directly modulate cellular signaling to promote a more robust regenerative response beyond simple remineralization.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Creation of Artificial Enamel Lesions
  • Tooth Selection and Preparation:

    • Select sound, extracted human or bovine teeth, free of cracks, caries, or restorations.

    • Clean the teeth of any soft tissue debris and store them in a 0.1% thymol (B1683141) solution.

    • Prepare enamel blocks of standardized dimensions (e.g., 4x4 mm) from the buccal or lingual surfaces using a diamond saw under water cooling.

    • Embed the enamel blocks in acrylic resin, leaving the enamel surface exposed.

    • Polish the enamel surfaces with a series of silicon carbide papers and a final polish with diamond paste to create a smooth, standardized surface.

  • Demineralization:

    • Create a demineralizing solution containing 2.2 mM CaCl₂, 2.2 mM NaH₂PO₄, and 0.05 M lactic acid, with the pH adjusted to 4.5.[13]

    • Immerse the prepared enamel blocks in the demineralizing solution for a specified period (e.g., 48-96 hours) at 37°C to create artificial subsurface lesions.[13][15]

    • After demineralization, rinse the blocks thoroughly with deionized water.

Protocol 2: In-Vitro Remineralization Cycling
  • Group Allocation:

    • Randomly divide the demineralized enamel blocks into experimental groups (e.g., CaSP treatment, CPP-ACP treatment) and a control group (e.g., artificial saliva).

  • Treatment Application:

    • For the treatment groups, apply the respective remineralizing agent according to a standardized protocol (e.g., a 4-minute topical application daily).[13]

    • For the control group, immerse the blocks in artificial saliva.

  • pH Cycling:

    • Subject the blocks to a daily pH cycling regimen to simulate the dynamic oral environment. This typically involves alternating immersion in a demineralizing solution and a remineralizing solution (artificial saliva) for set periods.

  • Duration:

    • Continue the remineralization cycling for a predetermined duration (e.g., 7 to 28 days).

Protocol 3: Vickers Microhardness Testing
  • Equipment:

    • Use a Vickers microhardness tester equipped with a diamond indenter.

  • Procedure:

    • Secure the enamel block on the testing stage.

    • Apply a standardized load (e.g., 50g) for a specific dwell time (e.g., 10 seconds).

    • Create multiple indentations (e.g., 3-5) on the enamel surface of each block, ensuring they are spaced sufficiently apart.

    • Measure the diagonals of each indentation using the microscope attached to the tester.

  • Calculation:

    • Calculate the Vickers Hardness Number (VHN) for each indentation using the formula: VHN = 1.854 * (F/d²), where F is the applied load and d is the average length of the diagonals.

    • Calculate the mean VHN for each enamel block.

Protocol 4: SEM-EDX Analysis
  • Sample Preparation:

    • After the remineralization protocol, dehydrate the enamel blocks through a series of ethanol (B145695) concentrations.

    • Mount the blocks on aluminum stubs and sputter-coat them with a conductive material (e.g., gold or carbon).

  • SEM Imaging:

    • Examine the surface morphology of the enamel under a scanning electron microscope at various magnifications.

  • EDX Analysis:

    • Perform energy-dispersive X-ray spectroscopy to determine the elemental composition of the enamel surface.

    • Quantify the weight percentages of calcium and phosphorus.

    • Calculate the Ca/P ratio for each sample.

Visualizing the Comparison: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided in DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_lesion Lesion Formation cluster_remineralization Remineralization cluster_analysis Analysis start Tooth Selection & Cleaning prep Enamel Block Preparation start->prep polish Polishing prep->polish demin Demineralization in Acidic Solution polish->demin groups Group Allocation demin->groups casp CaSP Treatment groups->casp cpp_acp CPP-ACP Treatment groups->cpp_acp control Control (Artificial Saliva) groups->control microhardness Microhardness Testing casp->microhardness sem_edx SEM-EDX Analysis casp->sem_edx diagnodent DIAGNOdent casp->diagnodent cpp_acp->microhardness cpp_acp->sem_edx cpp_acp->diagnodent control->microhardness control->sem_edx control->diagnodent

Caption: Experimental workflow for comparing the remineralization potential of CaSP and CPP-ACP.

mechanism_of_action cluster_casp This compound (CaSP) cluster_cpp_acp Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) casp_agent CaSP in Saliva casp_dissolution High Solubility -> Increased [Ca²⁺] & [PO₄³⁻] casp_agent->casp_dissolution casp_inhibit Sucrose Phosphate Adsorption -> Reduced Demineralization casp_agent->casp_inhibit casp_remin Supersaturation -> Enamel Remineralization casp_dissolution->casp_remin cpp_acp_agent CPP-ACP Complex cpp_stabilization CPP Stabilizes Amorphous Calcium Phosphate cpp_acp_agent->cpp_stabilization cpp_localization Localization on Tooth Surface (Pellicle, Plaque) cpp_stabilization->cpp_localization cpp_release Acid Challenge (Low pH) -> Release of Ca²⁺ & PO₄³⁻ cpp_localization->cpp_release cpp_remin Localized Supersaturation -> Enamel Remineralization cpp_release->cpp_remin

Caption: Comparative mechanisms of action for CaSP and CPP-ACP in dental remineralization.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Dental Pulp Stem Cell / Odontoblast ca_p_ions Increased Extracellular [Ca²⁺] & [PO₄³⁻] integrin Integrin Receptors ca_p_ions->integrin Potential Activation fak FAK integrin->fak akt Akt fak->akt mapk MAPK fak->mapk nfkb NF-κB akt->nfkb mapk->nfkb differentiation Odontogenic Differentiation nfkb->differentiation

Caption: Postulated signaling pathway for calcium phosphate-induced odontogenic differentiation.

Conclusion

Both this compound and Casein Phosphopeptide-Amorphous Calcium Phosphate demonstrate significant potential for the remineralization of early carious lesions. The choice between these agents may depend on the specific clinical scenario, product formulation, and desired outcome. While CaSP offers a straightforward approach of increasing salivary mineral concentration, CPP-ACP provides a targeted delivery system that localizes bioavailable calcium and phosphate at the tooth surface.

The existing body of in-vitro evidence provides a strong foundation for the efficacy of both agents. However, further in-vivo and clinical studies are warranted to fully elucidate their comparative long-term performance and to explore their potential to influence cellular signaling pathways for enhanced dental tissue regeneration. This guide serves as a starting point for researchers and drug development professionals to critically evaluate these promising technologies and to design future studies that will ultimately translate into improved clinical outcomes.

References

A Comparative Analysis of Calcium Sucrose Phosphate and Fluoride in Dental Care: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to combat dental caries, a dynamic balance between demineralization and remineralization of tooth enamel is crucial. While fluoride (B91410) has long been the cornerstone of caries prevention, alternative and supplementary agents are increasingly being investigated for their potential to enhance enamel repair. Among these, calcium sucrose (B13894) phosphate (B84403) (CaSP) has emerged as a noteworthy compound. This guide provides a comparative analysis of CaSP and fluoride, summarizing key experimental findings, detailing methodologies, and visualizing the underlying mechanisms to inform future research and development in dental therapeutics.

Mechanisms of Action: A Tale of Two Remineralizers

The anti-caries efficacy of both fluoride and calcium sucrose phosphate stems from their ability to favorably shift the demineralization-remineralization equilibrium. However, they achieve this through distinct yet potentially synergistic pathways.

Fluoride's Multifaceted Role:

Fluoride's primary mechanism is topical.[1] When present in the oral cavity, even at low concentrations, it adsorbs to the surface of enamel crystals, inhibiting demineralization during acid challenges.[1] Following an acid attack, as the pH returns to neutral, fluoride enhances remineralization by promoting the formation of fluorapatite (B74983) [Ca₁₀(PO₄)₆F₂], a mineral that is inherently more resistant to acid dissolution than the native hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂].[2][3][4] This process is accelerated by the presence of fluoride, which makes the oral fluids highly supersaturated with respect to fluorapatite.[1] Additionally, fluoride can form calcium fluoride-like reservoirs on the tooth surface, which release fluoride ions during subsequent acid attacks.[3] Some evidence also points to an antimicrobial action, where fluoride inhibits acid production by cariogenic bacteria like S. mutans.[1]

This compound as a Bioavailable Mineral Source:

This compound's primary function is to enhance the remineralization process by directly supplying bioavailable calcium and phosphate ions.[5][6][7] Being highly soluble in water, CaSP releases a high concentration of these ions, exceeding typical salivary levels.[5][7] This increased availability of calcium and phosphate is crucial, as fluoride-driven remineralization is dependent on an adequate supply of these mineral building blocks.[5][7] CaSP is also suggested to reduce the acid solubility of enamel and inhibit the formation and adherence of dental plaque.[5][7] The sucrose phosphate component can adsorb onto the enamel surface, further protecting it from acid dissolution.

dot

Remineralization_Pathways cluster_Fluoride Fluoride Pathway cluster_CaSP This compound Pathway cluster_Synergy Synergistic Effect F_oral Fluoride in Oral Fluids F_adsorption Adsorption to Enamel Crystals F_oral->F_adsorption Topical Application F_remin Enhanced Remineralization F_oral->F_remin pH Rise Antimicrobial Antimicrobial Action F_oral->Antimicrobial Inhibit_Demin Inhibition of Demineralization F_adsorption->Inhibit_Demin Fluorapatite Fluorapatite Formation F_remin->Fluorapatite Synergy_Node Synergistic Remineralization F_remin->Synergy_Node Acid_Resist Increased Acid Resistance Fluorapatite->Acid_Resist CaSP_oral CaSP in Oral Fluids Ion_Release Release of Ca²⁺ & PO₄³⁻ Ions CaSP_oral->Ion_Release High Solubility Plaque_Inhibit Plaque Inhibition CaSP_oral->Plaque_Inhibit Supersaturation Increased Salivary Supersaturation Ion_Release->Supersaturation CaSP_remin Enhanced Remineralization Supersaturation->CaSP_remin Hydroxyapatite Hydroxyapatite Formation CaSP_remin->Hydroxyapatite CaSP_remin->Synergy_Node Synergy_Node->Acid_Resist Optimized Mineral Uptake

Caption: Mechanisms of action for Fluoride and CaSP.

Comparative Performance: In Vitro Evidence

A substantial body of in vitro research has sought to quantify the remineralizing efficacy of CaSP and fluoride, often with varied results depending on the specific fluoride compound and experimental design. Key performance indicators typically include changes in enamel surface microhardness, surface roughness, and mineral content.

Enamel Surface Microhardness

Surface microhardness is a direct measure of the mineral content of the enamel surface. An increase in microhardness following treatment indicates successful remineralization.

Study (paraphrased)Agent(s)Baseline Microhardness (VHN/KHN)Post-Demineralization Microhardness (VHN/KHN)Post-Remineralization Microhardness (VHN/KHN)Key Finding
Raghu & Ananthakrishna, 2016[5]CaSP357.9 ± 31.2130.5 ± 60.4Not reported directly, but significant increase observedCaSP effectively increases enamel microhardness after demineralization.
Sebastian et al., 2022[8]CaSPNot reportedNot reported114.71 ± 12.27CaSP showed a greater increase in enamel surface microhardness compared to nano-hydroxyapatite and CPP-ACP.
Unnamed Comparative Study[9]CaSP, NaF with Tricalcium PhosphateNot reportedNot reportedCaSP: 226.37 ± 20.38, NaF with TCP: Not specified, but lower than CaSPXylitol showed the highest remineralization, followed by CaSP, which was superior to NaF with tricalcium phosphate.
Unnamed Comparative Study[10]CaSP, Amine FluorideNot reported198.76 (Negative Control)CaSP: 224.19, Amine Fluoride: 236.61Amine fluoride and nano-hydroxyapatite showed slightly higher microhardness values than CaSP, but the differences among the experimental groups were not always statistically significant.
Mineral Content and Ca/P Ratio

Energy-dispersive X-ray analysis (EDAX) is commonly used to determine the elemental composition of the enamel surface. An increase in calcium and phosphorus content, and a restoration of the calcium/phosphorus (Ca/P) ratio, are indicative of remineralization.

Study (paraphrased)Agent(s)Post-Remineralization Ca/P RatioPost-Remineralization Mineral Content ChangeKey Finding
Titty et al., 2018[11]Sodium Monofluorophosphate, Amine Fluoride, CaSPCaSP group showed the maximum increase in Ca/P ratio.All groups showed an increase in calcium, phosphorus, and fluoride content.The remineralizing effectiveness of the tested fluoride dentifrices and CaSP dentifrice was found to be equivocal.
Raghu & Ananthakrishna, 2016[5]CaSPIncreased from 2.32 ± 0.09 at baseline to 2.44 ± 0.20 after 21 days.A significant increase in the Ca/P ratio was observed.CaSP application leads to a significant increase in the Ca/P ratio of demineralized enamel.

Experimental Protocols: A Closer Look at In Vitro Methodologies

The majority of comparative studies utilize a pH-cycling model to simulate the dynamic conditions of the oral environment, alternating between demineralization and remineralization phases.

General Experimental Workflow
  • Specimen Preparation: Sound human or bovine enamel blocks are prepared, typically from extracted teeth. The surfaces are polished to create a standardized baseline.

  • Baseline Measurement: Initial surface microhardness and/or mineral content is measured.

  • Artificial Caries Lesion Formation (Demineralization): Specimens are immersed in a demineralizing solution (e.g., acidic buffer) for a defined period to create artificial caries-like lesions.

  • Post-Demineralization Measurement: The extent of demineralization is quantified by measuring the decrease in surface microhardness or mineral loss.

  • pH-Cycling: The demineralized specimens are subjected to a cyclic regimen that typically includes:

    • Treatment with the test agent (e.g., slurry of a CaSP- or fluoride-containing dentifrice).

    • Immersion in a demineralizing solution.

    • Immersion in a remineralizing solution (artificial saliva). This cycle is repeated for a specified number of days.

  • Final Measurement: After the pH-cycling period, final measurements of surface microhardness, surface roughness, mineral content, and lesion depth are taken to assess the extent of remineralization.

dot

Experimental_Workflow start Start specimen_prep Enamel Specimen Preparation start->specimen_prep baseline_measurement Baseline Measurement (e.g., Microhardness) specimen_prep->baseline_measurement demineralization Artificial Caries Lesion Formation baseline_measurement->demineralization post_demin_measurement Post-Demineralization Measurement demineralization->post_demin_measurement ph_cycling pH-Cycling Regimen post_demin_measurement->ph_cycling final_measurement Final Measurement (e.g., Microhardness, Mineral Content) ph_cycling->final_measurement analysis Data Analysis and Comparison final_measurement->analysis end End analysis->end

Caption: A typical in-vitro experimental workflow.

Synergistic Potential and Future Directions

The distinct mechanisms of CaSP and fluoride suggest a strong potential for a synergistic relationship. Fluoride's ability to drive the formation of acid-resistant fluorapatite is fundamentally limited by the availability of calcium and phosphate ions. CaSP, by providing a readily available source of these minerals, can potentially amplify the remineralizing effects of fluoride. One in vitro study that directly compared CaSP with and without the addition of a sodium fluoride rinse found no statistically significant difference in microhardness improvement between the two groups, suggesting that CaSP alone was as effective as the combination in that particular experimental setup. However, the study did note that for mixed dentition, a combination of CaSP and fluoride could be preferable.

Comparative_Logic cluster_Fluoride Fluoride cluster_CaSP This compound Demineralization Demineralization (Acid Attack) Remineralization Remineralization (pH Neutralization) Demineralization->Remineralization Dynamic Equilibrium F_Action Forms Fluorapatite (Acid Resistant) Remineralization->F_Action CaSP_Action Provides Ca²⁺ & PO₄³⁻ (Mineral Building Blocks) Remineralization->CaSP_Action CaSP_Action->F_Action Supplies Minerals for Fluoride's Action

References

The In Vivo Efficacy of Calcium Phosphate-Based Biomaterials for Bone Regeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo studies specifically validating the efficacy of calcium sucrose (B13894) phosphate (B84403) for bone regeneration are not extensively available in the current body of scientific literature, a wealth of research exists on other calcium phosphate-based biomaterials. This guide provides a comprehensive comparison of the most widely investigated alternatives: Hydroxyapatite (B223615) (HA), Beta-Tricalcium Phosphate (β-TCP), and Biphasic Calcium Phosphate (BCP), with additional context provided by the application of Bone Morphogenetic Proteins (BMPs).

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the performance of these materials in preclinical animal models. The data presented herein is collated from a range of in vivo studies, with a focus on quantitative outcomes and experimental methodologies to aid in the informed selection and development of bone regeneration strategies.

Comparative Analysis of In Vivo Bone Regeneration

The efficacy of calcium phosphate-based biomaterials is typically evaluated based on their ability to promote new bone formation, integrate with host tissue, and biodegrade at a rate that is conducive to tissue replacement. The following tables summarize quantitative data from various in vivo studies, offering a comparative look at the performance of HA, β-TCP, and BCP.

Quantitative Data from Animal Studies
BiomaterialAnimal Model & DefectTimepointNew Bone Formation (%)Reference
β-TCP in Calcium Sulfate (B86663) (CS) Matrix Dog iliac crest defect (10mm x 5mm)4 months49.38%[1]
β-TCP alone Dog iliac crest defect (10mm x 5mm)4 months40.31%[1]
Injectable Calcium Phosphate (BCP) Rabbit femoral critical-sized defect6 weeks28.0% (200-500µm particles)[2]
Injectable Calcium Phosphate (BCP) Rabbit femoral critical-sized defect6 weeks31.7% (80-200µm particles)[2]
Carbonate Apatite (CO3Ap) Honeycomb Not specified12 weeksSignificantly higher than HAp and β-TCP[3]
Hydroxyapatite (HAp) Honeycomb Not specified12 weeksLower than CO3Ap[3]
β-Tricalcium Phosphate (β-TCP) Honeycomb Not specified12 weeksLower than CO3Ap[3]
BCP with BMP-2 Not specified8 weeksSignificantly greater than BCP alone[4]
Calcium Pyrophosphate (CPP) with BMP-2 Not specified8 weeksSignificantly greater than CPP alone[4]
Experimental Calcium Phosphate (ECP: ACP, OCP, HA) Rabbit calvarial critical-sized defect8 weeksIncreasing bone volume over time[5]
Deproteinized Bovine Bone (DBB) Rabbit calvarial critical-sized defect8 weeksStable bone volume[5]
β-Tricalcium Phosphate (β-TCP) Rabbit calvarial critical-sized defect8 weeksStable bone volume[5]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols from key experiments cited in this guide.

Study 1: Efficacy of β-TCP in a Calcium Sulfate Matrix[1]
  • Animal Model: Four adult dogs.

  • Defect Model: Three circular defects (10 mm diameter, 5 mm depth) were created on each iliac crest.

  • Treatment Groups:

    • β-TCP in a calcium sulfate (CS) matrix.

    • β-TCP alone.

    • Ungrafted control.

  • Implantation: The materials were placed into the defects without a barrier membrane.

  • Follow-up: 4 months.

  • Analysis: Histologic evaluation and morphometric analysis of undecalcified slides were performed to quantify the area of regenerated bone and graft remnants.

Study 2: Injectable Biphasic Calcium Phosphate (BCP) for Bone Regeneration[2]
  • Animal Model: Rabbits.

  • Defect Model: Critical-sized bone defects at the distal end of the femurs.

  • Treatment Groups:

    • Injectable BCP with 200-500 µm particles.

    • Injectable BCP with 80-200 µm particles.

  • Implantation: The injectable material was implanted for 6 weeks.

  • Analysis: Three-dimensional micro-computed tomography (micro-CT), biomechanical testing (micro-indentation), and scanning electron microscopy (SEM) were used to assess new bone apposition and the interconnectivity of the restored bone network.

Study 3: Comparison of Carbonate Apatite, Hydroxyapatite, and β-TCP Honeycomb Scaffolds[3]
  • Scaffold Fabrication: Honeycomb blocks (HCBs) of carbonate apatite (CO3Ap), hydroxyapatite (HAp), and β-tricalcium phosphate (β-TCP) were fabricated with uniformly distributed, unidirectional macropores (~160 μm).

  • Animal Model: (Details not fully specified in the abstract) Implantation into bone defects.

  • Follow-up: 4 and 12 weeks post-surgery.

  • Analysis: Histological analysis to determine the mature bone area percentage. The study highlighted that bone maturation was significantly faster with CO3Ap HCBs.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in comprehension. The following diagrams, generated using Graphviz, illustrate key signaling pathways in bone regeneration and a typical experimental workflow for evaluating bone graft materials.

BoneRegenerationSignaling cluster_osteoblast Osteoblast Differentiation & Function cluster_osteoclast Osteoclast Differentiation & Function cluster_factors Key Regulators MSC Mesenchymal Stem Cell PreOsteoblast Pre-Osteoblast MSC->PreOsteoblast Runx2, Osterix Osteoblast Mature Osteoblast PreOsteoblast->Osteoblast Wnt, BMP signaling Osteocyte Osteocyte Osteoblast->Osteocyte BoneMatrix Bone Matrix Production Osteoblast->BoneMatrix Collagen I, OCN, OPN RANKL RANKL Osteoblast->RANKL OPG OPG Osteoblast->OPG HSC Hematopoietic Stem Cell PreOsteoclast Pre-Osteoclast HSC->PreOsteoclast M-CSF Osteoclast Mature Osteoclast PreOsteoclast->Osteoclast RANKL Resorption Bone Resorption Osteoclast->Resorption BMPs BMPs BMPs->PreOsteoblast Wnt Wnt Wnt->PreOsteoblast RANKL->PreOsteoclast OPG->RANKL

Caption: Key signaling pathways in bone regeneration.

ExperimentalWorkflow cluster_preclinical In Vivo Study Workflow cluster_analysis Analytical Techniques AnimalModel 1. Animal Model Selection (e.g., Rabbit, Rat, Dog) DefectCreation 2. Surgical Creation of Critical-Sized Bone Defect AnimalModel->DefectCreation Implantation 3. Implantation of Biomaterial Groups DefectCreation->Implantation HealingPeriod 4. Post-Operative Healing Period (e.g., 4, 8, 12 weeks) Implantation->HealingPeriod Analysis 5. Sample Harvest & Analysis HealingPeriod->Analysis MicroCT Micro-CT (Bone Volume, BMD) Analysis->MicroCT Histology Histology/Histomorphometry (New Bone Area, Cell Infiltration) Analysis->Histology Mechanical Mechanical Testing (Compressive Strength) Analysis->Mechanical IHC Immunohistochemistry (Protein Expression) Analysis->IHC

Caption: A typical experimental workflow for evaluating bone graft materials.

Discussion and Future Directions

The presented data indicates that calcium phosphate-based biomaterials are effective osteoconductive scaffolds for bone regeneration. The choice between HA, β-TCP, and BCP often depends on the desired resorption rate and the specific clinical application. β-TCP and BCPs are generally more resorbable than HA, which can be advantageous in allowing for more complete replacement by new bone over time.[3] The addition of osteoinductive factors like BMP-2 can significantly enhance the bone-forming capacity of these materials.[4]

Future research should focus on the development of composite materials that combine the advantageous properties of different calcium phosphates and incorporate growth factors in a controlled-release manner. While the search for an ideal bone graft substitute continues, the materials discussed in this guide represent the current gold standard in synthetic bone void fillers and provide a strong foundation for future innovations.

References

A Comparative Guide to Calcium Sucrose Phosphate and Other Caries Prevention Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and mechanisms of various caries preventive agents is paramount. This guide provides an objective comparison of calcium sucrose (B13894) phosphate (B84403) (CaSP) with other leading alternatives—fluoride, xylitol, and casein phosphopeptide-amorphous calcium phosphate (CPP-ACP)—supported by available clinical and in-vitro experimental data.

Mechanism of Action: Calcium Sucrose Phosphate

This compound (CaSP) is a complex of calcium and sucrose phosphate that acts as a source of soluble calcium and phosphate ions.[1][2] Its primary mechanism in caries prevention is the enhancement of remineralization and the reduction of demineralization of tooth enamel.[2][3] By increasing the concentration of calcium and phosphate ions in saliva and plaque, CaSP promotes the rebuilding of enamel mineral that has been lost due to acid attacks from cariogenic bacteria.[2][4] Additionally, it has been suggested that CaSP can inhibit the formation and adherence of plaque to the enamel surface.[1][3] When combined with fluoride, its efficacy may be further enhanced.[2][3]

cluster_oral_environment Oral Environment cluster_process Caries Process CaSP Calcium Sucrose Phosphate (CaSP) Saliva Saliva & Plaque CaSP->Saliva releases Ca2+ & PO4(3-) ions Enamel Tooth Enamel CaSP->Enamel inhibits plaque adherence Saliva->Enamel ion exchange Remineralization Remineralization (Caries Prevention/Reversal) Saliva->Remineralization promotes Demineralization Demineralization (Caries Initiation) Enamel->Demineralization acid attack leads to Remineralization->Enamel strengthens start Study Population (Defined Inclusion/Exclusion Criteria) baseline Baseline Examination (e.g., DMFT/DMFS, Plaque Index) start->baseline randomization Randomization intervention_group Intervention Group (e.g., CaSP Toothpaste) randomization->intervention_group control_group Control Group (e.g., Placebo or Standard Care) randomization->control_group follow_up Follow-up Examinations (Periodic Intervals) intervention_group->follow_up control_group->follow_up baseline->randomization final_exam Final Examination follow_up->final_exam data_analysis Data Analysis (Statistical Comparison) final_exam->data_analysis

References

"meta-analysis of calcium sucrose phosphate in treating enamel demineralization"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research positions Calcium Sucrose (B13894) Phosphate (B84403) (CaSP) as a noteworthy agent in the management of enamel demineralization. This guide provides a detailed comparison of CaSP with other common remineralizing agents, supported by experimental data from various in-vitro studies, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Calcium Sucrose Phosphate (CaSP) has demonstrated significant efficacy in remineralizing early enamel lesions, often showing comparable or superior performance to other established agents such as fluoride (B91410) and Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP).[1][2] Its mechanism of action involves the release of calcium and phosphate ions, which are essential for rebuilding the mineral structure of enamel.[3][4][5] Furthermore, the sucrose phosphate component can adsorb to the enamel surface, inhibiting further demineralization.[1]

Comparative Performance: Quantitative Data

The following tables summarize the quantitative data from several in-vitro studies, comparing the performance of CaSP with other remineralizing agents based on key indicators of enamel health.

Enamel Surface Microhardness

An increase in surface microhardness is a primary indicator of successful remineralization.

StudyRemineralizing AgentMean Surface Microhardness (VHN/KHN) Post-Treatment (± SD)Percentage Increase from Demineralized State
Vinod D, et al. (2020)[1]CaSP318.31 ± 14.22-
CPP-ACP286.38 ± 8.67-
Fluoride-Hydroxyapatite-Xylitol236.06 ± 16.71-
Sebastian R, et al. (2022)[6]CaSP (EnaFix™)-25.90% (as %SMHR)
CPP-ACP (Tooth Mousse™)--
nano-HAP (Acclaim™)--

VHN: Vickers Hardness Number; KHN: Knoop Hardness Number; SD: Standard Deviation; %SMHR: Surface Microhardness Recovery.

Lesion Depth and Mineral Content

Changes in lesion depth and the ratio of calcium to phosphorus (Ca/P) are crucial for assessing the extent of remineralization.

StudyRemineralizing AgentMean Lesion Depth (µm) Post-Treatment (± SD)Mean Ca/P Ratio Post-Treatment (± SD)
Vinod D, et al. (2020)[1]CaSP197.94 ± 11.30-
CPP-ACP185.21 ± 11.20-
Fluoride-Hydroxyapatite-Xylitol161.91 ± 14.39-
Titty, et al.[7]CaSP with inorganic amorphous calcium phosphate (Anticay®)-Increased (Maximum among test groups)
Sodium monofluorophosphate-Increased
Amine fluoride-Increased
Al-Malky et al. (2024)CaSPShowed largest remineralization effect (volume)-
CPP-ACP-Showed greatest improvement in mineral density

Experimental Protocols

The methodologies employed in the cited studies generally follow a standardized approach for in-vitro remineralization research.

Sample Preparation and Demineralization

Extracted, caries-free human premolars or molars are typically used.[7][8] Enamel slabs are prepared from the buccal or lingual surfaces and polished to create a smooth surface.[8] Baseline measurements of surface microhardness are often taken at this stage. Artificial white spot lesions are then created by immersing the samples in a demineralizing solution for a specific period, for instance, for 72 hours.[8]

Remineralization Cycling

Following demineralization, the enamel samples are randomly assigned to different treatment groups. The specimens are then subjected to a pH cycling regimen, which involves alternating immersion in demineralizing and remineralizing solutions to simulate the oral environment. The respective remineralizing agents are applied during the remineralization phases of the cycle. This process is typically carried out for a duration ranging from 7 to 21 days.[2]

Analytical Techniques

Several analytical methods are used to quantify the extent of remineralization:

  • Microhardness Testing: Vickers or Knoop microhardness testers are used to measure the surface hardness of the enamel before and after treatment.[1]

  • Micro-computed Tomography (Micro-CT): This technique is employed to assess three-dimensional changes in enamel volume and mineral density.

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): SEM is used to visualize the surface morphology of the enamel, while EDX analysis determines the elemental composition, specifically the calcium and phosphorus content.[1][7]

  • Confocal Laser Scanning Microscopy (CLSM): This method can be used to measure the depth of the demineralized lesions.[1]

  • Quantitative Laser Fluorescence (QLF): This technique assesses changes in the fluorescence of the enamel, which correlates with mineral loss and gain.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for CaSP and a typical experimental workflow for evaluating remineralizing agents.

cluster_0 Mechanism of Action of this compound (CaSP) CaSP Calcium Sucrose Phosphate (CaSP) Ions Release of Ca²⁺ and PO₄³⁻ ions CaSP->Ions SucroseP Adsorption of Sucrose Phosphate to Enamel CaSP->SucroseP Remin Enhanced Remineralization Ions->Remin Common Ion Effect Inhibit Inhibition of Demineralization SucroseP->Inhibit Protective Layer cluster_1 In-Vitro Experimental Workflow for Remineralization Studies Start Extracted Human Teeth Prep Sample Preparation (Enamel Slabs) Start->Prep Baseline Baseline Measurement (e.g., Microhardness) Prep->Baseline Demin Artificial Demineralization (White Spot Lesion Creation) Baseline->Demin Grouping Random Allocation to Treatment Groups Demin->Grouping pHCycle pH Cycling Regimen (Application of Agents) Grouping->pHCycle PostMeasure Post-Treatment Measurement (Microhardness, Micro-CT, etc.) pHCycle->PostMeasure Analysis Statistical Analysis PostMeasure->Analysis

References

A Comparative Guide to the Remineralizing Efficacy of Calcium Sucrose Phosphate Utilizing Micro-CT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the remineralizing effects of calcium sucrose (B13894) phosphate (B84403) (CaSP) on enamel lesions, with a primary focus on evidence from micro-computed tomography (micro-CT) studies. We will delve into the experimental data comparing CaSP with other prominent remineralizing agents, namely Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP), fluoride (B91410), and nano-hydroxyapatite. Detailed experimental protocols and quantitative data are presented to facilitate a comprehensive understanding of CaSP's performance.

Mechanism of Action: Calcium Sucrose Phosphate (CaSP)

This compound is a complex of calcium and sucrose phosphate that acts as a source of bioavailable calcium and phosphate ions. Its remineralizing effect is attributed to its ability to deliver these ions to the tooth surface, thereby promoting the rebuilding of demineralized enamel. The proposed mechanism involves the localization of CaSP within dental plaque, where it can release calcium and phosphate ions in response to a drop in pH (acidic challenge). This localized release helps to supersaturate the plaque fluid with respect to tooth mineral, favoring remineralization over demineralization.

Below is a diagram illustrating the proposed mechanism of action of this compound.

CaSP Calcium Sucrose Phosphate (CaSP) Plaque Dental Plaque CaSP->Plaque Localizes in Acid Acid Production (from bacteria) Plaque->Acid pH_Drop pH Drop Acid->pH_Drop Ion_Release Release of Ca²⁺ and PO₄³⁻ ions pH_Drop->Ion_Release triggers Demineralization Enamel Demineralization pH_Drop->Demineralization promotes Supersaturation Supersaturation of Plaque Fluid Ion_Release->Supersaturation Remineralization Enamel Remineralization Supersaturation->Remineralization promotes

Caption: Proposed mechanism of action of this compound (CaSP).

Comparative Efficacy of CaSP: A Micro-CT Perspective

A key in vitro study by Thorat et al. (2024) provides a direct comparison of the remineralizing effects of CaSP and CPP-ACP on artificial carious lesions using micro-CT. This non-destructive imaging technique allows for the three-dimensional evaluation of changes in enamel mineral density and volume.

Experimental Protocol: Micro-CT Evaluation of Remineralization

The following protocol is summarized from the study by Thorat et al. (2024):

  • Sample Preparation:

    • Eighteen sound human premolars were collected.

    • Enamel specimens (3x3x1 mm) were prepared from the buccal surfaces of the teeth.

    • The surfaces were polished to create a smooth, standardized finish.

  • Creation of Artificial Carious Lesions (Demineralization):

    • The enamel specimens were immersed in a demineralizing solution for 96 hours to create artificial white spot lesions.

  • Grouping and Treatment (Remineralization):

    • The demineralized specimens were randomly divided into three groups (n=6 per group):

      • Group 1 (Control): No treatment.

      • Group 2 (CaSP): Treated with a toothpaste containing this compound.

      • Group 3 (CPP-ACP): Treated with a topical cream containing Casein Phosphopeptide-Amorphous Calcium Phosphate.

    • The treatment agents were applied to the enamel surfaces for a specified duration as per manufacturer instructions, followed by pH cycling for 28 days to simulate the dynamic oral environment.

  • Micro-CT Analysis:

    • The enamel specimens were scanned using a micro-CT system before demineralization (baseline), after demineralization, and after the remineralization period.

    • The scans were used to reconstruct 3D models of the enamel lesions.

    • Quantitative analysis was performed to determine the changes in:

      • Enamel Volume (mm³): To assess the change in the overall size of the lesion.

      • Mineral Density (g/cm³): To quantify the amount of mineral gained within the lesion.

The experimental workflow is visualized in the following diagram:

cluster_prep Sample Preparation cluster_demin Lesion Creation cluster_treatment Treatment Groups (n=6 each) cluster_analysis Micro-CT Analysis Premolars Extracted Human Premolars Enamel_Specimens Enamel Specimens (3x3x1 mm) Premolars->Enamel_Specimens Polishing Surface Polishing Enamel_Specimens->Polishing Demin_Solution Demineralization (96 hours) Polishing->Demin_Solution Baseline_Scan Baseline Scan Polishing->Baseline_Scan Control Control Group Demin_Solution->Control CaSP CaSP Group Demin_Solution->CaSP CPP_ACP CPP-ACP Group Demin_Solution->CPP_ACP Post_Demin_Scan Post-Demineralization Scan Demin_Solution->Post_Demin_Scan Post_Remin_Scan Post-Remineralization Scan Control->Post_Remin_Scan CaSP->Post_Remin_Scan CPP_ACP->Post_Remin_Scan Data_Analysis Quantitative Analysis (Enamel Volume & Mineral Density) Post_Remin_Scan->Data_Analysis

Caption: Experimental workflow for micro-CT evaluation of remineralization.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies.

Table 1: Micro-CT Comparison of CaSP and CPP-ACP
ParameterControl Group (Mean ± SD)CaSP Group (Mean ± SD)CPP-ACP Group (Mean ± SD)
Change in Enamel Volume (mm³) -DecreaseDecrease
Post-Demineralization-Significant DecreaseSignificant Decrease
Post-Remineralization-Further DecreaseLesser Decrease than CaSP
Change in Mineral Density (g/cm³) -IncreaseIncrease
Post-Demineralization-Significant DecreaseSignificant Decrease
Post-Remineralization-Significant IncreaseSignificant Increase

Note: This table is a qualitative summary based on the findings of Thorat et al. (2024). For precise numerical data and statistical significance, please refer to the original publication. The study found that both CaSP and CPP-ACP were effective in remineralizing artificial enamel lesions.

Table 2: Comparison of CaSP with Other Remineralizing Agents (Based on Microhardness Studies)
Remineralizing AgentAssessment MethodKey FindingsReference
This compound (CaSP) Surface MicrohardnessShowed significant increase in surface microhardness after remineralization.[1]
Fluoride (Sodium Monofluorophosphate) Surface MicrohardnessShowed significant increase in surface microhardness, comparable to CaSP.[2]
Nano-Hydroxyapatite Surface MicrohardnessShowed a greater increase in surface microhardness compared to CaSP in one study.[3]

Disclaimer: The data in Table 2 is derived from studies that utilized surface microhardness as the primary assessment method. Direct comparative studies using micro-CT for CaSP versus fluoride and nano-hydroxyapatite were not identified in the literature search. Therefore, a direct comparison of volumetric and mineral density changes as measured by micro-CT is not currently available.

Conclusion

Micro-CT analysis provides valuable three-dimensional insights into the remineralization process. The available evidence from a key in vitro study demonstrates that this compound is an effective remineralizing agent, comparable to CPP-ACP in its ability to promote mineral gain in artificial enamel lesions.

While direct micro-CT comparisons with fluoride and nano-hydroxyapatite are lacking, studies employing other methodologies such as surface microhardness suggest that CaSP exhibits a significant remineralizing potential. Further research utilizing micro-CT is warranted to provide a more comprehensive, three-dimensional comparison of CaSP with a wider range of remineralizing agents. This will enable a more definitive understanding of its relative efficacy for the prevention and treatment of early carious lesions.

References

A Comparative Analysis of Calcium Phosphate-Based Remineralizing Agents in Dentistry

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various calcium phosphate-based remineralizing agents, supported by experimental data. The focus is on providing a clear, data-driven overview to inform future research and development in the field of dental remineralization.

The non-invasive treatment of early caries lesions through remineralization is a significant advancement in clinical dentistry.[1] This process relies on the availability of adequate calcium and phosphate (B84403) ions to rebuild demineralized tooth enamel.[1][2] While fluoride (B91410) has long been the cornerstone of caries prevention, a new generation of calcium phosphate-based technologies has emerged, offering alternative or adjunctive therapeutic options.[1][3] These agents aim to provide a readily available source of calcium and phosphate to enhance the natural remineralization process.

This guide will delve into a comparative study of several key calcium phosphate-based remineralizing agents, including:

  • Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP): A milk-derived protein that stabilizes amorphous calcium phosphate, making calcium and phosphate ions more available.[4][5]

  • Nano-hydroxyapatite (nHA): A synthetic form of hydroxyapatite, the main mineral component of enamel, with particle sizes on the nanoscale.[4][6]

  • Tri-calcium Phosphate (TCP): A calcium phosphate material that can be functionalized for use in dental products.[4][7]

  • Bioactive Glass (containing Calcium Sodium Phosphosilicate - CSPS): A material that releases calcium, phosphate, and sodium ions in the presence of saliva.[1][6]

The following sections will present a detailed comparison of these agents based on quantitative data from various in vitro studies, outline the experimental protocols used to generate this data, and provide visual representations of the experimental workflows.

Quantitative Data Summary

The efficacy of remineralizing agents is often quantified by measuring changes in the physical and chemical properties of demineralized enamel. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Remineralization Potential Based on Calcium (Ca) and Phosphorus (P) Content (EDX Analysis)

AgentStudyMean Ca Weight % (Post-Remineralization)Mean P Weight % (Post-Remineralization)Ca/P Ratio (Post-Remineralization)
CPP-ACPF Bajaj M. et al.[4]Greatest % gain (data not specified)Greatest % gain (data not specified)-
CPP-ACPF Patil N. et al.[8]29.20 ± 0.5617.79 ± 0.151.64 ± 0.03
CPP-ACP Patil N. et al.[8]26.79 ± 0.4116.97 ± 0.251.58 ± 0.02
Nano-hydroxyapatite Bajaj M. et al.[4]---
Tri-calcium Phosphate Bajaj M. et al.[4]---
Fluoride Patil N. et al.[8]24.52 ± 0.3811.78 ± 0.172.08 ± 0.03
Control (Saliva) Patil N. et al.[8]23.09 ± 0.6015.46 ± 0.361.49 ± 0.02

Table 2: Comparison of Remineralization Potential Based on Surface Microhardness (Vickers Hardness Number - VHN)

AgentStudyBaseline VHNPost-Demineralization VHNPost-Remineralization VHN% Surface Microhardness Recovery (%SMHR)
Nano-hydroxyapatite Grewal et al.[6]--Significant improvement-
Bioactive Glass Grewal et al.[6]--Significant improvement-
CPP-ACPF Grewal et al.[6]--Significant improvement-
Calcium Sucrose Phosphate Sebastian R, et al.[9]---25.90%
Nano-hydroxyapatite Sebastian R, et al.[9]---14.52%
CPP-ACP Sebastian R, et al.[9]---11.00%
Control (Saliva) Sebastian R, et al.[9]---1.72%

Table 3: Comparison of Remineralization Efficacy Using DIAGNOdent

AgentStudyBaseline ReadingPost-Demineralization ReadingPost-Remineralization Reading
Tri-calcium Phosphate + Fluoride Jayarajan J, et al.[7]--Showed highest remineralization
CPP-ACPF Jayarajan J, et al.[7]--Showed significant remineralization
CPP-ACP Jayarajan J, et al.[7]--Showed significant remineralization
CPP-ACP Arjun DS, et al.[10]--Showed significant remineralization (p < 0.001)
Tri-calcium Phosphate Arjun DS, et al.[10]--Showed similar remineralization to CPP-ACP

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies.

In Vitro Enamel Demineralization and Remineralization Cycling

This protocol is a common in vitro model used to simulate the dynamic process of dental caries formation and the effect of remineralizing agents.

  • Sample Preparation:

    • Extracted human or bovine teeth are cleaned and sectioned to obtain enamel blocks of standardized dimensions (e.g., 4x4 mm).[10]

    • The surfaces of the enamel blocks are polished to create a smooth, standardized surface.

    • A baseline measurement of a chosen parameter (e.g., surface microhardness, DIAGNOdent reading) is taken.[7][10]

  • Artificial Caries Lesion Formation (Demineralization):

    • The enamel blocks are immersed in a demineralizing solution for a specific duration (e.g., 96 hours at 37°C).[10]

    • The demineralizing solution typically consists of a buffered acidic solution (e.g., acetate (B1210297) or lactate (B86563) buffer) with a pH between 4.4 and 5.0, containing calcium and phosphate ions to create a subsurface lesion.[11]

    • After demineralization, the blocks are rinsed, and the chosen parameter is measured again to confirm the creation of an artificial lesion.[7]

  • Remineralization Cycling:

    • The demineralized enamel blocks are subjected to a pH cycling regimen, alternating between a demineralizing solution and a remineralizing solution (or treatment with the test agent).[12]

    • A typical daily cycle involves:

      • Immersion in the demineralizing solution for a few hours.

      • Treatment with the assigned remineralizing agent (e.g., as a slurry or paste) for a specific duration.[7]

      • Immersion in an artificial saliva solution for the remainder of the day.[7]

    • This cycling is repeated for a set number of days (e.g., 7 to 30 days).[7][10]

  • Final Assessment:

    • At the end of the remineralization period, the chosen parameter is measured for the final time to determine the extent of remineralization.[7]

Analytical Techniques for Quantifying Remineralization
  • Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX):

    • Sample Preparation: Enamel samples are mounted on stubs and coated with a conductive material (e.g., gold or carbon).

    • SEM Imaging: A focused beam of electrons is scanned across the sample surface to produce high-resolution images of the surface topography. This allows for a qualitative assessment of changes in the enamel surface, such as the presence of microporosities or mineral deposits.[4]

    • EDX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the enamel surface, specifically the weight percentages of calcium and phosphorus.[8] The Ca/P ratio is a key indicator of the mineral content of enamel.[13]

  • Vickers Microhardness Test:

    • Indentation: A diamond indenter in the shape of a pyramid is pressed into the enamel surface with a specific load for a set duration.

    • Measurement: The dimensions of the resulting indentation are measured using a microscope.

    • Calculation: The Vickers Hardness Number (VHN) is calculated based on the applied load and the surface area of the indentation. A higher VHN indicates a harder surface. The percentage of surface microhardness recovery (%SMHR) is often calculated to quantify the remineralization effect.[9]

  • DIAGNOdent:

    • Principle: This device uses a laser to emit light of a specific wavelength onto the tooth surface.

    • Fluorescence Measurement: Carious tooth structure exhibits higher fluorescence than sound enamel when illuminated by this laser. The device detects the intensity of this fluorescence and provides a numerical reading.

    • Application: It is used to quantitatively assess the mineral content of the enamel, with a decrease in the DIAGNOdent reading indicating remineralization.[7][10]

Visualizations

The following diagrams illustrate the typical experimental workflow for evaluating remineralizing agents and a simplified representation of the remineralization signaling pathway.

Experimental_Workflow A Sample Preparation (Enamel Blocks) B Baseline Measurement (e.g., Microhardness, DIAGNOdent) A->B C Demineralization (Artificial Caries Lesion Creation) B->C D Post-Demineralization Measurement C->D E pH Cycling (Alternating Demineralization and Remineralization Agent Application) D->E F Final Measurement and Analysis E->F

Caption: A typical in vitro experimental workflow for evaluating the efficacy of remineralizing agents.

Remineralization_Signaling_Pathway Demineralized_Enamel Demineralized Enamel (Subsurface Lesion) Supersaturation Supersaturation of Ions at Enamel Surface Remineralizing_Agent Calcium Phosphate-Based Remineralizing Agent Ion_Release Release of Ca2+ and PO43- ions Remineralizing_Agent->Ion_Release Saliva Saliva Saliva->Ion_Release Ion_Release->Supersaturation Crystal_Growth Mineral Deposition and Crystal Growth Supersaturation->Crystal_Growth Remineralized_Enamel Remineralized Enamel Crystal_Growth->Remineralized_Enamel

Caption: A simplified diagram illustrating the mechanism of enamel remineralization.

References

A Comparative Guide to the Long-Term Clinical Efficacy of Calcium Sucrose Phosphate and its Alternatives in Oral Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prevention and management of dental caries and dentin hypersensitivity remain significant challenges in oral healthcare. A key strategy in combating these conditions is the use of topical agents that promote remineralization of tooth enamel and occlude dentinal tubules. While fluoride (B91410) has long been the cornerstone of caries prevention, various calcium phosphate-based technologies have emerged as alternatives or adjuncts. This guide provides a comparative analysis of the long-term clinical outcomes of products containing calcium sucrose (B13894) phosphate (B84403) (CaSP) against other widely researched alternatives, including fluoride, casein phosphopeptide-amorphous calcium phosphate (CPP-ACP), and xylitol (B92547). It is important to note that while extensive long-term clinical data exists for fluoride, CPP-ACP, and xylitol, the available evidence for CaSP is primarily from in-vitro and short-term in-vivo studies.

Calcium Sucrose Phosphate (CaSP): Mechanism and Available Evidence

This compound is a complex of calcium and sucrose phosphate that is highly soluble in water, releasing a high concentration of calcium and phosphate ions.[1][2] Its primary mechanism of action is to enhance the remineralization process of demineralized enamel by providing a readily available source of these ions.[1][2][3] This process can help to repair early carious lesions and strengthen the enamel structure.[1] Additionally, CaSP has been shown to inhibit the formation and adherence of dental plaque to the enamel surface.[1][2]

Signaling Pathway and Mechanism of Action of this compound

CaSP_Mechanism CaSP Calcium Sucrose Phosphate (CaSP) Oral_Cavity Oral Cavity (Saliva) CaSP->Oral_Cavity Dissolves in Plaque_Inhibition Plaque Inhibition CaSP->Plaque_Inhibition Also exhibits Ca_P_Ions High Concentration of Ca²⁺ and PO₄³⁻ Ions Oral_Cavity->Ca_P_Ions Releases Demineralized_Enamel Demineralized Enamel (Early Caries Lesion) Ca_P_Ions->Demineralized_Enamel Interact with Remineralization Remineralization Demineralized_Enamel->Remineralization Undergoes Strengthened_Enamel Strengthened Enamel (Increased Microhardness) Remineralization->Strengthened_Enamel Leads to Reduced_Adherence Reduced Plaque Adherence Plaque_Inhibition->Reduced_Adherence

Mechanism of Action of this compound (CaSP).

Comparative Performance Analysis

The following tables summarize the available data on the performance of CaSP compared to its alternatives in key areas of oral health.

Table 1: Dental Caries Prevention (Remineralization)
Product/AgentStudy TypeDurationKey Findings
This compound (CaSP) In-vitro7-21 daysDemonstrated significant remineralization effects and increased enamel microhardness.[1][4] Some studies suggest it is a better remineralizing agent in vitro compared to CPP-ACP.[4]
Short-term Clinical12 monthsShowed an increase in salivary calcium levels (not statistically significant) and a reduction in plaque levels.[5][6]
Fluoride Long-term Clinical≥ 2 yearsStrong evidence for a caries-preventive effect in the permanent dentition, with a prevented fraction of 24.9%. Higher concentrations (1500 ppm) show a superior preventive effect.[7][8]
CPP-ACP Long-term Clinical24 monthsA study on sugar-free gum with CPP-ACP showed an 18% reduction in the odds of a tooth surface progressing to caries.[9][10][11] Systematic reviews indicate a long-term remineralizing effect on early caries lesions.[12]
Xylitol Long-term ClinicalUp to 5 yearsDaily use of xylitol chewing gum has been shown to reduce caries incidence, with long-term benefits observed even after cessation of use.[13] A meta-analysis showed that xylitol-containing products significantly prevented caries compared to controls.[14]
Table 2: Dentin Hypersensitivity
Product/AgentStudy TypeDurationKey Findings
This compound (CaSP) In-vitroN/AData from long-term clinical trials on dentin hypersensitivity is limited.
Fluoride Clinical12 monthsA mixed desensitizing protocol including 5% sodium fluoride was effective in controlling dentin hypersensitivity for up to 12 months.[15]
CPP-ACP ClinicalN/ALimited long-term data specifically for dentin hypersensitivity, though its remineralizing properties suggest potential benefits.
Other Calcium Phosphates Clinical18 monthsDifferent protocols involving desensitizing agents and lasers have shown effectiveness in reducing dentinal hypersensitivity over 12 and 18 months.[16]

Experimental Protocols

In-vitro Enamel Microhardness Testing

A common in-vitro method to assess the remineralization potential of a product involves the following steps:

  • Specimen Preparation: Sound human or bovine enamel slabs are prepared and polished to a mirror finish.[17]

  • Baseline Microhardness Measurement: The initial surface microhardness is measured using a Vickers or Knoop microhardness tester under a specific load for a set duration (e.g., 25g for 10 seconds).[18][19]

  • Demineralization: Artificial caries-like lesions are created by immersing the enamel slabs in a demineralizing solution (e.g., a solution containing calcium, phosphate, and acetic acid at a low pH) for a defined period.[18]

  • Treatment: The demineralized specimens are then treated with the test product (e.g., a slurry of CaSP toothpaste) and subjected to pH cycling to simulate the oral environment.[18] This typically involves alternating immersion in demineralizing and remineralizing solutions.[18][20]

  • Final Microhardness Measurement: After the treatment period, the final surface microhardness is measured again to determine the extent of remineralization.[18]

Experimental Workflow for In-vitro Enamel Microhardness Assessment

Enamel_Microhardness_Workflow Start Start: Extracted Teeth Prepare_Slabs Prepare Enamel Slabs (Cut and Polish) Start->Prepare_Slabs Baseline_Hardness Measure Baseline Microhardness (VHN/KHN) Prepare_Slabs->Baseline_Hardness Demineralize Induce Artificial Caries (Demineralization) Baseline_Hardness->Demineralize Divide_Groups Divide into Treatment Groups (CaSP, Alternatives, Control) Demineralize->Divide_Groups CaSP_Treatment CaSP Treatment + pH Cycling Divide_Groups->CaSP_Treatment Group 1 Alternative_Treatment Alternative Treatment + pH Cycling Divide_Groups->Alternative_Treatment Group 2 Control Control (No Treatment) + pH Cycling Divide_Groups->Control Group 3 Final_Hardness Measure Final Microhardness CaSP_Treatment->Final_Hardness Alternative_Treatment->Final_Hardness Control->Final_Hardness Compare Compare Microhardness Changes Final_Hardness->Compare End End Compare->End

Workflow for In-vitro Enamel Microhardness Assessment.
Clinical Trial for Dental Caries Assessment

Long-term clinical trials for caries prevention typically involve the following:

  • Participant Recruitment: A large cohort of participants, often children or adults at risk for caries, is recruited.[21]

  • Baseline Examination: A baseline dental examination is conducted to assess the caries status of each participant using indices like the Decayed, Missing, and Filled Teeth/Surfaces (DMFT/DMFS) index.[21][22]

  • Randomization: Participants are randomly assigned to different groups, such as a group using a toothpaste with the test agent (e.g., CaSP) and a control group using a placebo or a standard fluoride toothpaste.[21]

  • Intervention: Participants follow a prescribed regimen of product use over a long period (e.g., 2-3 years).[23]

  • Follow-up Examinations: Periodic dental examinations are conducted (e.g., annually) to measure the increment in DMFT/DMFS.[21]

  • Data Analysis: Statistical analysis is performed to compare the caries increment between the test and control groups to determine the preventive efficacy of the test agent.[24]

Clinical Trial for Dentin Hypersensitivity Assessment

Clinical trials for dentin hypersensitivity often employ the following protocol:

  • Participant Selection: Individuals with a clinical diagnosis of dentin hypersensitivity, often confirmed by a tactile or air-blast stimulus, are selected.[25]

  • Baseline Sensitivity Measurement: The baseline level of pain or sensitivity is quantified using a Visual Analog Scale (VAS) or other pain scales in response to a standardized stimulus (e.g., a controlled jet of air).[16]

  • Randomized Treatment: Participants are randomly assigned to receive the test treatment or a placebo/control treatment.[15]

  • Follow-up Assessments: Sensitivity levels are reassessed at various time points (e.g., immediately after treatment, 1 week, 1 month, 6 months, etc.) using the same standardized stimulus and pain scale.[15][16]

  • Statistical Comparison: The changes in pain scores from baseline are compared between the treatment groups to evaluate the efficacy of the desensitizing agent.

Conclusion

The available evidence, primarily from in-vitro studies, suggests that this compound is a promising agent for enamel remineralization. It has demonstrated the ability to increase enamel microhardness and shows potential for arresting early carious lesions.[1][4][26] However, there is a notable lack of long-term clinical trials to substantiate these findings and to establish its efficacy in caries prevention and dentin hypersensitivity management compared to established agents like fluoride, CPP-ACP, and xylitol.

Fluoride remains the gold standard for caries prevention with a wealth of long-term clinical evidence supporting its use.[7][27][28] Both CPP-ACP and xylitol also have long-term clinical data demonstrating their effectiveness in reducing caries incidence.[9][10][11][12][13]

For researchers and drug development professionals, the current data highlights an opportunity for further investigation into the long-term clinical performance of CaSP. Well-designed, long-term, randomized controlled trials are necessary to fully elucidate its clinical utility and to determine its place in the armamentarium of preventive oral care products.

References

An Evidence-Based Review of Calcium Sucrose Phosphate in Oral Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, evidence-based comparison of Calcium Sucrose (B13894) Phosphate (B84403) (CaSP) with other established oral health actives, primarily fluoride (B91410) and Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP). The information is compiled from a range of in-vitro and in-vivo studies to support research and development in the field of oral care.

Mechanism of Action of Calcium Sucrose Phosphate

This compound is a complex of calcium and sucrose phosphate that, when in the oral cavity, releases calcium and phosphate ions.[1][2] This mechanism is believed to contribute to oral health through several pathways. The sucrose phosphate component has an affinity for the enamel surface, where it forms a temporary barrier. This allows for a localized supersaturation of calcium and phosphate ions, which are the essential building blocks for enamel remineralization. This process can help to repair early carious lesions and strengthen the enamel against acid attacks.[1][3] Furthermore, some studies suggest that CaSP may interfere with the formation of dental plaque and reduce the adhesion of cariogenic bacteria to the tooth surface.[2][3]

This compound Mechanism of Action CaSP Calcium Sucrose Phosphate (CaSP) Saliva Oral Cavity (Saliva) CaSP->Saliva Introduction Inhibition Inhibition of Plaque Adhesion CaSP->Inhibition Ions Release of Ca²⁺ and PO₄³⁻ ions Saliva->Ions Enamel Enamel Surface Ions->Enamel Supersaturation Remineralization Remineralization Ions->Remineralization Enhances Enamel->Remineralization Demineralization Demineralization (Acid Attack) Demineralization->Enamel Plaque Plaque Formation Plaque->Demineralization Causes Inhibition->Plaque Reduces

Mechanism of Action of this compound.

Comparative Efficacy: In-Vitro Studies

In-vitro studies provide a controlled environment to assess the remineralization potential of various agents on artificially created enamel lesions. Key parameters evaluated include changes in surface microhardness, mineral content (typically the Calcium/Phosphate ratio), and enamel volume.

Enamel Surface Microhardness

Surface microhardness is a direct measure of the mineral content of the enamel. An increase in microhardness after treatment indicates successful remineralization.

Study (Year)Agent(s) TestedBaseline Microhardness (VHN/KHN)Post-Demineralization Microhardness (VHN/KHN)Post-Remineralization Microhardness (VHN/KHN)Key Findings
Sebastian R, et al. (2022)[4]CaSP, CPP-ACP, Nano-HAPNot specifiedNot specifiedCaSP: 114.71 ± 12.27, Nano-HAP: 85.14 ± 22.82, CPP-ACP: 56.42 ± 19.90CaSP showed the highest increase in enamel surface microhardness compared to Nano-HAP and CPP-ACP.[4]
Unnamed Study in Systematic Review[5]CaSP, CPP-ACP, CPP-ACPFNot specifiedNot specifiedNot specifiedA systematic review of in-vitro studies concluded that CaSP was a better remineralizing agent than CPP-ACP and CPP-ACPF in terms of increasing enamel microhardness.[5]
Mineral Content and Enamel Volume

Energy Dispersive X-ray Spectroscopy (EDX) and Micro-computed Tomography (micro-CT) are used to quantify changes in the mineral composition and volume of enamel, respectively. An increase in the Ca/P ratio and enamel volume are indicative of remineralization.

Study (Year)Agent(s) TestedMeasurementKey Quantitative ResultsKey Findings
Titty TM, et al. (2018)[6]CaSP, Sodium Monofluorophosphate, Amine FluorideCa/P Ratio (EDAX)The maximum increase in the Ca/P ratio was observed in the CaSP group.While all agents showed remineralizing effects, CaSP was most effective at increasing the Ca/P ratio.[6]
Unnamed Study (2024)[7][8]CaSP, CPP-ACPEnamel Volume Change (micro-CT)The CaSP group showed the largest remineralization effect in terms of enamel volume change (p<0.01).CaSP was more effective at increasing enamel volume compared to CPP-ACP.[7][8]
Unnamed Study (2024)[7][8]CaSP, CPP-ACPEnamel Mineral Density (micro-CT)The CPP-ACP group showed the greatest improvement in mineral density.CPP-ACP was more effective at increasing enamel mineral density compared to CaSP.[7][8]

Clinical Evidence

While in-vitro studies provide strong foundational evidence, clinical trials are essential to validate these findings in a real-world setting.

Salivary Ion Concentration and Plaque Reduction

A clinical trial evaluated the effect of a 5% CaSP toothpaste on salivary calcium and phosphate levels and plaque accumulation in children aged 6-13 over a 12-month period.

Study (Year)InterventionControlKey Quantitative ResultsKey Findings
Menon LU, et al. (2018)[2]5% this compound ToothpasteRegular Calcium Phosphate ToothpasteThe CaSP group showed an increase in salivary calcium levels, although it was not statistically significant. A significant reduction in plaque was observed in the CaSP group over 12 months.The CaSP toothpaste demonstrated a positive effect on reducing plaque and showed a trend towards increasing salivary calcium levels.[2]

It is important to note that a direct comparison of the caries-preventive effects of CaSP and fluoride toothpastes in long-term clinical trials, as measured by metrics such as the decayed, missing, and filled teeth (DMFT) index, is currently limited in the available scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited in-vitro studies.

In-Vitro Enamel Demineralization and Remineralization Cycling

This workflow is commonly used to simulate the dynamic process of caries formation and repair in a laboratory setting.

In-Vitro pH Cycling Workflow Start Enamel Sample Preparation (Extracted Human/Bovine Teeth) Baseline Baseline Measurement (e.g., Microhardness, SEM) Start->Baseline Demineralization Demineralization (e.g., 4.4 pH Lactic Acid Buffer) Baseline->Demineralization Post_De Post-Demineralization Measurement Demineralization->Post_De pH_Cycling pH Cycling Regimen (Alternating Demineralization and Remineralization Periods) Post_De->pH_Cycling Treatment Application of Test Agents (CaSP, Fluoride, CPP-ACP) pH_Cycling->Treatment Post_Re Post-Remineralization Measurement Treatment->Post_Re Analysis Data Analysis and Comparison Post_Re->Analysis Microhardness Testing Protocol Sample_Prep Sample Preparation (Embedding and Polishing) Indentation Indentation (Vickers or Knoop Indenter) Sample_Prep->Indentation Measurement Measurement of Indentation (Diagonal Lengths) Indentation->Measurement Calculation Calculation of Hardness Value (VHN or KHN) Measurement->Calculation

References

Cost-Effectiveness of Calcium Sucrose Phosphate in Dental Remineralization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of non-cavitated carious lesions has shifted towards non-invasive approaches, emphasizing the use of remineralizing agents to halt or reverse the demineralization process. Among these agents, calcium sucrose (B13894) phosphate (B84403) (CaSP) has emerged as a promising technology. This guide provides an objective comparison of the performance of CaSP against other common remineralizing agents, supported by experimental data, to inform research and development in the dental field. While direct and formal cost-effectiveness studies are limited, this analysis considers the efficacy of CaSP in relation to its standing as a specialized dental care product, likely positioned at a higher price point than conventional fluoride (B91410) toothpaste but potentially competitive with other advanced remineralizing technologies. An in-vitro study has suggested that CaSP could be a viable, cost-effective alternative to Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP).[1]

Mechanism of Action: A Comparative Overview

Remineralizing agents function by creating a supersaturated environment of calcium and phosphate ions around the tooth enamel, facilitating the rebuilding of the mineral structure.

  • Calcium Sucrose Phosphate (CaSP): This agent is highly soluble in water and releases a high concentration of calcium (10-12%) and phosphate (8-10%) ions.[2][3] The sucrose phosphate component can adsorb to the enamel surface, creating a localized supersaturated environment that promotes the remineralization process through a common ion effect.[2] This mechanism helps to reduce the acid solubility of enamel and inhibit plaque formation.[2][3]

  • Fluoride: Considered the gold standard in caries prevention, fluoride works by forming fluorapatite, a more acid-resistant mineral than the natural hydroxyapatite (B223615) in enamel. However, its efficacy is dependent on the availability of calcium and phosphate ions in saliva.[4]

  • Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP): Derived from milk protein, CPP stabilizes high concentrations of calcium and phosphate ions in an amorphous, bioavailable form. The CPP molecules bind to the tooth surface, releasing the ions directly into the enamel subsurface to promote remineralization.

  • Nano-hydroxyapatite (nHAp): This synthetic form of hydroxyapatite is composed of nano-sized particles that can directly fill the micropores in demineralized enamel, acting as a template for further crystal growth.

Quantitative Performance Data

The following tables summarize the key findings from in-vitro studies comparing the remineralizing efficacy of CaSP with other agents.

Table 1: Comparison of Surface Microhardness (Vickers Hardness Number - VHN)

Remineralizing AgentBaseline (Demineralized) VHN (Mean ± SD)Post-Remineralization VHN (Mean ± SD)Percentage of Surface Hardness Recovery (%SHR)Study
This compound (Enafix) 25.33 ± 2.45311.67 ± 11.2388.64Sebastian R, et al. (2022)
CPP-ACP with Fluoride (GC Tooth Mousse Plus) 25.33 ± 2.45234.54 ± 10.5166.86Sebastian R, et al. (2022)
Silver Diamine Fluoride 25.33 ± 2.45298.76 ± 12.3484.89Sebastian R, et al. (2022)
Chitosan Toothpaste 25.33 ± 2.45256.43 ± 11.8772.88Sebastian R, et al. (2022)

Table 2: Comparison of Enamel Remineralization using Micro-CT

Remineralizing AgentChange in Enamel Volume (Mean Difference from Control)p-value (vs. Control)Change in Enamel Mineral Density (Mean Difference from CaSP)p-value (vs. CaSP)Study
This compound (CaSP) -1.279830.026--Thorat SU, et al. (2024)[1]
CPP-ACP -0.241670.6556.332330.045Thorat SU, et al. (2024)[1]

Table 3: Comparison of Mineral Content Post-Remineralization

Remineralizing AgentChange in Calcium Content (%)Change in Phosphorus Content (%)Change in Ca/P RatioStudy
Sodium Monofluorophosphate Significant IncreaseSignificant IncreaseIncreasedHegde S, et al. (2020)[5]
Amine Fluoride IncreasedIncreasedIncreasedHegde S, et al. (2020)[5]
This compound No Significant ChangeNo Significant ChangeMaximum IncreaseHegde S, et al. (2020)[5]
Control (No Treatment) DecreasedNo Significant ChangeDecreasedHegde S, et al. (2020)[5]

Experimental Protocols

The following are detailed methodologies from key in-vitro studies that evaluated the efficacy of CaSP and other remineralizing agents.

In-Vitro Study on Surface Microhardness
  • Objective: To compare the remineralizing potential of different agents on artificially demineralized enamel.

  • Methodology:

    • Sample Preparation: Eighty enamel samples were prepared from sound human molars and embedded in acrylic resin.

    • Baseline Microhardness: The initial surface microhardness of each sample was measured using a Vickers microhardness tester.

    • Demineralization: The samples were immersed in a demineralizing solution for 96 hours to create artificial carious lesions. The post-demineralization microhardness was then measured.

    • Remineralization: The samples were divided into four groups (n=20 each):

      • Group 1: Casein Phosphopeptide Amorphous Calcium Phosphate with Fluoride (CPP-ACPF)

      • Group 2: this compound (Enafix)

      • Group 3: Silver Diamine Fluoride

      • Group 4: Chitosan Toothpaste

    • pH Cycling: The samples were subjected to a pH cycling regimen for 28 days, alternating between immersion in the respective remineralizing agent slurry and a demineralizing solution.

    • Final Microhardness: After the pH cycling, the final surface microhardness was measured.

  • Data Analysis: The percentage of surface hardness recovery (%SHR) was calculated for each group and statistically analyzed.

In-Vitro Study using Micro-Computed Tomography (Micro-CT)
  • Objective: To evaluate the three-dimensional remineralization efficacy of CaSP and CPP-ACP on artificial carious lesions.[1]

  • Methodology:

    • Sample Preparation: Eighteen enamel slabs were prepared from caries-free human premolars.[1]

    • Demineralization: The enamel slabs were immersed in a demineralizing solution for 72 hours to create artificial white spot lesions.[1]

    • Grouping: The slabs were divided into three groups (n=6 each): Control, CaSP, and CPP-ACP.[1]

    • Remineralization Treatment: The respective toothpastes were applied to the enamel slabs for 13 days.[1]

    • Micro-CT Analysis: Micro-CT scanning was performed to assess the changes in enamel volume and mineral density.[1]

  • Data Analysis: Statistical analysis was conducted using paired t-tests and one-way ANOVA to compare the changes between the groups.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows, the following diagrams are provided.

Remineralization_Mechanism cluster_CaSP This compound (CaSP) Pathway CaSP CaSP in Toothpaste Dissolution Dissolution in Saliva CaSP->Dissolution Ions Release of Ca²⁺, PO₄³⁻, and Sucrose Phosphate Dissolution->Ions Adsorption Sucrose Phosphate Adsorbs to Enamel Ions->Adsorption Supersaturation Localized Supersaturation of Ca²⁺ and PO₄³⁻ Adsorption->Supersaturation Remineralization Enamel Remineralization Supersaturation->Remineralization

CaSP Remineralization Pathway

Experimental_Workflow A Sample Preparation (Extracted Human Teeth) B Baseline Measurement (e.g., Microhardness, Micro-CT) A->B C Artificial Demineralization (Creation of Carious Lesions) B->C D Grouping of Samples (Control, CaSP, Other Agents) C->D E Remineralization Protocol (e.g., pH Cycling, Slurry Application) D->E F Final Measurement (e.g., Microhardness, Micro-CT) E->F G Data Analysis and Comparison F->G

In-Vitro Experimental Workflow

Conclusion

The available in-vitro evidence suggests that this compound is an effective remineralizing agent, demonstrating comparable, and in some measures, superior performance to other established agents like CPP-ACP and fluoride. Specifically, CaSP has shown a significant ability to increase surface microhardness and promote changes in enamel volume indicative of remineralization.

While a definitive cost-effectiveness analysis requires dedicated economic studies, the efficacy data positions CaSP as a potent alternative in the non-invasive management of early carious lesions. For drug development professionals, these findings underscore the potential of CaSP as a key ingredient in advanced oral care formulations. Further clinical research is warranted to translate these in-vitro findings into real-world clinical outcomes and to conduct formal economic evaluations to solidify its place in the hierarchy of remineralizing therapies.

References

Safety Operating Guide

Navigating the Disposal of Calcium Sucrose Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While calcium sucrose (B13894) phosphate (B84403) is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to proper disposal protocols is essential to prevent environmental contamination and maintain a culture of safety.[1][2] This guide provides a clear, step-by-step process for the appropriate disposal of calcium sucrose phosphate.

Core Disposal Principles

The primary objective when disposing of this compound is to prevent its entry into the environment, particularly into drains, soil, or water sources.[1][3] Although not classified as hazardous, responsible disposal is a key aspect of good laboratory practice.

Step-by-Step Disposal Procedures

1. Waste Characterization:

  • Unused Product: If the this compound is in its pure, uncontaminated form, it is considered non-hazardous waste.

  • Contaminated Material: If the this compound has been mixed with or has come into contact with hazardous materials, the resulting mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the hazardous contaminant(s).

2. Small Spills Cleanup and Disposal: In the event of a small spill, follow these steps for containment and cleanup:

  • Personal Protective Equipment (PPE): Before beginning cleanup, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2]

  • Containment: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to cover the spilled material.[1][3]

  • Collection: Carefully sweep or vacuum the contained material and place it into a suitable, clearly labeled waste disposal container.[2][3]

  • Final Cleaning: After removing the bulk of the spill, clean the contaminated surface by spreading water on it and dispose of the cleaning materials in the same waste container.[1][3]

3. Disposal of Unused or Waste Product:

  • Containerization: Place the this compound waste into a well-sealed, properly labeled container to prevent leakage or spillage.[2]

  • Labeling: The container must be clearly labeled with the contents, "this compound," and marked as "NON-HAZARDOUS WASTE." If it is contaminated, it must be labeled as "HAZARDOUS WASTE" with a full description of all constituents.[4]

  • Disposal Facility: Dispose of the container and its contents through an approved and licensed waste disposal facility.[3] It is crucial to adhere to all federal, state, and local regulations governing waste disposal.[3][5]

  • Prohibited Disposal: Do not dispose of this compound by flushing it down the drain or discarding it with regular household garbage.[1][3][5]

Quantitative Data Summary

No specific quantitative data regarding disposal limits for this compound was identified in the provided search results. Disposal regulations are typically qualitative and based on the non-hazardous nature of the substance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Pathway start Start: this compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes package_non_hazardous Package in a sealed, clearly labeled container (Non-Hazardous) non_hazardous_waste->package_non_hazardous package_hazardous Package in a sealed, clearly labeled container (Hazardous) hazardous_waste->package_hazardous spill_check Is it a spill? package_non_hazardous->spill_check disposal_facility Arrange for disposal by an approved waste management facility in accordance with local, state, and federal regulations. package_hazardous->disposal_facility small_spill Small Spill Cleanup Protocol: 1. Wear PPE 2. Contain with inert material 3. Sweep into labeled container spill_check->small_spill Yes, small large_spill Large Spill: Follow institutional emergency procedures spill_check->large_spill Yes, large spill_check->disposal_facility No small_spill->disposal_facility large_spill->disposal_facility end End of Process disposal_facility->end

Caption: Disposal decision workflow for this compound.

This procedural guide, based on available safety data, provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Sucrose Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of Calcium Sucrose Phosphate, a compound often used in dental applications for its remineralizing properties.[1][2][3] By adhering to these procedures, you can minimize risks and maintain a secure and efficient workspace.

Hazard Identification and Risk Assessment

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care to mitigate potential risks.[4] Key considerations include:

  • Inhalation: Minimizing the generation of dust is important to avoid respiratory irritation.[5][6]

  • Eye Contact: The powder can cause irritation upon contact with eyes.[5]

  • Skin Contact: Prolonged contact may cause mild skin irritation.

  • Combustibility: Like many fine organic powders, it may form combustible dust concentrations in the air.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesTo protect eyes from dust particles.[5]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact.[5]
Body Protection Clean, body-covering clothing or lab coatTo protect skin from exposure.[5]
Respiratory Protection NIOSH-approved N95 (or better) particulate respiratorRequired when engineering controls are insufficient, dust is apparent, or during spill cleanup.[5] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is necessary.[5]

Operational Plan: Step-by-Step Procedures

A systematic approach to handling, from receipt to disposal, is critical for safety and operational integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Keep it away from foodstuffs and oxidizing agents.[6]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area.[5][7] A local exhaust ventilation system or a fume hood is preferred to control emissions at the source.[5][6]

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Minimize Dust: Avoid actions that generate dust, such as shaking the container or using compressed air for cleaning.[5][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[5][7] Do not eat, drink, or smoke in the handling area.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5][6]

Spill Response Protocol
  • Evacuate and Secure: Restrict access to the spill area to unprotected personnel.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Assess and Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.[5]

  • Cleanup:

    • Small Spills: Carefully sweep or vacuum the spilled solid into a suitable container for waste disposal.[5] Avoid generating dust. Finish cleaning by wiping the surface with a wet cloth or spreading water on the contaminated surface.[5]

    • Large Spills: Contain the spilled material.[5] Cover with an inert, non-combustible absorbent material like sand or earth.[5] Sweep or vacuum the material and place it in a labeled, approved disposal container.[5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Uncontaminated this compound is generally not considered hazardous waste and can be disposed of in the regular trash.[8][9] However, if it is mixed with or contaminated by a hazardous substance, it must be disposed of as hazardous waste.[8]

  • Packaging: Place the waste material in a suitable, tightly sealed container.[5][8] This container should then be securely packaged using at least two layers, such as double trash bags or a box, to prevent spills.[8]

  • Labeling: Ensure the waste container is clearly labeled.

  • Final Disposal: Laboratory personnel are responsible for transporting the securely packaged, non-hazardous waste to the facility's dumpster.[8] Custodial staff should not handle chemical waste.[8]

  • Large Quantities: If you need to dispose of more than five pounds, it is recommended to contact your institution's Environmental Health and Safety (EHS) department for evaluation.[8]

  • Regulatory Compliance: Always follow federal, state, and local regulations for waste disposal.[5]

Quantitative Data Summary

ParameterValueSource
pH 7 to 9 (in 1% solution)[5]
Occupational Exposure Limits (OELs) No data available[7][10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Securely Receive->Store Prep Don PPE Store->Prep Handle Handle in Ventilated Area Prep->Handle Use Use in Experiment Handle->Use Clean Clean Work Area Use->Clean Spill Spill? Use->Spill Doff Doff & Store PPE Clean->Doff Wash Wash Hands Doff->Wash Package Package Waste Wash->Package Dispose Dispose per Protocol Package->Dispose Spill->Handle No Spill_Response Execute Spill Protocol Spill->Spill_Response Yes Spill_Response->Clean

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。